Biotin-Aniline
Description
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Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(4-aminophenyl)ethyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2S/c19-13-7-5-12(6-8-13)9-10-20-16(23)4-2-1-3-15-17-14(11-25-15)21-18(24)22-17/h5-8,14-15,17H,1-4,9-11,19H2,(H,20,23)(H2,21,22,24)/t14-,15-,17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRRICHWBPPWDZ-ZOBUZTSGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCC3=CC=C(C=C3)N)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCC3=CC=C(C=C3)N)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Biotin-Aniline: A Technical Guide for Advanced Biological Research and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin-Aniline (Btn-An) has emerged as a powerful chemical probe for elucidating the spatial organization of biomolecules within living cells. This in-depth technical guide provides a comprehensive overview of its core principles, applications, and methodologies. By combining the high-affinity binding of biotin to streptavidin with the enhanced reactivity of an aniline moiety, this compound offers significant advantages for proximity-dependent labeling of nucleic acids and proteins. This guide details its chemical and physical properties, synthesis, and critically, its application in advanced techniques such as APEX2-mediated proximity labeling. Furthermore, it explores the potential of this compound as a tool in drug discovery and development for target identification and validation. Detailed experimental protocols and quantitative data are presented to enable researchers to effectively integrate this versatile tool into their workflows.
Introduction
Understanding the precise subcellular localization and interaction networks of proteins and nucleic acids is fundamental to unraveling complex biological processes in both health and disease. Proximity labeling (PL) techniques, which employ enzymes to generate reactive radicals that covalently tag neighboring biomolecules with a reporter molecule like biotin, have revolutionized the study of cellular organization. This compound has been developed as a superior substrate for peroxidase-based proximity labeling methods, most notably APEX2 (engineered ascorbate peroxidase).[1][2]
The key innovation of this compound lies in the replacement of the phenol group found in the commonly used biotin-phenol (Btn-Ph) with an aniline group. This modification enhances its reactivity, particularly towards nucleic acids, making it an invaluable tool for mapping subcellular transcriptomes.[3] This guide will provide a detailed exploration of this compound, from its fundamental properties to its practical applications in research and its emerging role in the pharmaceutical industry.
Chemical and Physical Properties
This compound, systematically named N-(4-aminophenethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide, is a derivative of biotin (Vitamin B7).[4] Its structure integrates the biotin moiety, essential for strong binding to avidin and streptavidin, with an aniline functional group that serves as a substrate for enzymatic oxidation.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₆N₄O₂S | [4] |
| Molecular Weight | 362.49 g/mol | |
| Appearance | White to beige powder | |
| Solubility | Soluble in DMSO (e.g., 2 mg/mL) | |
| Storage | 2-8°C, protect from light |
Synthesis of this compound
The synthesis of this compound is typically achieved through the coupling of biotin with 4-aminophenethylamine. A common method involves a carbodiimide-mediated reaction, which facilitates the formation of an amide bond between the carboxylic acid of biotin and the amino group of aniline.
A general synthesis workflow is as follows:
-
Activation of Biotin: Biotin's carboxylic acid group is activated, often using a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).
-
Coupling Reaction: The activated biotin is then reacted with 4-aminophenethylamine in a suitable organic solvent, such as dimethylformamide (DMF).
-
Purification: The final product, this compound, is purified from the reaction mixture using techniques like column chromatography or high-performance liquid chromatography (HPLC) to ensure high purity for research applications.
Applications in Research
The primary application of this compound is in proximity labeling, a technique used to map the spatial organization of biomolecules in their native cellular environment.
APEX2-Mediated Proximity Labeling
APEX2 is an engineered peroxidase that, in the presence of hydrogen peroxide (H₂O₂), catalyzes the oxidation of substrates like this compound into short-lived, highly reactive radicals. These radicals then covalently bind to nearby biomolecules within a nanometer-scale radius. The biotin tag allows for the subsequent enrichment of these labeled molecules using streptavidin affinity purification, followed by identification and quantification through mass spectrometry (for proteins) or next-generation sequencing (for RNA).
The aniline moiety in this compound has been shown to confer superior labeling efficiency for nucleic acids compared to the traditionally used biotin-phenol.
Quantitative Comparison with Biotin-Phenol
Several studies have demonstrated the enhanced performance of this compound in APEX2-mediated labeling, particularly for RNA.
| Comparison Metric | This compound vs. Biotin-Phenol | Target Biomolecule | Reference |
| Labeling Efficiency | ~3-fold higher | RNA | |
| Dot Blot Signal | ~25-fold higher | RNA | |
| Substrate Preference | Strongest signal for RNA and DNA labeling | RNA, DNA | |
| Substrate Preference | Most efficient for protein labeling | Protein |
This enhanced reactivity towards nucleic acids makes this compound the probe of choice for studies aiming to map the subcellular transcriptome, such as identifying RNAs localized to specific organelles or membraneless compartments.
Role in Drug Development
The ability of this compound-based proximity labeling to map protein and RNA interaction networks in a native cellular context has significant implications for drug discovery and development.
Target Identification and Validation
A critical step in drug development is the identification and validation of molecular targets that are causally linked to a disease. Proximity labeling with this compound can be employed to:
-
Identify Binding Partners of a Drug Target: By fusing APEX2 to a protein of interest, researchers can identify its interaction partners in an unbiased manner. This can reveal novel components of signaling pathways and potential new drug targets.
-
Elucidate Drug Mechanism of Action: Changes in the interactome of a target protein upon treatment with a drug candidate can provide insights into the drug's mechanism of action.
-
Discover Off-Target Effects: Proximity labeling can also be used to identify unintended binding partners of a drug, helping to predict potential side effects.
While specific case studies detailing the use of this compound in advancing a drug candidate through the development pipeline are not yet widely published, the application of proximity labeling in this area is a rapidly growing field. Biotin-labeled probes, in general, are increasingly used for target identification of bioactive natural products and other small molecules.
Experimental Protocols
This section provides a detailed methodology for a key experiment utilizing this compound: APEX2-mediated proximity labeling of RNA in cultured mammalian cells.
APEX2-Mediated RNA Proximity Labeling
Objective: To identify RNAs in close proximity to a protein of interest (POI) in living cells.
Materials:
-
Mammalian cell line expressing POI-APEX2 fusion protein
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
Quenching solution (e.g., sodium azide, sodium ascorbate, Trolox)
-
Cell lysis buffer (e.g., TRIzol)
-
Streptavidin-coated magnetic beads
-
RNA purification kit
-
Reagents for downstream analysis (e.g., qRT-PCR, RNA-seq library preparation)
Protocol:
-
Cell Culture and Induction:
-
Plate the cells expressing the POI-APEX2 fusion protein and allow them to adhere and grow to the desired confluency.
-
If the expression of the fusion protein is inducible, add the appropriate inducer and incubate for the optimal time to achieve desired expression levels.
-
-
This compound Labeling:
-
Pre-warm the cell culture medium.
-
Prepare the labeling solution by adding this compound to the pre-warmed medium to a final concentration of 0.5-2.5 mM.
-
Remove the old medium from the cells and add the this compound containing medium.
-
Incubate the cells for 30-60 minutes at 37°C to allow for the uptake of the probe.
-
-
Initiation of Labeling Reaction:
-
Prepare a fresh solution of H₂O₂ in PBS at the desired final concentration (typically 0.5-1 mM).
-
Add the H₂O₂ solution to the cells and incubate for a short period (e.g., 1-3 minutes) at room temperature. This step initiates the APEX2-catalyzed generation of this compound radicals and subsequent labeling of proximal RNAs.
-
-
Quenching the Reaction:
-
Aspirate the labeling solution.
-
Immediately add an excess of ice-cold quenching solution to the cells to stop the reaction.
-
Wash the cells multiple times with the quenching solution to remove any remaining reactants.
-
-
Cell Lysis and RNA Extraction:
-
Lyse the cells directly in the culture dish using a suitable lysis reagent like TRIzol.
-
Scrape the cells and collect the lysate.
-
Proceed with total RNA extraction according to the manufacturer's protocol. It is crucial to include a DNase treatment step to remove any biotinylated DNA.
-
-
Enrichment of Biotinylated RNA:
-
Resuspend streptavidin-coated magnetic beads in a binding buffer.
-
Add the purified total RNA to the beads and incubate with rotation to allow the biotinylated RNA to bind to the streptavidin.
-
Wash the beads several times with appropriate wash buffers to remove non-specifically bound RNA.
-
-
Elution and Downstream Analysis:
-
Elute the biotinylated RNA from the beads using a suitable elution buffer (e.g., containing free biotin or by heat treatment).
-
The enriched RNA can then be analyzed by qRT-PCR to validate the enrichment of known proximal RNAs or by RNA-sequencing to identify the complete subcellular transcriptome.
-
Visualizations
APEX2-Mediated Proximity Labeling Workflow
Caption: Workflow of APEX2-mediated proximity labeling using this compound.
Logical Relationship of Proximity Labeling Componentsdot
References
- 1. APEX Peroxidase-Catalyzed Proximity Labeling and Multiplexed Quantitative Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 2. Proximity labeling - Wikipedia [en.wikipedia.org]
- 3. Molecular Spatiomics by Proximity Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target discovery-directed pharmacological mechanism elucidation of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
Biotin-Aniline: A Comprehensive Technical Guide for Proximity-Based Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-Aniline, also known as N-(4-aminophenethyl)-biotinamide, is a derivative of biotin (Vitamin B7) that has emerged as a critical tool in molecular biology, particularly in the field of proximity-dependent labeling.[1] This in-depth guide provides a comprehensive overview of the chemical structure, properties, synthesis, and application of this compound, with a focus on its use in Ascorbate Peroxidase (APEX)-mediated labeling of nucleic acids and proteins. Its enhanced reactivity compared to other substrates makes it a superior probe for mapping the spatial organization of biomolecules within living cells.[1][2]
Chemical Structure and Properties
This compound combines the high-affinity binding of the biotin moiety to streptavidin and avidin with the reactive aniline group. This unique structure allows for its use in enzyme-catalyzed radical-based coupling reactions, which are fundamental to proximity labeling techniques.[1]
The chemical structure of this compound is as follows:
IUPAC Name: 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(4-aminophenyl)ethyl]pentanamide[3]
Quantitative Data
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₂₆N₄O₂S | |
| Molecular Weight | 362.49 g/mol | |
| CAS Number | 769933-15-5 | |
| Appearance | White to off-white solid powder | |
| Density | ~1.2 g/cm³ | |
| Solubility | DMSO: ~250 mg/mL (requires sonication) | |
| Storage Conditions | Store at -20°C, protected from light. |
Synthesis and Purification
The synthesis of this compound is typically achieved through the coupling of biotin's carboxylic acid group with the amine group of 4-aminophenethylamine. This is a standard amidation reaction often facilitated by a coupling agent.
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents.
Materials:
-
Biotin
-
4-Aminophenethylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
Activation of Biotin: In a round-bottom flask, dissolve biotin (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF. Cool the solution to 0°C in an ice bath.
-
Add EDC (1.2 equivalents) to the solution and stir at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Coupling Reaction: In a separate flask, dissolve 4-aminophenethylamine (1 equivalent) in anhydrous DMF.
-
Slowly add the activated biotin solution to the 4-aminophenethylamine solution.
-
Stir the reaction mixture at room temperature overnight.
-
Work-up: Quench the reaction by adding water.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a DCM/Methanol gradient to yield pure this compound.
Experimental Protocol: Purification by Reverse-Phase HPLC
For high-purity this compound required for sensitive applications, reverse-phase high-performance liquid chromatography (RP-HPLC) is the preferred method of purification.
Instrumentation and Reagents:
-
Preparative RP-HPLC system with a UV detector
-
C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample dissolved in a minimal amount of DMF or DMSO
Procedure:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the dissolved crude this compound onto the column.
-
Elute the compound using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution at a suitable wavelength (e.g., 254 nm or 280 nm).
-
Collect the fractions corresponding to the this compound peak.
-
Confirm the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final product.
Application in Proximity-Dependent Labeling: APEX-Seq
This compound is a highly effective substrate for the engineered ascorbate peroxidase APEX2 in a technique called APEX-Seq, which is used to map RNA-protein interactions and determine the subcellular transcriptome. In the presence of hydrogen peroxide (H₂O₂), APEX2 catalyzes the oxidation of this compound to a short-lived, reactive phenoxyl radical, which then covalently labels nearby biomolecules, including RNA and proteins.
Experimental Protocol: APEX-Seq using this compound
This protocol outlines the key steps for performing an APEX-Seq experiment in cultured mammalian cells.
Materials:
-
Mammalian cells expressing a localized APEX2 fusion protein
-
This compound stock solution (e.g., 500 mM in DMSO)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30% w/w)
-
Quenching solution (e.g., 10 mM sodium ascorbate, 10 mM Trolox, and 10 mM sodium azide in PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Streptavidin-coated magnetic beads
-
RNA purification kit
-
Reagents for library preparation and next-generation sequencing
Procedure:
-
Cell Culture and Induction: Culture cells expressing the APEX2 fusion protein to the desired confluency. If the expression is inducible, add the inducer and incubate for the appropriate time.
-
This compound Incubation: Replace the culture medium with fresh medium containing this compound at a final concentration of 0.5-2.5 mM. Incubate for 30 minutes at 37°C.
-
Labeling Reaction: Add H₂O₂ to the medium to a final concentration of 0.5-1 mM. Incubate for exactly 1 minute at room temperature.
-
Quenching: Immediately aspirate the medium and wash the cells three times with ice-cold quenching solution to stop the labeling reaction.
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer containing RNase inhibitors.
-
RNA Extraction: Extract total RNA from the cell lysate using a standard RNA purification kit.
-
Enrichment of Biotinylated RNA: Incubate the total RNA with streptavidin-coated magnetic beads to capture the biotinylated RNA.
-
Wash the beads extensively to remove non-biotinylated RNA.
-
Elute the biotinylated RNA from the beads.
-
Library Preparation and Sequencing: Prepare a sequencing library from the enriched RNA and perform next-generation sequencing.
-
Data Analysis: Analyze the sequencing data to identify the RNAs that were in proximity to the APEX2 fusion protein.
Conclusion
This compound has proven to be a valuable and highly efficient probe for proximity-dependent labeling studies. Its enhanced reactivity with nucleic acids makes it particularly well-suited for APEX-Seq experiments aimed at mapping the subcellular transcriptome. The detailed protocols provided in this guide offer a starting point for researchers and drug development professionals to utilize this compound in their own experimental workflows, paving the way for new discoveries in the spatial organization of cellular processes.
References
Biotin-Aniline: A Technical Guide to its Mechanisms of Action in Bioconjugation
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin-aniline is a versatile chemical probe that has gained significant traction in the fields of chemical biology and drug development. Its unique reactivity allows for two primary, powerful applications: the peroxidase-mediated proximity labeling of nucleic acids and the aniline-catalyzed oxime ligation for tagging glycoproteins. This guide provides an in-depth exploration of these mechanisms, presenting detailed experimental protocols, quantitative data, and visual workflows to empower researchers in leveraging this tool for their studies. This compound's enhanced reactivity with nucleic acids makes it a superior substrate for APEX2-mediated labeling, enabling precise spatial transcriptomics.[1][2] Furthermore, its role as a catalyst in oxime ligation facilitates the efficient and specific labeling of glycoproteins on living cells under physiological conditions.[3][4][5] This document serves as a comprehensive resource for understanding and implementing this compound-based methodologies in research and therapeutic development.
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in life sciences, primarily due to the high-affinity interaction between biotin and (strept)avidin. This interaction allows for the robust detection, purification, and tracking of biomolecules. This compound, a derivative of biotin, expands the utility of this system by introducing an aniline moiety, which imparts distinct reactive properties. This guide will dissect the two principal mechanisms through which this compound functions, providing both the theoretical underpinnings and practical guidance for its application.
Mechanism 1: APEX2-Mediated Proximity Labeling of Nucleic Acids
The engineered ascorbate peroxidase APEX2 has become a powerful tool for mapping the spatial organization of biomolecules within living cells. In the presence of hydrogen peroxide (H₂O₂), APEX2 catalyzes the oxidation of biotin-containing substrates into short-lived, reactive radicals that covalently label nearby biomolecules. While biotin-phenol has been traditionally used for protein labeling, this compound has emerged as a superior substrate for the labeling of nucleic acids, particularly RNA.
The Chemical Principle
The mechanism involves the APEX2-catalyzed oxidation of this compound to a reactive this compound radical. This radical is highly reactive and can covalently bind to electron-rich moieties on nearby biomolecules. Notably, this radical demonstrates a significantly higher reactivity towards nucleic acids compared to the phenoxyl radical generated from biotin-phenol. This enhanced reactivity is particularly pronounced for RNA, making this compound the probe of choice for transcriptome mapping within specific subcellular compartments.
Quantitative Data
The efficiency of this compound in labeling nucleic acids has been quantitatively compared to the more traditional biotin-phenol substrate.
| Substrate | Target Biomolecule | Fold Increase in Labeling Efficiency (vs. Biotin-Phenol) | Reference |
| This compound | RNA | ~25-fold | |
| This compound | RNA | ~3-fold |
Experimental Protocol: APEX2-Mediated RNA Labeling in Mammalian Cells
This protocol is adapted from established methods for APEX2-mediated proximity labeling.
Materials:
-
Mammalian cells expressing the APEX2 fusion protein targeted to the desired subcellular location.
-
This compound (stock solution in DMSO).
-
Hydrogen peroxide (H₂O₂).
-
Quenching solution (e.g., sodium azide, sodium ascorbate, Trolox).
-
Cell lysis buffer.
-
Streptavidin-coated magnetic beads.
-
RNA extraction kit.
Procedure:
-
Cell Culture and Induction: Culture the cells expressing the APEX2 fusion protein to the desired confluency. If the expression is inducible, add the appropriate inducer.
-
This compound Incubation: Pre-incubate the cells with 0.5 mM this compound for 30-60 minutes at 37°C.
-
Labeling Reaction: Initiate the labeling reaction by adding H₂O₂ to a final concentration of 1 mM. Incubate for 1 minute at room temperature.
-
Quenching: Immediately quench the reaction by removing the H₂O₂ solution and adding an ice-cold quenching solution.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells using a suitable lysis buffer.
-
Enrichment of Biotinylated RNA: Incubate the cell lysate with streptavidin-coated magnetic beads to capture the biotinylated RNA.
-
RNA Extraction: Wash the beads extensively and elute the captured RNA. Proceed with RNA purification using a standard RNA extraction kit.
-
Downstream Analysis: The purified RNA can be analyzed by RT-qPCR, RNA sequencing, or other transcriptomic methods.
Visualization of the APEX2 Labeling Workflow
Caption: Workflow for APEX2-mediated proximity labeling of RNA using this compound.
Mechanism 2: Aniline-Catalyzed Oxime Ligation for Glycoprotein Labeling
The second key mechanism of action for this compound, or more accurately, the aniline functional group, is its role as a catalyst in oxime ligation. This bioorthogonal reaction is widely used for the specific labeling of glycoproteins on the surface of living cells.
The Chemical Principle
This method typically involves two steps:
-
Aldehyde Generation: Mild oxidation of cell surface sialic acids using sodium periodate (NaIO₄) generates aldehyde groups.
-
Oxime Ligation: The newly formed aldehydes are then reacted with an aminooxy-biotin probe. Aniline acts as a nucleophilic catalyst, dramatically accelerating the rate of this oxime ligation reaction at neutral pH. This allows for efficient labeling with low concentrations of the biotin probe, which is crucial for maintaining cell viability.
Quantitative Data
The catalytic effect of aniline on oxime ligation has been quantified, demonstrating a significant rate enhancement.
| Reactants | Catalyst | Second-Order Rate Constant (k₁) (M⁻¹s⁻¹) | pH | Reference |
| Aminooxyacetyl-peptide + Benzaldehyde | None | 2.6 ± 0.1 | 7 | |
| Aminooxyacetyl-peptide + Benzaldehyde | 10 mM Aniline | 190 ± 10 | 7 | |
| Aminooxyacetyl-peptide + Benzaldehyde | 100 mM Aniline | 2000 ± 100 | 7 |
Experimental Protocol: Glycoprotein Labeling on Live Cells
This protocol is based on the PAL (Periodate-Aniline-Ligation) method.
Materials:
-
Live cells in suspension or adherent.
-
Sodium periodate (NaIO₄).
-
Aminooxy-biotin.
-
Aniline.
-
Labeling buffer (e.g., PBS, pH 6.7).
-
Quenching solution (e.g., glycerol).
-
Streptavidin-conjugated fluorophore for detection (e.g., DTAF-streptavidin).
Procedure:
-
Cell Preparation: Wash the cells with a suitable buffer.
-
Periodate Oxidation: Resuspend the cells in ice-cold labeling buffer containing 1 mM NaIO₄. Incubate on ice for 15-30 minutes.
-
Quenching: Quench the oxidation reaction by adding glycerol to a final concentration of 1 mM.
-
Washing: Wash the cells to remove residual periodate and glycerol.
-
Aniline-Catalyzed Ligation: Resuspend the cells in labeling buffer containing 100 µM aminooxy-biotin and 10 mM aniline. Incubate at 4°C for 60-90 minutes.
-
Washing: Wash the cells to remove unreacted reagents.
-
Detection: The biotinylated glycoproteins can be detected by flow cytometry or fluorescence microscopy after staining with a streptavidin-conjugated fluorophore.
Visualization of the Glycoprotein Labeling Workflow
Caption: Workflow for labeling cell surface glycoproteins via aniline-catalyzed oxime ligation.
Applications in Drug Development
The specific and efficient labeling capabilities afforded by this compound have significant implications for drug development:
-
Target Identification and Validation: APEX2-mediated labeling with this compound can be used to identify the RNA binding partners of a drug target or to map the transcriptome of specific cellular compartments affected by a drug.
-
Antibody-Drug Conjugates (ADCs): The aniline-catalyzed oxime ligation provides a robust method for conjugating drugs to antibodies through their glycosylated regions, offering a site-specific conjugation strategy that can preserve the antigen-binding affinity of the antibody.
-
High-Throughput Screening: this compound-based labeling can be integrated into high-throughput screening platforms to identify compounds that modulate protein-RNA interactions or alter cell surface glycosylation patterns.
Conclusion
This compound is a powerful and versatile tool for researchers in both academic and industrial settings. Its dual mechanisms of action—as a superior substrate for APEX2-mediated nucleic acid labeling and as a catalyst for efficient oxime ligation—provide a broad range of applications for probing and manipulating biological systems. The detailed protocols and quantitative data presented in this guide are intended to facilitate the adoption and optimization of this compound-based methodologies, ultimately accelerating discovery and innovation in life sciences and drug development.
References
- 1. Expanding APEX2 Substrates for Proximity-Dependent Labeling of Nucleic Acids and Proteins in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scispace.com [scispace.com]
- 4. High-efficiency labeling of sialylated glycoproteins on living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Proximity Labeling with Biotin-Aniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proximity labeling (PL) has emerged as a powerful technology for mapping the spatial organization of proteins and nucleic acids within their native cellular environment. By employing an engineered enzyme fused to a protein of interest, PL enables the biotinylation of nearby molecules, which can then be isolated and identified by mass spectrometry or sequencing. This technique is particularly valuable for studying transient or weak interactions and for characterizing the composition of cellular compartments that are difficult to purify through traditional biochemical methods.
This guide provides a comprehensive overview of proximity labeling using Biotin-Aniline, a versatile probe for the peroxidase-based PL enzyme APEX2. This compound has shown particular promise for the efficient labeling of nucleic acids, offering advantages over the more commonly used Biotin-Phenol. We will delve into the core principles of this technique, provide detailed experimental protocols, present available quantitative data, and visualize key workflows and pathways.
Core Principles of APEX2-Mediated Proximity Labeling
The APEX2-mediated proximity labeling workflow relies on a genetically engineered ascorbate peroxidase (APEX2) that is fused to a protein of interest.[1] In the presence of hydrogen peroxide (H₂O₂), APEX2 catalyzes the oxidation of a small molecule probe, such as this compound, into a short-lived, highly reactive radical intermediate.[2][3] This radical then covalently labels electron-rich amino acid residues (like tyrosine) on proteins and nucleic acids within a nanometer-scale radius of the APEX2 enzyme.[3][4] The resulting biotinylated molecules can be specifically captured using streptavidin-based affinity purification for downstream analysis.
The key steps in an APEX2-mediated proximity labeling experiment are:
-
Expression of the APEX2-fusion protein: A gene encoding the protein of interest fused to APEX2 is introduced into the cells.
-
Incubation with this compound: The cells are incubated with the cell-permeable this compound probe.
-
Initiation of labeling: A brief treatment with H₂O₂ activates APEX2, generating the reactive this compound radicals.
-
Quenching the reaction: The labeling reaction is rapidly stopped using a quenching solution.
-
Cell lysis and affinity purification: The cells are lysed, and the biotinylated molecules are enriched using streptavidin-coated beads.
-
Downstream analysis: The enriched proteins are identified by mass spectrometry, and nucleic acids are identified by sequencing.
Data Presentation: Quantitative Comparison of Probes
While Biotin-Phenol has been the standard probe for APEX2-mediated protein labeling, this compound has demonstrated superior performance for the labeling of nucleic acids.
| Probe Comparison for RNA Labeling | Labeling Efficiency | Reference |
| This compound vs. Biotin-Phenol | This compound is approximately 3-fold more efficient for RNA labeling with APEX2. |
| Template for Quantitative Proteomics Comparison | This compound | Biotin-Phenol |
| Total Protein Yield (µg) from Pulldown | User-defined value | User-defined value |
| Number of Identified Proteins (MS) | User-defined value | User-defined value |
| Total Peptide-Spectrum Matches (PSMs) | User-defined value | User-defined value |
Experimental Protocols
This section provides a detailed methodology for APEX2-mediated proximity labeling with this compound, adapted from established protocols for Biotin-Phenol.
Generation of APEX2 Fusion Constructs and Stable Cell Lines
-
Vector Construction: Clone the gene of interest into a mammalian expression vector containing the APEX2 sequence. The APEX2 tag can be fused to either the N- or C-terminus of the protein of interest. A flexible linker (e.g., (GGGGS)x3) should be included between the protein of interest and APEX2 to ensure proper folding and function of both moieties.
-
Transfection and Stable Cell Line Generation: Transfect the expression vector into the desired cell line using a suitable transfection reagent. Select for stable expression using an appropriate antibiotic. It is crucial to establish a control cell line expressing a non-targeted (e.g., cytosolic) APEX2 to distinguish specific proximal partners from non-specific background.
Optimization of Labeling Conditions
-
Titration of this compound and H₂O₂: To achieve optimal labeling with minimal cytotoxicity, it is essential to titrate the concentrations of this compound and H₂O₂.
-
This compound: Test a range of concentrations from 250 µM to 1 mM. Incubate the cells with this compound for 30-60 minutes before adding H₂O₂.
-
H₂O₂: Test a range of concentrations from 100 µM to 1 mM for a fixed duration (e.g., 1 minute).
-
-
Assessment of Labeling Efficiency: Following the labeling reaction, lyse the cells and perform a western blot using streptavidin-HRP to visualize the extent of biotinylation at different substrate concentrations. Optimal conditions will show robust biotinylation with minimal cell death.
Proximity Labeling Experiment
-
Cell Culture: Plate the stable cell line expressing the APEX2-fusion protein and the control cell line.
-
This compound Incubation: Replace the culture medium with fresh medium containing the optimized concentration of this compound and incubate for 30-60 minutes at 37°C.
-
Labeling Reaction: Add H₂O₂ to the final optimized concentration and incubate for 1 minute at room temperature.
-
Quenching: Immediately aspirate the medium and add a quenching solution (e.g., 10 mM sodium ascorbate, 10 mM sodium azide, and 1 mM Trolox in PBS) to stop the reaction. Wash the cells three times with the quenching solution.
Cell Lysis and Protein Extraction
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Sonicate the lysate to shear chromatin and reduce viscosity.
-
Clarify the lysate by centrifugation to remove cell debris.
Affinity Purification of Biotinylated Proteins
-
Incubate the cleared lysate with streptavidin-coated magnetic beads for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins. A typical wash series includes:
-
High salt buffer (e.g., 2% SDS in PBS)
-
RIPA buffer
-
Urea buffer (e.g., 2 M urea in 10 mM Tris-HCl, pH 8.0)
-
PBS
-
-
Elution: Elute the biotinylated proteins from the beads. For mass spectrometry, this is often achieved by on-bead digestion with trypsin. Alternatively, proteins can be eluted by boiling in SDS-PAGE sample buffer.
Mass Spectrometry Analysis
-
Sample Preparation: The eluted peptides from the on-bead digestion are desalted and prepared for mass spectrometry.
-
LC-MS/MS: Analyze the peptide mixture using a high-resolution mass spectrometer.
-
Data Analysis: The raw mass spectrometry data is processed using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins. The data from the experimental sample is compared to the control sample to identify proteins that are significantly enriched in proximity to the protein of interest.
Mandatory Visualizations
Experimental Workflow
Signaling Pathway Example: GPCR Signaling
The following diagram illustrates a generic G-protein coupled receptor (GPCR) signaling pathway that can be investigated using proximity labeling with this compound. By fusing APEX2 to the GPCR, researchers can identify proximal proteins involved in signaling, such as G-proteins, kinases, and arrestins. While this is a representative pathway, specific protein-protein interactions identified would depend on the GPCR and cellular context.
Conclusion
Proximity labeling with this compound and APEX2 is a powerful and versatile technique for exploring the spatial organization of the proteome and transcriptome in living cells. Its enhanced efficiency for nucleic acid labeling makes it a particularly valuable tool for studying RNA-protein interactions and the composition of ribonucleoprotein complexes. While direct quantitative comparisons with Biotin-Phenol for proteomics are still emerging, the fundamental principles and protocols outlined in this guide provide a solid foundation for researchers to successfully implement this technology. As the field of spatial proteomics continues to evolve, the application of novel probes like this compound will undoubtedly lead to new discoveries in cell biology and drug development.
References
An In-depth Technical Guide to APEX2-Mediated Biotinylation: Principles, Protocols, and Applications
Introduction to APEX2-Mediated Biotinylation
APEX2-mediated biotinylation is a powerful proximity labeling (PL) technique used to identify proteins and RNA molecules in the immediate vicinity of a protein of interest within living cells.[1] This method utilizes an engineered ascorbate peroxidase, APEX2, which can be fused to a specific protein, effectively creating a molecular "spotlight" that illuminates its microenvironment.[2] The key advantage of APEX2 lies in its rapid labeling kinetics, allowing for the capture of transient and dynamic molecular interactions with high temporal and spatial resolution.[3] This technical guide provides a comprehensive overview of the APEX2 methodology, from its core principles to detailed experimental protocols and applications in research and drug development.
Core Principles and Mechanism
The APEX2 enzyme, a monomeric 28 kDa protein, was developed through directed evolution of soybean ascorbate peroxidase. It catalyzes the hydrogen peroxide (H₂O₂)-dependent oxidation of biotin-phenol (BP) into a short-lived but highly reactive biotin-phenoxyl radical. These radicals have a half-life of less than 1 millisecond and a labeling radius of approximately 20 nanometers.
The process begins with the expression of a fusion protein consisting of the protein of interest and APEX2 in cells. These cells are then incubated with a cell-permeable biotin-phenol substrate. Upon the addition of a brief pulse of hydrogen peroxide, APEX2 is activated and generates biotin-phenoxyl radicals. These radicals covalently attach to electron-rich amino acid residues, such as tyrosine, on nearby proteins. The biotinylated proteins can then be enriched using streptavidin-based affinity purification and identified by mass spectrometry.
Quantitative Data Summary
The efficiency and specificity of APEX2-mediated biotinylation are influenced by several key parameters. The following tables summarize important quantitative data gathered from various studies to guide experimental design.
Table 1: Key Performance Metrics of APEX2-Mediated Biotinylation
| Parameter | Value | References |
| Labeling Radius | ~20 nm | |
| Labeling Time | 1 minute | |
| Half-life of Biotin-Phenoxyl Radical | < 1 ms |
Table 2: Optimized Reagent Concentrations for APEX2 Labeling
| Reagent | General Concentration | Optimized for Confluent MDCK-II Cells | References |
| Biotin-Phenol (BP) | 500 µM | 2.5 mM | |
| Hydrogen Peroxide (H₂O₂) | 1 mM | 0.1 - 0.5 mM | |
| BP Incubation Time | 30 minutes | 30 minutes | |
| H₂O₂ Reaction Time | 1 minute | 1 minute |
Detailed Experimental Protocols
This section provides a generalized, step-by-step protocol for a typical APEX2 proximity labeling experiment in cultured mammalian cells. Optimization of specific steps may be required for different cell types and proteins of interest.
Generation of APEX2 Fusion Constructs and Stable Cell Lines
-
Cloning: The coding sequence of the protein of interest is cloned into a mammalian expression vector containing the APEX2 gene, creating a fusion construct. A flexible linker, such as (Gly-Gly-Gly-Ser)₃, is often included between the protein of interest and APEX2 to ensure proper folding and function of both moieties.
-
Transfection and Selection: The APEX2 fusion construct is transfected into the desired cell line using standard transfection methods. For stable expression, cells are selected using an appropriate antibiotic.
-
Expression Validation: The expression and correct subcellular localization of the APEX2 fusion protein are confirmed by Western blotting and immunofluorescence microscopy, respectively.
APEX2-Mediated Biotinylation in Live Cells
-
Cell Culture: Plate the stable cell line expressing the APEX2 fusion protein and allow the cells to reach the desired confluency.
-
Biotin-Phenol Incubation: Warm the biotin-phenol stock solution to room temperature. Dilute the biotin-phenol in the cell culture medium to a final concentration of 500 µM (or the optimized concentration for your cell type). Replace the existing medium with the biotin-phenol-containing medium and incubate the cells for 30 minutes at 37°C.
-
Hydrogen Peroxide Treatment: Prepare a fresh solution of hydrogen peroxide in cell culture medium at a final concentration of 1 mM (or the optimized concentration). Add the hydrogen peroxide solution to the cells and incubate for exactly 1 minute at room temperature to initiate the biotinylation reaction.
-
Quenching: Immediately stop the reaction by aspirating the medium and adding a quenching solution (e.g., PBS containing 10 mM sodium azide, 10 mM sodium ascorbate, and 5 mM Trolox). Wash the cells three times with the quenching solution.
Cell Lysis and Protein Extraction
-
Lysis: Lyse the cells on ice using a lysis buffer containing protease and phosphatase inhibitors (e.g., RIPA buffer).
-
Sonication: Sonicate the cell lysate to shear genomic DNA and ensure complete lysis.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant containing the biotinylated proteins.
Affinity Purification of Biotinylated Proteins
-
Streptavidin Bead Preparation: Wash streptavidin-coated magnetic beads with the lysis buffer.
-
Incubation: Add the clarified cell lysate to the prepared streptavidin beads and incubate with rotation for 1-2 hours at 4°C to allow the biotinylated proteins to bind to the beads.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with a series of stringent wash buffers (e.g., high salt buffer, urea buffer) to remove non-specifically bound proteins.
-
Elution: Elute the biotinylated proteins from the streptavidin beads using a buffer containing a high concentration of biotin or by boiling in SDS-PAGE sample buffer.
Sample Preparation for Mass Spectrometry
-
In-solution or On-bead Digestion: The enriched biotinylated proteins can be digested into peptides either after elution or directly on the streptavidin beads. Trypsin is commonly used for this purpose.
-
Peptide Cleanup: The resulting peptides are desalted and cleaned up using C18 spin columns.
-
LC-MS/MS Analysis: The purified peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
Applications in Signaling Pathway Elucidation
APEX2's high temporal resolution makes it an ideal tool for studying dynamic signaling pathways. By performing the biotinylation reaction at different time points after a stimulus, researchers can map the changing protein-protein interactions within a signaling cascade.
G-Protein Coupled Receptor (GPCR) Signaling
APEX2 has been successfully used to track the signaling and internalization of GPCRs, such as the angiotensin II type 1 receptor (AT1R). The following diagram illustrates a simplified workflow for studying GPCR signaling using APEX2.
Caption: Workflow for APEX2-mediated analysis of GPCR signaling.
B-Cell Receptor (BCR) Signaling
APEX2 has also been employed to investigate the dynamic protein environment of the B-cell receptor (BCR) upon activation. By targeting APEX2 to lipid rafts, where the BCR translocates upon activation, researchers can identify proteins involved in the early stages of B-cell signaling. The diagram below depicts a simplified representation of key events in BCR signaling that can be studied with APEX2.
Caption: APEX2-based mapping of early B-cell receptor signaling events.
Applications in Drug Discovery
The ability of APEX2 to map protein-protein interactions in a native cellular context makes it a valuable tool for drug discovery and development.
-
Target Identification and Validation: APEX2 can be used to identify novel binding partners of a drug target, providing insights into its mechanism of action and potential off-target effects. By comparing the proximal proteome of a target protein in the presence and absence of a drug candidate, researchers can identify proteins whose interactions are modulated by the compound.
-
Understanding Drug Resistance: APEX2 can be employed to study the changes in the protein interaction network of a drug target in drug-resistant versus drug-sensitive cells. This can help to elucidate the molecular mechanisms underlying drug resistance and identify potential strategies to overcome it.
-
Identifying Biomarkers: By profiling the proximal proteome of a disease-associated protein, APEX2 can help to identify novel biomarkers for disease diagnosis, prognosis, and therapeutic response.
Advantages and Limitations
Advantages:
-
High Temporal Resolution: The 1-minute labeling window allows for the capture of dynamic and transient interactions.
-
High Spatial Resolution: The ~20 nm labeling radius provides a precise map of the protein's immediate microenvironment.
-
In Vivo Labeling: The labeling occurs in living cells, preserving the native cellular architecture and protein complexes.
-
Versatility: APEX2 can be targeted to virtually any subcellular location.
Limitations:
-
H₂O₂ Toxicity: The use of hydrogen peroxide can induce cellular stress and may perturb the system being studied, although the short exposure time minimizes this effect.
-
Biotin-Phenol Permeability: The permeability of biotin-phenol can vary between cell types, potentially affecting labeling efficiency.
-
Requirement for Genetic Modification: The expression of an APEX2 fusion protein is required, which may not be feasible for all systems.
-
Bias towards Tyrosine-rich Proteins: The biotin-phenoxyl radical preferentially labels tyrosine residues, which may lead to a bias in the identified proteins.
Conclusion
APEX2-mediated biotinylation has emerged as a powerful and versatile tool for mapping the spatiotemporal organization of proteomes within living cells. Its ability to capture transient interactions with high resolution has provided unprecedented insights into dynamic cellular processes, such as signaling pathways. As the technology continues to be refined and combined with other advanced techniques, it is poised to play an increasingly important role in basic research and drug discovery, enabling a deeper understanding of the complex molecular machinery of the cell.
References
Biotin-Aniline: A Novel and Superior Substrate for APEX2-Mediated Proximity Labeling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Proximity-dependent biotinylation techniques have revolutionized the study of subcellular proteomes and transcriptomes by enabling the identification of biomolecules in their native cellular environment. The engineered ascorbate peroxidase APEX2, in conjunction with a biotin-conjugated substrate, generates highly reactive radicals that covalently label proximal proteins and nucleic acids. While biotin-phenol (BP) has been the conventional substrate, recent advancements have introduced biotin-aniline (Btn-An) as a novel and, in many aspects, superior alternative. This technical guide provides a comprehensive overview of this compound as an APEX2 substrate, including its advantages, detailed experimental protocols, and comparative data. This compound exhibits significantly higher reactivity towards nucleic acids, making it an exceptional tool for mapping subcellular transcriptomes.
Data Presentation: Quantitative Comparison of APEX2 Substrates
The selection of a suitable substrate is critical for the success of an APEX2 experiment. The following tables summarize the quantitative data comparing the labeling efficiency of this compound with the traditional substrate, biotin-phenol.
| Substrate | Target Biomolecule | Relative Labeling Efficiency (this compound vs. Biotin-Phenol) | Reference |
| This compound | RNA | ~20-25-fold higher | [1] |
| This compound | DNA | Lower than Biotin-Naphthylamine, but higher than Biotin-Phenol | |
| This compound | Proteins | Comparable to Biotin-Phenol |
| APEX2 Substrate | Key Advantages | Primary Applications |
| This compound (Btn-An) | - Significantly higher labeling efficiency for RNA.- Enables robust mapping of subcellular transcriptomes.- Good cell permeability. | - Subcellular transcriptome mapping (APEX-seq).- Identification of RNA-protein interactions.- Live-cell labeling of nucleic acids. |
| Biotin-Phenol (BP) | - Well-established and widely used.- Effective for proteomic mapping. | - Subcellular proteome mapping.- Identification of protein-protein interactions. |
Experimental Protocols
The following protocols are adapted from established APEX2 labeling procedures, with specific considerations for the use of this compound. Optimization of concentrations and incubation times may be necessary for specific cell types and experimental goals.
General Cell Culture and Transfection
-
Culture mammalian cells in an appropriate medium to the desired confluency.
-
Transfect cells with a plasmid encoding the APEX2 enzyme fused to a protein of interest or a localization signal. For stable cell lines, select and expand a clonal population expressing the APEX2 fusion protein at a suitable level.
APEX2 Labeling with this compound
-
Prepare this compound Stock Solution: Dissolve this compound powder in DMSO to a stock concentration of 50 mM. Store at -20°C.
-
Labeling:
-
To living cells, add this compound to the culture medium to a final concentration of 500 µM.
-
Incubate the cells for 30-60 minutes at 37°C to allow for substrate uptake.
-
Initiate the labeling reaction by adding hydrogen peroxide (H₂O₂) to a final concentration of 1 mM.
-
Incubate for 1 minute at room temperature.
-
-
Quenching:
-
Immediately quench the reaction by removing the labeling solution and washing the cells three times with ice-cold quenching buffer (e.g., PBS containing 5 mM Trolox, 10 mM sodium ascorbate, and 10 mM sodium azide).
-
Cell Lysis and Protein/RNA Extraction
-
For Proteomics:
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Sonicate or vortex the lysate to ensure complete cell disruption and shear genomic DNA.
-
Clarify the lysate by centrifugation.
-
-
For Transcriptomics (RNA):
-
Lyse the cells using a TRIzol-based method or a commercial RNA extraction kit, following the manufacturer's instructions.
-
Ensure that the lysis buffer and subsequent steps are performed under RNase-free conditions.
-
Enrichment of Biotinylated Molecules
-
Streptavidin Bead Preparation:
-
Use streptavidin-conjugated magnetic beads.
-
Wash the beads several times with the appropriate wash buffer (e.g., lysis buffer for proteomics, or a high-salt wash buffer for RNA).
-
-
Enrichment:
-
Incubate the cell lysate (for proteomics) or purified total RNA (for transcriptomics) with the prepared streptavidin beads for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads extensively to remove non-specifically bound molecules.
-
For proteomics, a series of washes with high-salt buffer, urea buffer, and finally a buffer compatible with downstream mass spectrometry is recommended.
-
For RNA, use high-salt buffers to disrupt non-specific interactions.
-
-
Downstream Analysis
-
Proteomics (Mass Spectrometry):
-
Elute the biotinylated proteins from the streptavidin beads.
-
Perform in-solution or on-bead tryptic digestion of the eluted proteins.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify proteins using appropriate database search algorithms.
-
-
Transcriptomics (RNA-Sequencing):
-
Elute the biotinylated RNA from the streptavidin beads.
-
Prepare a cDNA library from the enriched RNA.
-
Perform high-throughput sequencing of the cDNA library.
-
Align the sequencing reads to the reference genome/transcriptome and perform differential expression analysis to identify enriched transcripts.
-
Mandatory Visualizations
Signaling Pathway of APEX2-Mediated Labeling
References
Methodological & Application
Biotin-Aniline Protocol for Proximity Labeling: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proximity-dependent labeling (PL) has emerged as a powerful technology for mapping the spatial organization of biomolecules within their native cellular environment. This technique utilizes a promiscuous labeling enzyme, fused to a protein of interest, to generate reactive biotin species that covalently tag nearby proteins and nucleic acids. Among the various PL methods, the engineered ascorbate peroxidase APEX2 has gained prominence due to its high temporal resolution.
Traditionally, biotin-phenol has been the substrate of choice for APEX2-mediated labeling. However, recent advancements have identified biotin-aniline as a superior substrate, particularly for the labeling of nucleic acids.[1][2] this compound exhibits significantly higher reactivity towards RNA, enabling more efficient capture and identification of subcellular transcriptomes.[1][2] This application note provides detailed protocols for the use of this compound in APEX2-mediated proximity labeling, along with comparative data and visualizations to guide researchers in their experimental design.
Principle of APEX2-Mediated Labeling with this compound
The core of the technique lies in the enzymatic activity of APEX2. In the presence of hydrogen peroxide (H₂O₂), APEX2 catalyzes the one-electron oxidation of this compound. This generates a short-lived and highly reactive this compound radical. These radicals diffuse a short distance from the APEX2 enzyme and covalently react with electron-rich residues on nearby biomolecules, including proteins and nucleic acids. The resulting biotinylated molecules can then be enriched using streptavidin-based affinity purification for downstream analysis, such as mass spectrometry for proteomics or next-generation sequencing for transcriptomics (APEX-seq).
Key Advantages of this compound
-
Enhanced RNA Labeling: this compound demonstrates significantly higher efficiency in labeling RNA compared to the conventional biotin-phenol substrate.[1] This leads to a greater yield of biotinylated RNA, improving the sensitivity and depth of subcellular transcriptome mapping.
-
High Spatiotemporal Resolution: The APEX2-catalyzed reaction with this compound is rapid (typically 1 minute), allowing for the capture of dynamic molecular interactions and compositions with high temporal precision.
-
Versatility: The this compound protocol can be applied to various research areas, including the identification of protein-protein interactions, protein-RNA interactions, and the proteomic and transcriptomic profiling of specific cellular compartments.
Quantitative Data Summary
The following tables summarize the comparative performance of this compound and biotin-phenol in APEX2-mediated proximity labeling, based on published data.
| Probe | Relative Labeling Efficiency (RNA) | Relative Labeling Efficiency (DNA) | Relative Labeling Efficiency (Protein) |
| This compound | +++ | ++ | ++ |
| Biotin-Phenol | + | + | +++ |
| Biotin-Naphthylamine | +++ | +++ | + |
Caption: Relative labeling efficiency of different biotin probes for RNA, DNA, and proteins in vitro using purified APEX2. '+' indicates relative signal intensity.
| Target Mitochondrial mRNA | Fold Enrichment (this compound) vs. Cytoplasmic Control (GAPDH) |
| MT-ND1 | ~15-fold |
| MT-ND2 | ~20-fold |
| MT-CO1 | ~100-fold |
| MT-CO2 | ~30-fold |
| MT-ATP6 | ~12-fold |
| MT-CYB | ~10-fold |
Caption: Quantitative RT-PCR analysis showing the enrichment of specific mitochondrial mRNAs following APEX2-mediated labeling with this compound in the mitochondrial matrix of HEK293T cells. Data is presented as fold enrichment relative to the non-targeted cytoplasmic mRNA, GAPDH.
Experimental Protocols
Part 1: General Workflow for APEX2-Mediating Labeling with this compound
This protocol outlines the general steps for performing a proximity labeling experiment using APEX2 and this compound. Specific parameters may need to be optimized for different cell types and experimental goals.
Materials:
-
Cells expressing the APEX2-fusion protein of interest
-
This compound (stock solution in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
Quenching solution (e.g., Trolox, sodium ascorbate, sodium azide)
-
Lysis buffer
-
Streptavidin-coated magnetic beads
Procedure:
-
Cell Culture and Induction: Culture cells expressing the APEX2-fusion protein to the desired confluency. If using an inducible expression system, add the appropriate inducer.
-
This compound Incubation:
-
Pre-warm the cell culture medium.
-
Add this compound to the medium to a final concentration of 500 µM.
-
Incubate the cells for 30 minutes at 37°C.
-
-
Labeling Reaction:
-
Add H₂O₂ to the cell culture medium to a final concentration of 1 mM.
-
Gently swirl the plate to ensure even distribution.
-
Incubate for exactly 1 minute at room temperature.
-
-
Quenching:
-
Immediately aspirate the labeling solution.
-
Add an excess of quenching solution to the cells to stop the reaction.
-
Wash the cells three times with quenching solution.
-
-
Cell Lysis:
-
Lyse the cells using an appropriate lysis buffer containing protease and RNase inhibitors.
-
-
Enrichment of Biotinylated Molecules:
-
Incubate the cell lysate with streptavidin-coated magnetic beads to capture biotinylated proteins and/or RNA.
-
Perform stringent washes to remove non-biotinylated molecules.
-
-
Elution and Downstream Analysis:
-
Elute the biotinylated molecules from the beads.
-
Proceed with downstream analysis (e.g., mass spectrometry for proteomics, or RNA extraction followed by RT-qPCR or sequencing for transcriptomics).
-
Part 2: Detailed Protocol for Subcellular RNA Transcriptome Profiling (APEX-seq)
This protocol provides a more detailed workflow for identifying RNAs in a specific subcellular compartment using APEX2 and this compound.
1. Cell Preparation and Labeling:
- Plate HEK293T cells stably expressing the APEX2-fusion protein targeted to the subcellular compartment of interest (e.g., mitochondrial matrix).
- Incubate cells with 500 µM this compound in cell culture medium for 30 minutes at 37°C.
- Initiate the labeling reaction by adding 1 mM H₂O₂ and incubating for 1 minute at room temperature.
- Quench the reaction by washing three times with a quenching solution (5 mM Trolox, 10 mM sodium ascorbate, and 10 mM sodium azide in PBS).
2. RNA Extraction and Enrichment:
- Lyse the cells and extract total RNA using a commercial kit.
- Treat the RNA sample with DNase I to remove any contaminating DNA.
- Incubate the purified RNA with streptavidin-coated magnetic beads to enrich for biotinylated RNA.
- Perform high-stringency washes to remove non-specifically bound RNA.
3. Validation and Sequencing:
- Validation (Optional but Recommended): Perform RT-qPCR on a small aliquot of the enriched RNA to confirm the enrichment of known localized transcripts and the depletion of non-localized transcripts.
- Library Preparation and Sequencing: Prepare a sequencing library from the enriched RNA and perform next-generation sequencing.
4. Data Analysis:
- Align the sequencing reads to the appropriate reference genome.
- Quantify transcript abundance.
- Compare the transcript abundance in the APEX2-labeled sample to a negative control (e.g., cells not expressing APEX2 or cells expressing a non-localized APEX2) to identify significantly enriched RNAs in the targeted subcellular compartment.
Visualizations
Signaling Pathway Diagram
Caption: APEX2-mediated proximity labeling with this compound.
Experimental Workflow Diagram
Caption: General workflow for the this compound protocol.
Conclusion
The this compound protocol for APEX2-mediated proximity labeling represents a significant advancement for the study of subcellular biomolecular organization, especially for the mapping of transcriptomes. Its superior efficiency in labeling RNA opens up new avenues for investigating the roles of RNA localization in various cellular processes and disease states. By following the detailed protocols and considering the comparative data presented in these application notes, researchers can effectively implement this powerful technique to gain novel insights into their biological questions of interest.
References
Application Notes and Protocols: Biotin-Aniline for RNA Interactome Mapping
Audience: Researchers, scientists, and drug development professionals.
Introduction
Understanding the intricate network of RNA-protein interactions is fundamental to deciphering cellular processes in both health and disease. The spatial organization of these interactions within the cell provides critical context for their function. Proximity-dependent biotinylation techniques, such_as APEX-seq, have emerged as powerful tools for mapping these RNA interactomes in their native cellular environment.[1] Biotin-aniline has been identified as a superior substrate for the APEX2 enzyme in labeling RNA, offering significantly higher reactivity and efficiency compared to the traditionally used biotin-phenol (biotinyl tyramide).[2][3][4][5] This increased efficiency allows for more sensitive and robust capture of RNA-protein interactions, making this compound an invaluable tool for researchers in basic science and drug development.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in APEX2-mediated RNA interactome mapping.
Principle of the Method
The APEX-seq technique leverages a genetically engineered ascorbate peroxidase (APEX2) that can be targeted to specific subcellular compartments or fused to a protein of interest. In the presence of hydrogen peroxide (H₂O₂), APEX2 catalyzes the oxidation of this compound into a short-lived but highly reactive this compound radical. This radical covalently labels proximal biomolecules, including RNAs, within a nanometer-scale radius. The biotinylated RNAs can then be specifically enriched using streptavidin-based affinity purification and identified by high-throughput sequencing. The use of this compound significantly enhances the labeling of RNA, providing a more comprehensive snapshot of the local transcriptome.
Advantages of this compound
-
Enhanced RNA Labeling Efficiency: this compound exhibits significantly higher reactivity towards RNA compared to biotin-phenol, with reports of 3-fold to over 20-fold increases in labeling efficiency. This leads to a more sensitive detection of the local RNA environment.
-
High Spatiotemporal Resolution: The APEX2-catalyzed reaction is rapid (typically 1 minute), allowing for the capture of transient and dynamic RNA interactions with high temporal precision. The short half-life of the this compound radical ensures that labeling is restricted to the immediate vicinity of the APEX2 enzyme, providing high spatial resolution.
-
In Vivo Application: The entire labeling process is performed in living cells, preserving the native cellular context and avoiding artifacts associated with cell lysis-based methods.
Experimental Workflow Overview
The overall workflow for this compound based RNA interactome mapping can be summarized in the following key steps:
-
Cell Line Generation: Establish a stable cell line expressing the APEX2 enzyme fused to a protein of interest or targeted to a specific subcellular location.
-
Cell Culture and Labeling: Culture the cells and induce expression of the APEX2 fusion protein. The cells are then incubated with this compound, followed by a brief treatment with H₂O₂ to initiate the biotinylation reaction.
-
Cell Lysis and RNA Extraction: The reaction is quenched, and the cells are lysed. Total RNA is then extracted from the cell lysate.
-
Enrichment of Biotinylated RNA: The biotinylated RNA is captured from the total RNA population using streptavidin-coated magnetic beads.
-
Library Preparation and Sequencing: The enriched RNA is then used to prepare a cDNA library for high-throughput sequencing.
-
Data Analysis: Sequencing data is analyzed to identify and quantify the enriched RNA species, revealing the composition of the RNA interactome in the targeted cellular region.
Quantitative Data
The use of this compound in APEX-seq allows for the quantitative assessment of RNA enrichment in specific subcellular compartments. The following table summarizes representative data from an experiment mapping the mitochondrial RNA interactome using mito-APEX2 and this compound, demonstrating the high specificity and enrichment achievable with this method.
| Mitochondrial mRNA | Fold Enrichment (vs. Cytoplasmic mRNA) |
| MT-ND1 | 12.3 ± 2.8 |
| MT-ND2 | 25.6 ± 5.1 |
| MT-CO1 | 107.8 ± 31.6 |
| MT-CO2 | 85.4 ± 20.7 |
| MT-ATP6 | 45.9 ± 11.3 |
| MT-ATP8 | 33.1 ± 8.5 |
| MT-CO3 | 92.3 ± 22.8 |
| MT-ND3 | 18.7 ± 4.9 |
| MT-ND4L | 15.2 ± 3.8 |
| MT-ND4 | 68.4 ± 17.1 |
| MT-ND5 | 77.6 ± 19.5 |
| MT-ND6 | 30.1 ± 7.6 |
| MT-CYB | 99.8 ± 24.7 |
Data adapted from Zou et al., Angewandte Chemie, 2019. The data illustrates the significant enrichment of all 13 mitochondrial messenger RNAs relative to a cytoplasmic mRNA marker (GAPDH), with negligible labeling of cytoplasmic RNAs, highlighting the exceptional spatial specificity of the technique.
Experimental Protocols
Protocol 1: APEX2-mediated RNA Labeling in Live Cells using this compound
Materials:
-
HEK293T cells stably expressing the APEX2 fusion protein
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (500 mM in DMSO)
-
Hydrogen peroxide (H₂O₂) (100 mM in PBS, freshly prepared)
-
Quenching solution (10 mM sodium azide, 10 mM sodium ascorbate, and 5 mM Trolox in PBS, freshly prepared)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture:
-
Plate the HEK293T cells expressing the APEX2 fusion protein on a 10-cm dish and culture until they reach 70-80% confluency.
-
If using an inducible expression system, add the appropriate inducer (e.g., doxycycline) 24 hours prior to the experiment.
-
-
This compound Incubation:
-
Warm the complete cell culture medium to 37°C.
-
Prepare the labeling medium by adding this compound stock solution to the pre-warmed medium to a final concentration of 500 µM.
-
Aspirate the old medium from the cells and wash once with 5 mL of warm PBS.
-
Add 10 mL of the this compound containing labeling medium to the cells.
-
Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.
-
-
APEX2 Labeling Reaction:
-
To initiate the labeling reaction, add H₂O₂ to the medium to a final concentration of 1 mM.
-
Gently swirl the plate to ensure even distribution.
-
Incubate the plate at room temperature for exactly 1 minute.
-
-
Quenching the Reaction:
-
Immediately after 1 minute, aspirate the labeling medium and add 10 mL of ice-cold quenching solution to the plate.
-
Gently swirl the plate and keep it on ice for 1 minute.
-
Aspirate the quenching solution and wash the cells twice with 10 mL of ice-cold PBS.
-
-
Cell Harvesting:
-
Add 1 mL of ice-cold PBS to the plate and scrape the cells using a cell scraper.
-
Transfer the cell suspension to a pre-chilled 1.5 mL microcentrifuge tube.
-
Centrifuge the cells at 500 x g for 3 minutes at 4°C.
-
Carefully remove the supernatant. The cell pellet can be snap-frozen in liquid nitrogen and stored at -80°C or used immediately for RNA extraction.
-
Protocol 2: Enrichment of Biotinylated RNA using Streptavidin Magnetic Beads
Materials:
-
Cell pellet from Protocol 1
-
TRIzol reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Streptavidin magnetic beads (e.g., Dynabeads™ MyOne™ Streptavidin C1)
-
Binding & Wash (B&W) Buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM EDTA)
-
Low Salt Wash Buffer (e.g., 0.15 M NaCl, 20 mM Tris-HCl pH 7.5, 1 mM EDTA)
-
Elution Buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA)
Procedure:
-
Total RNA Extraction:
-
Lyse the cell pellet by adding 1 mL of TRIzol and vortexing vigorously.
-
Follow the manufacturer's protocol for TRIzol-based RNA extraction using chloroform for phase separation, isopropanol for precipitation, and 75% ethanol for washing.
-
Resuspend the final RNA pellet in 50 µL of RNase-free water.
-
Quantify the RNA concentration using a spectrophotometer.
-
-
Preparation of Streptavidin Beads:
-
Resuspend the streptavidin magnetic beads by vortexing.
-
For each sample, transfer 50 µL of the bead slurry to a new RNase-free 1.5 mL microcentrifuge tube.
-
Place the tube on a magnetic stand to capture the beads and discard the supernatant.
-
Wash the beads three times with 200 µL of B&W Buffer. After the final wash, resuspend the beads in 100 µL of B&W Buffer.
-
-
Binding of Biotinylated RNA:
-
To the extracted total RNA (up to 100 µg), add an equal volume of 2X B&W Buffer to facilitate binding.
-
Heat the RNA solution at 65°C for 5 minutes, then immediately place on ice for 3 minutes.
-
Add the RNA solution to the prepared streptavidin beads.
-
Incubate for 30 minutes at room temperature with gentle rotation.
-
-
Washing:
-
Place the tube on the magnetic stand and discard the supernatant.
-
Wash the beads twice with 500 µL of B&W Buffer.
-
Wash the beads once with 500 µL of Low Salt Wash Buffer.
-
-
Elution of Biotinylated RNA:
-
After the final wash, remove all residual buffer.
-
Add 25 µL of Elution Buffer to the beads and vortex to resuspend.
-
Incubate at room temperature for 2 minutes.
-
Place the tube on the magnetic stand and carefully transfer the supernatant containing the enriched biotinylated RNA to a new RNase-free tube.
-
Repeat the elution step with another 25 µL of Elution Buffer and combine the eluates.
-
The enriched RNA is now ready for downstream applications such as library preparation for high-throughput sequencing.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Proximity RNA labeling by APEX-Seq Reveals the Organization of Translation Initiation Complexes and Repressive RNA Granules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding APEX2 Substrates for Proximity-Dependent Labeling of Nucleic Acids and Proteins in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zoulab.org [zoulab.org]
- 4. Next-Generation Protein–Ligand Interaction Networks: APEX as a Powerful Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proximity RNA Labeling by APEX-Seq Reveals the Organization of Translation Initiation Complexes and Repressive RNA Granules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell RNA Labeling with Biotin-Aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Live-cell RNA labeling is a powerful technique for studying the dynamics of RNA transcription, localization, and RNA-protein interactions in their native cellular context. This document provides detailed application notes and protocols for a specific and efficient method of live-cell RNA labeling using Biotin-Aniline in conjunction with the engineered ascorbate peroxidase, APEX2. This method, often referred to as APEX-seq when coupled with next-generation sequencing, allows for the proximity-based biotinylation of RNA within living cells, enabling their subsequent capture and analysis.
This compound has emerged as a superior substrate for APEX2-mediated RNA labeling compared to the more traditionally used Biotin-Phenol.[1][2] It exhibits significantly higher reactivity towards nucleic acids, leading to more efficient labeling of RNA.[1][2] This enhanced efficiency and high spatial specificity make it an invaluable tool for researchers seeking to unravel the complexities of the subcellular transcriptome and its regulation.
Principle of the Method
The this compound-based RNA labeling method relies on the catalytic activity of the APEX2 enzyme. APEX2 is an engineered peroxidase that can be genetically targeted to specific subcellular compartments or fused to a protein of interest. In the presence of its substrate, this compound, and a brief pulse of hydrogen peroxide (H₂O₂), APEX2 generates highly reactive this compound radicals. These radicals have a very short half-life and will covalently bind to nearby biomolecules, including RNA. The proximity-dependent nature of this reaction ensures that only RNAs in the immediate vicinity of the APEX2 enzyme are labeled. The incorporated biotin moiety then serves as a versatile handle for the enrichment of labeled RNAs using streptavidin-based affinity purification, followed by downstream analysis such as RT-qPCR, microarray, or next-generation sequencing.
Data Presentation
The following tables summarize the key quantitative parameters of the this compound-based live-cell RNA labeling method.
| Parameter | This compound | Biotin-Phenol | Reference |
| Relative RNA Labeling Efficiency | ~3-fold higher | Baseline | [1] |
| Substrate Preference | RNA > Protein | Protein > RNA | |
| Spatial Specificity | High (e.g., labels mitochondrial RNA without labeling cytoplasmic RNA) | High |
| Parameter | Value/Recommendation | Reference |
| Recommended this compound Concentration | 500 µM | |
| Recommended H₂O₂ Concentration | 0.5 - 1 mM | |
| Labeling Reaction Time | 1 minute | |
| Cytotoxicity (LC50 in HEK293T cells) | Data not available. User should perform a dose-response curve to determine the optimal non-toxic concentration for their specific cell line and experimental conditions. | N/A |
Signaling Pathway and Experimental Workflow Diagrams
APEX2-Mediated RNA Labeling Pathway
Caption: APEX2 enzyme catalyzes the oxidation of this compound in the presence of H₂O₂ to generate reactive radicals that label proximal RNA.
Experimental Workflow for Live-Cell RNA Labeling with this compound
Caption: A step-by-step workflow for live-cell RNA labeling using this compound and APEX2, from cell culture to downstream analysis.
Experimental Protocols
Protocol 1: Live-Cell RNA Labeling using this compound and APEX2
This protocol is adapted from established APEX-seq procedures and optimized for the use of this compound.
Materials:
-
HEK293T cells (or other cell line of interest)
-
Plasmid encoding the APEX2 fusion protein of interest
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Hydrogen peroxide (H₂O₂) (30% stock solution)
-
Quenching solution (e.g., 10 mM sodium azide, 10 mM sodium ascorbate, and 5 mM Trolox in PBS)
-
PBS (phosphate-buffered saline)
-
Cell lysis buffer (e.g., TRIzol)
-
RNA extraction kit
Procedure:
-
Cell Culture and Transfection: a. Plate cells in a suitable culture vessel and grow to 70-90% confluency. b. Transfect the cells with the plasmid encoding the APEX2 fusion protein using a standard transfection protocol. c. Allow 24-48 hours for protein expression. It is recommended to verify the expression and correct localization of the APEX2 fusion protein by immunofluorescence or Western blotting.
-
This compound Labeling: a. Pre-warm the complete cell culture medium to 37°C. b. Prepare a working solution of this compound in the pre-warmed medium at a final concentration of 500 µM. c. Aspirate the old medium from the cells and wash once with warm PBS. d. Add the this compound containing medium to the cells and incubate for 30 minutes at 37°C in a cell culture incubator.
-
H₂O₂ Treatment and Quenching: a. Prepare a fresh 1 mM H₂O₂ solution in PBS from a 30% stock. b. After the 30-minute incubation with this compound, add the 1 mM H₂O₂ solution directly to the culture medium to initiate the labeling reaction. Gently swirl the plate to ensure even distribution. c. Incubate for exactly 1 minute at room temperature. d. Immediately aspirate the medium and add the quenching solution to stop the reaction. e. Wash the cells three times with the quenching solution.
-
Cell Lysis and RNA Extraction: a. After the final wash, add cell lysis buffer (e.g., TRIzol) directly to the plate and lyse the cells according to the manufacturer's instructions. b. Proceed with total RNA extraction using a standard protocol or a commercial RNA extraction kit.
Protocol 2: Dot Blot Assay for Assessing this compound RNA Labeling Efficiency
This protocol allows for a quick and semi-quantitative assessment of the RNA biotinylation efficiency.
Materials:
-
Biotinylated RNA sample (from Protocol 1)
-
Control (unlabeled) RNA sample
-
Positively charged nylon or PVDF membrane
-
Dot blot apparatus
-
UV crosslinker
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Streptavidin-HRP conjugate
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate (e.g., ECL)
-
Imaging system
Procedure:
-
Sample Preparation and Application: a. Serially dilute the biotinylated RNA and control RNA samples in RNase-free water. b. Spot 1-2 µL of each dilution onto the nylon or PVDF membrane. c. Allow the spots to dry completely.
-
Membrane Crosslinking and Blocking: a. UV-crosslink the RNA to the membrane according to the manufacturer's instructions for the crosslinker. b. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Streptavidin-HRP Incubation and Washing: a. Dilute the streptavidin-HRP conjugate in blocking buffer according to the manufacturer's recommendation. b. Incubate the membrane in the streptavidin-HRP solution for 1 hour at room temperature with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST.
-
Detection: a. Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions. b. Image the membrane using a suitable imaging system. The intensity of the spots will be proportional to the amount of biotinylated RNA.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no biotinylation signal | Inefficient APEX2 expression or incorrect localization | Verify APEX2 fusion protein expression and localization by Western blot and immunofluorescence. |
| Inactive H₂O₂ | Use a fresh stock of H₂O₂. | |
| Insufficient this compound concentration or incubation time | Optimize the this compound concentration and incubation time. | |
| Low cell permeability to this compound | For cell lines with low permeability, a mild detergent like digitonin can be added during the biotin incubation step. | |
| High background signal | Non-specific binding of streptavidin-HRP | Increase the number and duration of the washing steps. Optimize the concentration of the streptavidin-HRP conjugate. |
| Over-expression of APEX2 leading to non-localized labeling | Titrate the amount of plasmid used for transfection to achieve lower expression levels. | |
| Cell death | Cytotoxicity of this compound or H₂O₂ | Perform a dose-response curve to determine the optimal, non-toxic concentrations of both reagents for your specific cell line. Reduce the incubation time with this compound. |
Conclusion
Live-cell RNA labeling with this compound and APEX2 is a robust and highly specific method for investigating the subcellular transcriptome. The superior RNA labeling efficiency of this compound makes it an attractive alternative to other substrates. By following the detailed protocols and considering the troubleshooting advice provided in these application notes, researchers can successfully implement this powerful technique to gain novel insights into the complex world of RNA biology and its implications in health and disease, thereby aiding in drug development and other biomedical research.
References
Application Notes and Protocols for Biotin-Aniline in Studying Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proximity-dependent biotinylation identification (BioID) and related techniques have revolutionized the study of protein-protein interactions (PPIs) within the native cellular environment. These methods utilize an enzyme, such as the engineered ascorbate peroxidase APEX2, fused to a protein of interest (the "bait"). In the presence of a biotin-conjugated substrate and an activator, the enzyme generates reactive biotin species that covalently label nearby proteins (the "prey") within a nanometer-scale radius. Subsequent enrichment of biotinylated proteins followed by mass spectrometry analysis allows for the identification of transient and weak interactors, as well as constituents of large protein complexes.
While biotin-phenol has been the conventional substrate for APEX2-mediated protein labeling, recent advancements have introduced biotin-aniline as a novel probe. Although studies have shown that this compound exhibits significantly higher reactivity towards nucleic acids, making it a superior substrate for mapping subcellular transcriptomes, its application in studying protein interactomes is also emerging.[1][2] This document provides detailed application notes and protocols for the use of this compound in APEX2-mediated proximity labeling to study protein-protein interactions, with a comparative perspective to the traditional biotin-phenol substrate.
Principle of APEX2-Mediated Proximity Labeling
The core principle of APEX2-mediated proximity labeling involves the enzymatic generation of short-lived, highly reactive biotin-phenoxyl or related radicals.[3][4] An APEX2 enzyme is genetically fused to a protein of interest and expressed in living cells. Upon addition of a substrate like this compound and hydrogen peroxide (H₂O₂), APEX2 catalyzes the one-electron oxidation of the substrate, creating a this compound radical. This radical has a very short half-life (<1 ms) and thus diffuses only a short distance, covalently labeling electron-rich amino acid residues, such as tyrosine, on proximal proteins.[5] The biotin tag then serves as a high-affinity handle for the enrichment of labeled proteins using streptavidin-based affinity purification, followed by identification and quantification via mass spectrometry.
Comparative Analysis of Substrates: this compound vs. Biotin-Phenol
While both this compound and biotin-phenol can be utilized as substrates for APEX2-mediated proximity labeling, their efficiencies differ depending on the target biomolecule.
| Feature | This compound | Biotin-Phenol | Reference |
| Primary Target | RNA, DNA | Proteins | |
| Protein Labeling Efficiency | Less efficient than biotin-phenol | More efficient for protein labeling | |
| Nucleic Acid Labeling Efficiency | Significantly higher than biotin-phenol | Lower efficiency for nucleic acids | |
| Applications | Subcellular transcriptome mapping, potential for protein interactome studies | Proteome mapping of subcellular compartments and organelles, protein-protein interaction studies |
It is crucial to select the appropriate substrate based on the primary research question. For dedicated protein-protein interaction studies, biotin-phenol is generally the more efficient choice. However, if simultaneous analysis of both the proteome and transcriptome in the vicinity of the bait protein is desired, this compound could be a valuable tool.
Experimental Protocols
The following protocols are adapted from established APEX2-mediated proximity labeling procedures and can be used with this compound. Optimization of substrate concentration and labeling time is recommended for each specific experimental system.
Protocol 1: APEX2-Mediated Proximity Labeling in Cultured Cells
This protocol outlines the steps for performing proximity labeling in mammalian cell culture.
Materials:
-
Mammalian cells expressing the APEX2-fusion protein of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound solution (50 mM stock in DMSO)
-
Hydrogen peroxide (H₂O₂) (100 mM stock in H₂O)
-
Quenching solution (e.g., 10 mM sodium ascorbate, 10 mM sodium azide, and 5 mM Trolox in PBS)
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., RIPA buffer, high salt buffer, urea buffer)
-
Elution buffer (e.g., 2x SDS-PAGE sample buffer with 2 mM biotin)
Procedure:
-
Cell Culture and Induction: Plate cells expressing the APEX2-fusion protein and grow to the desired confluency. If the expression is inducible, add the inducer at the appropriate time before labeling.
-
Substrate Incubation:
-
Wash the cells once with warm PBS.
-
Incubate the cells with pre-warmed complete medium containing 500 µM this compound for 30-60 minutes at 37°C.
-
-
Labeling Reaction:
-
Add H₂O₂ to a final concentration of 1 mM.
-
Incubate for exactly 1 minute at room temperature.
-
-
Quenching:
-
Immediately aspirate the labeling solution and wash the cells three times with ice-cold quenching solution.
-
-
Cell Lysis:
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate or pass the lysate through a fine-gauge needle to shear DNA and reduce viscosity.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Enrichment of Biotinylated Proteins:
-
Incubate the cleared lysate with pre-washed streptavidin-coated magnetic beads for 1-3 hours at 4°C with gentle rotation.
-
Wash the beads sequentially with RIPA buffer, high-salt buffer, and urea buffer to remove non-specifically bound proteins. Perform a final wash with PBS.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the biotinylated proteins from the beads by boiling in 2x SDS-PAGE sample buffer containing 2 mM biotin for 10 minutes.
-
The eluted proteins are now ready for SDS-PAGE and subsequent in-gel digestion or for direct in-solution digestion for mass spectrometry analysis.
-
Protocol 2: Quantitative Mass Spectrometry Analysis
This protocol provides a general workflow for identifying and quantifying the enriched biotinylated proteins.
Procedure:
-
Protein Digestion:
-
Run the eluted proteins on an SDS-PAGE gel and perform in-gel trypsin digestion of the entire lane.
-
Alternatively, perform on-bead digestion or in-solution digestion of the eluted proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the raw MS data against a relevant protein database (e.g., UniProt) to identify peptides and proteins.
-
Use label-free quantification (LFQ) or stable isotope labeling by amino acids in cell culture (SILAC) to quantify the relative abundance of identified proteins between different experimental conditions (e.g., bait vs. control, stimulated vs. unstimulated).
-
Filter the data to identify proteins that are significantly enriched in the bait-APEX2 sample compared to negative controls (e.g., cells expressing cytosolic APEX2 or mock-transfected cells).
-
Application in Signaling Pathway Elucidation
APEX2-mediated proximity labeling is a powerful tool for mapping the dynamic protein-protein interactions that constitute signaling pathways. The high temporal resolution of this technique allows for the capture of transient interactions that occur upon pathway activation.
Example: Wnt Signaling Pathway
APEX2 has been successfully used to identify interactors of the Wnt receptor Frizzled 7 (Fzd7) upon pathway activation. By comparing the Fzd7 interactome in the presence and absence of Wnt3a stimulation, researchers can identify proteins that are recruited to the receptor complex during signal transduction.
Experimental Design:
-
Bait: Fzd7-APEX2 fusion protein.
-
Stimulus: Recombinant Wnt3a.
-
Conditions:
-
Fzd7-APEX2 expressing cells, no Wnt3a stimulation.
-
Fzd7-APEX2 expressing cells, with Wnt3a stimulation.
-
-
Analysis: Quantitative proteomics to identify proteins enriched upon Wnt3a treatment.
Visualizations
Signaling Pathway Diagram: APEX2-mediated Identification of Wnt Receptor Interactors
Caption: APEX2 fused to Fzd7 receptor allows for biotinylation and identification of proximal proteins upon Wnt signaling activation.
Experimental Workflow Diagram: APEX2 Proximity Labeling Workflow
Caption: Step-by-step workflow for identifying protein-protein interactions using APEX2-mediated proximity labeling with this compound.
Conclusion
This compound serves as a valuable, albeit less conventional, substrate for APEX2-mediated proximity labeling in the context of protein-protein interaction studies. While biotin-phenol remains the more efficient choice for specifically labeling proteins, this compound's unique reactivity profile opens up possibilities for combined transcriptomic and proteomic analyses of a protein's local environment. The protocols and application examples provided here offer a framework for researchers to employ this technology to gain deeper insights into the complex and dynamic nature of cellular signaling networks. Careful optimization and the use of appropriate controls are paramount to obtaining high-quality, reproducible data.
References
- 1. Next-Generation Protein–Ligand Interaction Networks: APEX as a Powerful Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Spatiomics by Proximity Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. APEX2 labelling and screening for biotinylated proteins by proteomics [protocols.io]
- 4. mdpi.com [mdpi.com]
- 5. Proximity-dependent labeling methods for proteomic profiling in living cells: an update - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biotin-Aniline Labeling in Mitochondria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proximity-dependent biotinylation has emerged as a powerful tool for mapping the proteomic and transcriptomic landscape of specific subcellular compartments in living cells. This application note provides a detailed protocol for the use of Biotin-Aniline as a highly efficient substrate for enzyme-mediated proximity labeling within mitochondria. The presence of the aniline moiety has been shown to significantly enhance the efficiency of biotinylation reactions, leading to more robust and sensitive detection of proximal biomolecules.[1]
This protocol focuses on the use of an engineered ascorbate peroxidase (APEX2) targeted to the mitochondrial matrix. Upon activation with hydrogen peroxide (H₂O₂), APEX2 catalyzes the oxidation of this compound into a short-lived, highly reactive radical that covalently labels nearby proteins and nucleic acids.[1][2][3] This method allows for the specific capture and subsequent identification of biomolecules within the mitochondrial environment. This compound has demonstrated higher reactivity compared to biotin-phenol, particularly for labeling RNA transcripts.[4]
Principle of the Method
The core of this technique lies in the genetic targeting of a promiscuous labeling enzyme, such as APEX2, to the mitochondrial matrix. Cells are engineered to express an APEX2 fusion protein containing a mitochondrial targeting sequence. These cells are then incubated with the cell-permeable this compound probe. The labeling reaction is initiated by a brief incubation with H₂O₂, which is catalyzed by APEX2 to generate biotin-phenoxyl radicals from the this compound substrate. These radicals have a very short half-life and thus only label biomolecules in their immediate vicinity (typically within a 20 nm radius) before being quenched by the cellular environment. The biotinylated molecules can then be enriched using streptavidin-based affinity purification for downstream analysis, such as mass spectrometry for proteomics or next-generation sequencing for transcriptomics.
Data Presentation
Table 1: Comparison of Proximity Labeling Substrates
| Substrate | Relative Labeling Efficiency (RNA) | Relative Labeling Efficiency (Protein) | Key Advantages |
| This compound | ~3-fold higher than Biotin-Phenol | More reactive than Biotin-Phenol | High reactivity for both RNA and proteins. |
| Biotin-Phenol | Standard | Standard | Well-established for proteomic mapping. |
Table 2: Recommended Reagent Concentrations and Incubation Times
| Reagent | Stock Concentration | Working Concentration | Incubation Time |
| This compound | 50 mM in DMSO | 500 µM | 30 minutes |
| Hydrogen Peroxide (H₂O₂) | 100 mM in H₂O | 1 mM | 1 minute |
| Quenching Solution (Trolox + Sodium Ascorbate) | 500 mM Trolox, 1 M Sodium Ascorbate | 5 mM Trolox, 10 mM Sodium Ascorbate | 5 minutes |
Experimental Protocols
Part 1: Cell Line Preparation
-
Vector Construction: Generate a mammalian expression vector encoding the APEX2 enzyme fused to a mitochondrial targeting sequence (e.g., the targeting sequence from cytochrome c oxidase subunit IV). A V5 or HA tag can be included for expression verification.
-
Transfection and Selection: Transfect the desired cell line (e.g., HEK293T, HeLa) with the mito-APEX2 expression vector using a suitable transfection reagent.
-
Stable Cell Line Generation: Select for stably expressing cells using an appropriate antibiotic.
-
Expression Verification: Confirm the expression and correct mitochondrial localization of the mito-APEX2 fusion protein via immunofluorescence microscopy and/or western blotting of mitochondrial fractions.
Part 2: this compound Labeling in Live Cells
-
Cell Culture: Plate the stable mito-APEX2 expressing cells on an appropriate culture dish and grow to 80-90% confluency.
-
This compound Incubation:
-
Prepare a 500 µM working solution of this compound in pre-warmed cell culture medium.
-
Remove the existing medium from the cells and replace it with the this compound containing medium.
-
Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.
-
-
Initiation of Labeling:
-
Add H₂O₂ to the medium to a final concentration of 1 mM.
-
Gently swirl the plate to ensure even distribution.
-
Incubate for exactly 1 minute at room temperature.
-
-
Quenching the Reaction:
-
Immediately aspirate the labeling medium.
-
Wash the cells three times with quenching solution (e.g., 5 mM Trolox and 10 mM sodium ascorbate in PBS) to stop the reaction.
-
-
Cell Lysis:
-
After the final wash, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation.
-
Part 3: Affinity Purification of Biotinylated Biomolecules
-
Bead Preparation: Resuspend streptavidin-coated magnetic beads in the lysis buffer.
-
Binding: Add the clarified cell lysate to the prepared streptavidin beads and incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins and nucleic acids.
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads extensively with a series of stringent wash buffers (e.g., high salt buffer, urea buffer) to remove non-specifically bound molecules.
-
-
Elution: Elute the biotinylated biomolecules from the streptavidin beads. The elution method will depend on the downstream application. For mass spectrometry, on-bead digestion with trypsin is common. For nucleic acid analysis, elution can be achieved with a buffer containing free biotin or by enzymatic release.
Visualizations
Signaling Pathway and Experimental Workflow
Figure 1: Workflow for this compound labeling in mitochondria.
Logical Relationship of Key Components
Figure 2: Key components for mitochondrial labeling.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Proximity Biotinylation as a Method for Mapping Proteins Associated with mtDNA in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proximity-dependent biotinylation technologies for mapping RNA-protein interactions in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for APEX2-Mediated Protein Labeling with Biotin-Aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proximity-dependent labeling (PL) has emerged as a powerful technique for mapping the spatial organization of proteins and other biomolecules within their native cellular environment. The engineered ascorbate peroxidase APEX2 is a key tool in this field, offering high temporal resolution for capturing dynamic molecular interactions. APEX2, in the presence of hydrogen peroxide (H₂O₂), catalyzes the formation of short-lived, highly reactive radicals from a substrate, which then covalently label proximal biomolecules.
While biotin-phenol has been the traditional and most widely used substrate for APEX2-mediated protein labeling, recent advancements have introduced biotin-aniline as a novel substrate. Research has shown that this compound is a highly effective substrate for the APEX2-mediated labeling of nucleic acids, significantly improving the efficiency of RNA and DNA mapping within living cells. However, for protein labeling, biotin-phenol remains the more established and empirically validated substrate.
These application notes provide a comprehensive overview and detailed protocols for APEX2-mediated protein labeling, with a primary focus on the well-established biotin-phenol method. We also discuss the application of this compound, highlighting its primary use for nucleic acid labeling based on current scientific literature.
Principle of APEX2-Mediated Labeling
APEX2 is a monomeric, 27-kDa peroxidase that can be genetically fused to a protein of interest and expressed in living cells.[1] Upon addition of a substrate (e.g., biotin-phenol or this compound) and a brief pulse of H₂O₂, APEX2 generates highly reactive radicals with a short half-life (<1 ms).[1][2] These radicals diffuse a short distance (estimated labeling radius of ~20 nm) and covalently react with electron-rich amino acid residues (such as tyrosine) on nearby proteins.[3][4] The biotin tag on the labeled proteins then allows for their selective enrichment using streptavidin-based affinity purification, followed by identification and quantification via mass spectrometry.
Caption: Mechanism of APEX2-mediated proximity labeling.
Comparison of Biotin-Phenol and this compound Substrates
The choice of substrate is critical for the outcome of an APEX2 labeling experiment. While both biotin-phenol and this compound can be oxidized by APEX2, their reactivity towards different biomolecules varies significantly.
| Feature | Biotin-Phenol | This compound |
| Primary Target | Proteins (electron-rich amino acids, e.g., Tyrosine) | Nucleic Acids (Guanine residues) |
| Protein Labeling Efficiency | High | Not well-characterized; likely lower than biotin-phenol |
| Nucleic Acid Labeling Efficiency | Low | High |
| Established Protocols | Numerous detailed protocols available | Primarily described for nucleic acid labeling |
| Reference | Rhee et al., Science 2013 | Zou et al., Angew. Chem. Int. Ed. 2019 |
Note: The Zou et al. study demonstrated that while this compound is superior for RNA labeling, biotin-phenol is the most efficient substrate for protein labeling among the tested compounds. To date, there is a lack of published quantitative proteomics data directly comparing the efficiency of this compound and biotin-phenol for protein labeling.
Experimental Workflow
The general workflow for an APEX2-mediated proximity labeling experiment is outlined below. This workflow is applicable to both biotin-phenol and this compound, with substrate-specific considerations detailed in the protocols.
Caption: General experimental workflow for APEX2 proximity labeling.
Protocol 1: APEX2-Mediated Protein Labeling using Biotin-Phenol
This protocol is optimized for identifying the protein interaction partners and proximal proteome of a protein of interest in cultured mammalian cells.
Materials:
-
Cell Culture: Mammalian cell line of choice, appropriate culture medium, and supplements.
-
Plasmids and Transfection: Expression vector containing your protein of interest fused to APEX2 (e.g., pcDNA3-POI-APEX2-V5), transfection reagent.
-
Reagents:
-
Biotin-Phenol (BP) stock solution (e.g., 50 mM in DMSO, store at -20°C).
-
Hydrogen peroxide (H₂O₂) (30% w/w stock solution). Prepare a fresh 100 mM solution in PBS before each experiment.
-
Quenching Solution: 10 mM sodium ascorbate, 10 mM sodium azide, and 5 mM Trolox in PBS. Prepare fresh.
-
RIPA Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors.
-
Streptavidin magnetic beads.
-
Wash Buffers: RIPA buffer, 1 M KCl, 0.1 M Na₂CO₃, 2 M urea in 10 mM Tris-HCl pH 8.0, PBS.
-
Elution Buffer: 2% SDS, 50 mM Tris-HCl pH 7.4, 10 mM DTT.
-
Reagents for SDS-PAGE and Western blotting (e.g., anti-V5 antibody, streptavidin-HRP).
-
Reagents for mass spectrometry sample preparation (e.g., DTT, iodoacetamide, trypsin).
-
Procedure:
-
Cell Culture and Transfection:
-
Plate cells to be 70-80% confluent on the day of transfection.
-
Transfect cells with the APEX2 fusion construct according to the manufacturer's protocol.
-
Allow 24-48 hours for protein expression. Validate expression and correct subcellular localization of the fusion protein by Western blot and/or immunofluorescence using an antibody against the fusion tag (e.g., V5).
-
-
Proximity Labeling:
-
Warm the cell culture medium and quenching solution to 37°C.
-
To the culture medium, add Biotin-Phenol to a final concentration of 500 µM.
-
Incubate the cells for 30 minutes at 37°C to allow for BP uptake.
-
Add H₂O₂ to the medium to a final concentration of 1 mM. Gently swirl the plate to mix.
-
Incubate for exactly 1 minute at room temperature.
-
Aspirate the medium and immediately wash the cells three times with ice-cold quenching solution to stop the reaction.
-
-
Cell Lysis and Protein Enrichment:
-
After the final wash, add ice-cold RIPA lysis buffer to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
Incubate the lysate with pre-washed streptavidin magnetic beads for 1-2 hours at 4°C with rotation.
-
Wash the beads sequentially with:
-
2x with RIPA buffer
-
1x with 1 M KCl
-
1x with 0.1 M Na₂CO₃
-
1x with 2 M urea in 10 mM Tris-HCl, pH 8.0
-
2x with PBS
-
-
-
On-Bead Digestion for Mass Spectrometry:
-
Resuspend the washed beads in 50 µL of 100 mM ammonium bicarbonate.
-
Reduce proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate with 20 mM iodoacetamide in the dark at room temperature for 30 minutes.
-
Add sequencing-grade trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.
-
Collect the supernatant containing the digested peptides.
-
Acidify the peptides with formic acid and desalt using a C18 StageTip before LC-MS/MS analysis.
-
Protocol 2: Considerations for APEX2-Mediated Labeling with this compound
While primarily used for nucleic acid labeling, if exploring this compound for protein labeling, the following protocol can be adapted from the biotin-phenol method. Note: Efficiency for protein labeling is not well-established and may be significantly lower than with biotin-phenol.
Materials:
-
Same as Protocol 1, with the following substitution:
-
This compound (Btn-An) stock solution (e.g., 50 mM in DMSO, store at -20°C).
-
Procedure:
-
Cell Culture and Transfection:
-
Follow steps 1.1 - 1.3 from Protocol 1.
-
-
Proximity Labeling (Adapted from Zou et al.):
-
Warm the cell culture medium and quenching solution to 37°C.
-
To the culture medium, add this compound to a final concentration of 500 µM.
-
Incubate the cells for 1 hour at 37°C.
-
Add H₂O₂ to the medium to a final concentration of 1 mM. Gently swirl the plate to mix.
-
Incubate for exactly 1 minute at room temperature.
-
Aspirate the medium and immediately wash the cells three times with ice-cold quenching solution.
-
-
Cell Lysis, Protein Enrichment, and Mass Spectrometry:
-
Follow steps 3.1 - 4.6 from Protocol 1.
-
Expected Outcome and Data Interpretation:
-
Controls are critical: For any APEX2 experiment, negative controls are essential to distinguish specifically labeled proteins from background binders. Recommended controls include:
-
Cells expressing the APEX2 fusion protein but without H₂O₂ addition.
-
Cells expressing a non-localized APEX2 (e.g., cytosolic).
-
Parental cells (no APEX2 expression) subjected to the full labeling procedure.
-
-
Quantitative Analysis: Use label-free quantification (LFQ) or stable isotope labeling by amino acids in cell culture (SILAC) to compare protein abundances between your sample and control groups. True proximal proteins should be significantly enriched in your experimental sample over the controls.
-
Validation: Key hits from the mass spectrometry data should be validated by orthogonal methods, such as co-immunoprecipitation or immunofluorescence, to confirm the interaction or co-localization with your protein of interest.
Concluding Remarks
APEX2-mediated proximity labeling is a powerful hypothesis-generating tool for exploring the spatial proteome. For robust and efficient labeling of proteins, biotin-phenol is the current substrate of choice, supported by a wealth of literature and established protocols. This compound represents an exciting development for the field, particularly for its demonstrated utility in mapping the transcriptome. Researchers interested in protein labeling are advised to use the well-validated biotin-phenol protocol, while those investigating protein-nucleic acid interactions may find this compound to be a superior tool for labeling the nucleic acid components. As with any proteomics experiment, careful design of controls and rigorous data analysis are paramount to obtaining high-confidence results.
References
- 1. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 2. Proximity-Labeling MS (APEX-MS) | Krogan Lab [kroganlab.ucsf.edu]
- 3. APEX Peroxidase-Catalyzed Proximity Labeling and Multiplexed Quantitative Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expanding APEX2 Substrates for Proximity-Dependent Labeling of Nucleic Acids and Proteins in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Streptavidin Pulldown of Biotin-Aniline Labeled Proteins for Proteomic Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The identification of protein-protein interactions and the characterization of cellular proteomes are fundamental to understanding cellular processes and disease mechanisms. Proximity-dependent biotinylation techniques, coupled with mass spectrometry, have emerged as powerful tools for mapping protein interaction networks in their native cellular environment. This application note describes a detailed protocol for the streptavidin pulldown of proteins labeled with Biotin-Aniline, a highly reactive probe, particularly in the context of APEX2-mediated proximity labeling.
This compound has shown to be a highly efficient probe for capturing the subcellular transcriptome in living cells with high spatial specificity.[1] Its enhanced reactivity offers potential advantages for protein labeling, leading to robust and specific enrichment of target protein complexes. This protocol provides a comprehensive workflow for utilizing this compound in proximity labeling studies, followed by efficient streptavidin-based affinity purification for subsequent analysis by mass spectrometry.
The streptavidin-biotin interaction is one of the strongest non-covalent bonds known in nature, making it an ideal system for the capture and enrichment of biotinylated molecules.[2] This protocol leverages this high-affinity interaction to isolate this compound labeled proteins with high purity, a critical step for sensitive downstream applications like mass spectrometry.
Experimental Protocols
This section details the key experimental procedures for the labeling of proteins using APEX2 with this compound as a substrate, followed by the streptavidin pulldown of the labeled proteins.
Protocol 1: APEX2-Mediated Proximity Labeling with this compound
This protocol is adapted from established APEX2 labeling procedures.
Materials:
-
Cells expressing the protein of interest fused to APEX2
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Doxycycline (for inducible systems)
-
This compound probe
-
Hydrogen peroxide (H₂O₂)
-
Phosphate-Buffered Saline (PBS) with inhibitors (e.g., sodium azide, sodium ascorbate, Trolox)
-
RIPA lysis buffer with protease and phosphatase inhibitors
Procedure:
-
Cell Culture and Induction: Culture cells expressing the APEX2-fusion protein to the desired confluency. If using an inducible expression system, add doxycycline (e.g., 5 µg/ml) to the culture media 24 to 48 hours prior to the experiment.[3]
-
This compound Incubation: Prepare a stock solution of this compound. Add this compound to the culture media to a final concentration of 500 µM. Incubate the cells for 1 hour at 37°C.
-
Labeling Reaction: To initiate the biotinylation reaction, add hydrogen peroxide (H₂O₂) to the media to a final concentration of 1-2 mM.[3] Incubate for 1-2 minutes at room temperature with gentle rocking.
-
Quenching and Washing: Quench the reaction by removing the media and washing the cells three times with ice-cold PBS containing inhibitors.
-
Cell Lysis: Add ice-cold RIPA lysis buffer with inhibitors to the cells (e.g., 1 ml for a 100mm dish).[3] Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 10-30 minutes. Sonicate the lysate (e.g., 3 times for 10 seconds each at 25% intensity) to ensure complete lysis and shear nucleic acids.
-
Clarification of Lysate: Centrifuge the lysate at 20,000 x g for 10 minutes at 4°C to pellet cell debris. Carefully transfer the supernatant to a fresh tube. This is the protein extract containing the this compound labeled proteins.
Protocol 2: Streptavidin Pulldown of this compound Labeled Proteins
Materials:
-
Streptavidin-conjugated magnetic beads or Sepharose beads
-
Protein extract from Protocol 1
-
Wash Buffer 1 (e.g., RIPA lysis buffer)
-
Wash Buffer 2 (e.g., 2% SDS in water)
-
Wash Buffer 3 (e.g., 50 mM HEPES, pH 7.4, 1 mM EDTA, 500 mM NaCl, 1% Triton X-100, 0.1% sodium deoxycholate)
-
Wash Buffer 4 (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 0.1% Triton X-100)
-
Elution Buffer (e.g., SDS-PAGE sample buffer containing 100 mM β-mercaptoethanol)
-
Ammonium bicarbonate (for on-bead digestion)
Procedure:
-
Bead Preparation: Resuspend the streptavidin beads in their storage buffer. Transfer the required amount of bead slurry to a fresh tube. Place the tube on a magnetic rack to pellet the beads and discard the supernatant.
-
Bead Equilibration: Wash the beads three times with the lysis buffer used for preparing the protein extract.
-
Binding of Labeled Proteins: Add the clarified protein extract to the equilibrated streptavidin beads. Incubate for at least 2 hours at 4°C with gentle rotation to allow for the binding of this compound labeled proteins to the beads.
-
Washing: Pellet the beads using a magnetic rack and discard the supernatant. Perform a series of stringent washes to remove non-specifically bound proteins. The following is a recommended series of washes:
-
Wash three times with ice-cold RIPA lysis buffer.
-
Wash twice with Wash Buffer 2.
-
Wash twice with Wash Buffer 3.
-
Wash twice with Wash Buffer 4.
-
-
Elution or On-Bead Digestion:
-
Elution for Western Blot Analysis: To elute the bound proteins, add SDS-PAGE sample buffer to the beads and heat at 95-100°C for 5-10 minutes. The eluted proteins can then be analyzed by SDS-PAGE and Western blotting.
-
On-Bead Digestion for Mass Spectrometry: For mass spectrometry analysis, wash the beads five times with 20 mM ammonium bicarbonate. Then, proceed with a standard on-bead digestion protocol using trypsin or another suitable protease.
-
Data Presentation
The efficiency of the streptavidin pulldown can be assessed by comparing the amount of a known biotinylated protein in the input, flow-through, and eluate fractions by Western blot. For proteomic studies, the enrichment of specific proteins can be quantified using label-free or label-based quantification methods in mass spectrometry. The following table provides a hypothetical representation of quantitative data from a this compound pulldown experiment followed by mass spectrometry.
| Protein ID | Gene Name | Fold Enrichment (Pulldown/Control) | p-value | Function |
| P04637 | TP53 | 25.3 | 1.2e-5 | Tumor suppressor |
| Q06609 | MDM2 | 18.9 | 3.5e-5 | E3 ubiquitin ligase |
| P62993 | GRB2 | 12.1 | 8.1e-4 | Adaptor protein |
| P45985 | PIK3R1 | 9.7 | 1.5e-3 | PI3K regulatory subunit |
Mandatory Visualization
Experimental Workflow
The overall experimental workflow for the streptavidin pulldown of this compound labeled proteins is depicted below.
References
Application Notes and Protocols: Biotin-Aniline for Spatial Proteomics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of biotin-aniline and related biotinylation strategies for spatially resolved proteomics. Detailed protocols and data interpretation guidelines are included to facilitate the design and execution of experiments aimed at mapping protein landscapes within cellular and tissue contexts.
Introduction
Spatial proteomics enables the identification and quantification of proteins within specific subcellular compartments or multicellular structures, providing critical insights into cellular function, signaling pathways, and disease pathogenesis. Proximity-dependent biotinylation, coupled with mass spectrometry, has emerged as a powerful technique for achieving this spatial resolution. This document focuses on the application of biotin-based probes, including a discussion of this compound, for mapping proteomes in situ.
While This compound has been noted for its high reactivity, its primary application demonstrated in the literature is for capturing the subcellular transcriptome (RNA) due to its strong reactivity with RNA and DNA.[1][2] However, the principles of proximity labeling are adaptable, and for the purpose of spatial proteomics , the closely related compound Biotin-Phenol is the well-established and widely used substrate for peroxidase-based methods like APEX2.[3][4][5] The protocols provided below are based on the established APEX2 workflow using biotin-phenol, which serves as a direct methodological counterpart for protein labeling.
Principle of Proximity Labeling with APEX2
The core of this spatial proteomics technique is the use of an engineered peroxidase, APEX2, which is genetically fused to a protein of interest, thereby targeting it to a specific subcellular location. In the presence of hydrogen peroxide (H₂O₂), APEX2 catalyzes the oxidation of a biotin-containing substrate (e.g., biotin-phenol) into a short-lived, highly reactive biotin-phenoxyl radical. These radicals covalently label endogenous proteins within a nanometer-scale radius of the APEX2 enzyme. The biotinylated proteins can then be enriched using streptavidin affinity purification and subsequently identified and quantified by mass spectrometry.
Data Presentation
Quantitative Proteomic Data Summary
The following table represents typical quantitative data obtained from an APEX2-based spatial proteomics experiment comparing the proteome of the mitochondrial matrix to a whole-cell lysate control. Data is often presented as enrichment ratios (e.g., SILAC H/L ratios) and filtered based on statistical significance.
| Protein ID | Gene Name | Description | Subcellular Localization (UniProt) | SILAC Ratio (H/L) Matrix/Control | p-value |
| P02768 | ALB | Serum albumin | Secreted | 0.15 | 0.001 |
| P10809 | HSPD1 | 60 kDa heat shock protein, mitochondrial | Mitochondrion | 8.95 | <0.0001 |
| P62891 | TUFM | Elongation factor Tu, mitochondrial | Mitochondrion | 7.50 | <0.0001 |
| Q02878 | GRSF1 | G-rich sequence factor 1, mitochondrial | Mitochondrion | 6.82 | <0.0001 |
| P31930 | CS | Citrate synthase, mitochondrial | Mitochondrion matrix | 10.20 | <0.0001 |
| P00403 | ACO2 | Aconitate hydratase, mitochondrial | Mitochondrion matrix | 9.88 | <0.0001 |
| P04406 | GAPDH | Glyceraldehyde-3-phosphate dehydrogenase | Cytoplasm, Nucleus | 0.89 | 0.45 |
| P60709 | ACTB | Actin, cytoplasmic 1 | Cytoplasm, Cytoskeleton | 0.95 | 0.82 |
Table 1: Representative Quantitative Data from a Spatial Proteomics Experiment. This table shows a subset of proteins identified in a SILAC-based APEX2 experiment targeting the mitochondrial matrix. High H/L ratios indicate significant enrichment in the target compartment.
Experimental Protocols
Protocol for APEX2-Mediated Proximity Biotinylation
This protocol is adapted from established methods for spatially resolved proteomic mapping in living cells.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Plasmid encoding APEX2 fused to a protein of interest
-
Transfection reagent
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Biotin-Phenol (e.g., from MedChemExpress)
-
Hydrogen peroxide (H₂O₂)
-
Quenching solution (e.g., 10 mM sodium azide, 10 mM sodium ascorbate, and 5 mM Trolox in PBS)
-
RIPA lysis buffer
-
Streptavidin magnetic beads
-
Mass spectrometry-grade trypsin
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Transfect cells with the APEX2-fusion plasmid using a suitable transfection reagent.
-
After 24 hours, select for stable expression if required.
-
-
Biotin-Phenol Labeling:
-
Incubate the cells with 500 µM biotin-phenol in cell culture medium for 30 minutes at 37°C.
-
To initiate the labeling reaction, add H₂O₂ to a final concentration of 1 mM and incubate for exactly 1 minute at room temperature.
-
Immediately quench the reaction by aspirating the medium and washing the cells three times with ice-cold quenching solution.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Enrichment of Biotinylated Proteins:
-
Incubate the clarified lysate with streptavidin magnetic beads for 1-4 hours at 4°C with gentle rotation.
-
Wash the beads sequentially with RIPA buffer, 1 M KCl, 0.1 M Na₂CO₃, and 2 M urea in 10 mM Tris-HCl, pH 8.0.
-
Perform a final wash with PBS.
-
-
On-Bead Digestion and Sample Preparation for Mass Spectrometry:
-
Resuspend the beads in a buffer containing a denaturant (e.g., 8 M urea) and a reducing agent (e.g., DTT).
-
Incubate to reduce disulfide bonds.
-
Alkylate with iodoacetamide.
-
Dilute the urea to less than 2 M and digest the proteins with trypsin overnight at 37°C.
-
Collect the supernatant containing the peptides for LC-MS/MS analysis.
-
Protocol for Antibody-Mediated Biotinylation (iCAB)
This protocol describes an alternative approach for cell-type-specific proteome analysis in tissues using antibody-mediated biotinylation.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections
-
Primary antibody specific to a cell-type marker
-
Poly-HRP conjugated secondary antibody
-
Biotin-Tyramide
-
Hydrogen peroxide (H₂O₂)
-
Streptavidin beads
-
Lysis buffer and digestion reagents as described above
Procedure:
-
Tissue Preparation and Immunohistochemistry:
-
Deparaffinize and rehydrate FFPE tissue sections or fix frozen sections.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding sites.
-
Incubate with a primary antibody targeting a specific cell type.
-
Incubate with a poly-HRP conjugated secondary antibody.
-
-
In Situ Biotinylation:
-
Incubate the tissue section with biotin-tyramide.
-
Add H₂O₂ to initiate the HRP-catalyzed biotinylation of proteins in proximity to the antibody-HRP complex.
-
Quench the reaction and wash the sections.
-
-
Protein Extraction and Enrichment:
-
Scrape the labeled tissue area into a lysis buffer.
-
Proceed with protein extraction, enrichment of biotinylated proteins using streptavidin beads, and on-bead digestion as described in the APEX2 protocol.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for APEX2-mediated spatial proteomics.
Caption: Mechanism of APEX2 proximity-dependent biotinylation.
Caption: Logical workflow for spatial proteomics data analysis.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Spatially resolved proteomic mapping in living cells with the engineered peroxidase APEX2. | Broad Institute [broadinstitute.org]
- 4. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proximity labeling: spatially-resolved proteomic mapping for neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Analysis of Biotin-Aniline Pulldown: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proximity-dependent biotinylation techniques, such as those employing Biotin-Aniline in conjunction with enzymes like APEX2, have emerged as powerful tools for mapping the spatiotemporal organization of biomolecules within living cells.[1] This method allows for the covalent labeling of proteins and nucleic acids in the immediate vicinity of a protein of interest, providing a snapshot of molecular interactions in their native context. Following the pulldown of these biotinylated molecules, a comprehensive downstream analysis is crucial to identify and quantify the captured species, validate the interactions, and elucidate their roles in cellular processes.
This document provides detailed application notes and protocols for the downstream analysis of this compound pulldown experiments. It is designed to guide researchers through the essential steps of mass spectrometry-based identification, western blot validation, and bioinformatic analysis, with a specific focus on investigating signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) signaling cascade.
Experimental Workflow Overview
The overall experimental workflow for a this compound pulldown experiment followed by downstream analysis is a multi-step process. It begins with the expression of a protein of interest fused to a labeling enzyme (e.g., APEX2) in a cellular system. Upon addition of this compound and a catalyst (e.g., hydrogen peroxide), proximal biomolecules are biotinylated. The cells are then lysed, and the biotinylated molecules are enriched using streptavidin-coated beads. Finally, the captured molecules are identified and quantified, typically by mass spectrometry, and the results are validated and analyzed to provide biological insights.
Figure 1: Experimental workflow for this compound pulldown and downstream analysis.
Application Example: Investigating the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[2][3][4][5] Dysregulation of this pathway is a hallmark of many cancers, making it a key target for drug development. Proximity labeling can be employed to identify both known and novel interactors of EGFR upon ligand stimulation, providing insights into the dynamic protein complexes that mediate its downstream effects.
EGFR Signaling Pathway Overview
Upon binding of its ligand, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular domain. These phosphorylated sites serve as docking platforms for a host of adaptor proteins and enzymes, initiating multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways ultimately regulate gene expression and cellular responses.
Figure 2: Simplified diagram of the EGFR signaling pathway.
Quantitative Data Presentation
Following mass spectrometry analysis, quantitative data on the identified proteins is crucial for discerning true interactors from background contaminants. The following tables present example data from an APEX2-mediated proximity labeling experiment targeting EGFR, demonstrating changes in protein proximity upon EGF stimulation. Data is represented as log2 fold change of protein abundance in the pulldown fraction at different time points after EGF treatment compared to an untreated control.
Table 1: Known EGFR Interactors
| Protein | Gene | Log2 Fold Change (5 min EGF) | Log2 Fold Change (15 min EGF) | Log2 Fold Change (30 min EGF) |
| Growth factor receptor-bound protein 2 | GRB2 | 1.85 | 1.52 | 0.98 |
| Son of sevenless homolog 1 | SOS1 | 1.65 | 1.30 | 0.85 |
| Phosphatidylinositol 3-kinase regulatory subunit alpha | PIK3R1 | 1.40 | 1.15 | 0.70 |
| SHC-transforming protein 1 | SHC1 | 1.95 | 1.60 | 1.05 |
| Signal transducer and activator of transcription 3 | STAT3 | 1.20 | 0.95 | 0.50 |
Table 2: Novel Potential EGFR Interactors
| Protein | Gene | Log2 Fold Change (5 min EGF) | Log2 Fold Change (15 min EGF) | Log2 Fold Change (30 min EGF) |
| Protein X | GENEX | 2.10 | 1.85 | 1.20 |
| Protein Y | GENEY | 1.75 | 1.40 | 0.90 |
| Protein Z | GENEZ | 1.50 | 1.25 | 0.75 |
Experimental Protocols
I. APEX2-Mediated this compound Labeling in Live Cells
This protocol is adapted from established APEX2 proximity labeling methods.
Materials:
-
Cells expressing the protein of interest fused to APEX2
-
Complete cell culture medium
-
This compound (or Biotin-Phenol) stock solution (e.g., 50 mM in DMSO)
-
Hydrogen peroxide (H2O2), 30% (w/w) solution
-
Quenching solution: 10 mM sodium azide, 10 mM sodium ascorbate, and 5 mM Trolox in PBS
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells expressing the APEX2-fusion protein to the desired confluency (typically 80-90%).
-
Incubate the cells with 500 µM this compound in complete culture medium for 30 minutes at 37°C.
-
To initiate the labeling reaction, add H2O2 to a final concentration of 1 mM. Gently swirl the plate to mix.
-
Incubate for exactly 1 minute at room temperature.
-
Immediately quench the reaction by aspirating the medium and washing the cells three times with ice-cold quenching solution.
II. Cell Lysis and Protein Extraction
Materials:
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper
Procedure:
-
After the final wash with quenching solution, add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube. This is the protein extract.
III. Pulldown of Biotinylated Proteins
Materials:
-
Streptavidin-coated magnetic beads
-
Protein extract from step II
-
Wash Buffer 1: RIPA buffer
-
Wash Buffer 2: 2 M urea in 10 mM Tris-HCl, pH 8.0
-
Wash Buffer 3: 50 mM ammonium bicarbonate
-
Elution Buffer: 2% SDS, 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA
Procedure:
-
Equilibrate the streptavidin beads by washing them three times with RIPA buffer.
-
Add the clarified protein extract to the equilibrated beads and incubate for 1-2 hours at 4°C with gentle rotation.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads sequentially with:
-
Wash Buffer 1 (three times)
-
Wash Buffer 2 (once)
-
Wash Buffer 3 (three times)
-
-
Elute the biotinylated proteins by resuspending the beads in Elution Buffer and incubating at 70°C for 10 minutes.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
IV. Sample Preparation for Mass Spectrometry (On-Bead Digestion)
Materials:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
50 mM ammonium bicarbonate
Procedure:
-
After the final wash (step III.4), resuspend the beads in 50 mM ammonium bicarbonate.
-
Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the proteins by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Add trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.
-
Pellet the beads and collect the supernatant containing the digested peptides.
-
Acidify the peptide solution with formic acid and desalt using a C18 StageTip before LC-MS/MS analysis.
V. Western Blot Validation
Materials:
-
Eluted protein samples from the pulldown
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against proteins of interest
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
VI. Bioinformatics Analysis Workflow
The analysis of mass spectrometry data is a critical step in identifying and quantifying the proteins captured in the pulldown experiment.
Figure 3: Bioinformatic workflow for the analysis of this compound pulldown data.
Key Steps in Bioinformatics Analysis:
-
Raw Data Processing: Raw mass spectrometry files are processed using software such as MaxQuant. This involves peak detection, mass calibration, and generation of peak lists.
-
Database Searching: The processed data is searched against a protein sequence database (e.g., UniProt) using a search engine like Andromeda to identify peptides and, subsequently, proteins.
-
Protein Quantification: The abundance of each identified protein is quantified based on the intensity of its corresponding peptides. For label-free quantification (LFQ), the MaxLFQ algorithm within MaxQuant is commonly used.
-
Data Filtering and Normalization: The dataset is filtered to remove common contaminants, reverse database hits, and proteins identified by only one peptide. The data is then normalized to account for variations in sample loading and instrument performance.
-
Statistical Analysis: Statistical tests (e.g., t-tests) are performed to identify proteins that are significantly enriched in the experimental samples compared to control samples.
-
Pathway and Network Analysis: The list of significantly enriched proteins is subjected to functional enrichment analysis using tools like DAVID or GSEA to identify over-represented biological pathways (e.g., KEGG pathways) and Gene Ontology (GO) terms. This helps to place the identified interactors into a biological context.
Conclusion
The downstream analysis of this compound pulldown experiments is a multifaceted process that combines robust biochemical techniques with sophisticated data analysis. By following the protocols and guidelines outlined in this document, researchers can effectively identify and validate novel molecular interactions, leading to a deeper understanding of complex biological systems and the identification of potential therapeutic targets. The successful application of these methods to the study of the EGFR signaling pathway serves as a powerful example of how proximity labeling can illuminate the dynamic nature of cellular communication.
References
- 1. Time-resolved proximity labeling of protein networks associated with ligand-activated EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MaxQuant Software: Comprehensive Guide for Mass Spectrometry Data Analysis - MetwareBio [metwarebio.com]
- 4. lnbio.cnpem.br [lnbio.cnpem.br]
- 5. MaxQuant [maxquant.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Biotin-Aniline for Cell Labeling
Welcome to the technical support center for Biotin-Aniline cell labeling. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure successful and reproducible cell labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a biotin derivative that incorporates an aniline moiety, enhancing its reactivity, particularly towards nucleic acids.[1] It is a superior substrate for peroxidase-mediated proximity labeling techniques like APEX2, allowing for the specific labeling of biomolecules within living cells.[1][2] Its primary application is in mapping the spatial organization of biomolecules, especially RNA, in subcellular compartments like mitochondria.[1][2]
Q2: How does this compound labeling work?
A2: In the presence of a peroxidase enzyme such as Horseradish Peroxidase (HRP) or APEX2 and hydrogen peroxide (H₂O₂), this compound is converted into a short-lived, reactive radical. This radical can then covalently bind to nearby electron-rich biomolecules, such as proteins and nucleic acids, effectively "labeling" them with biotin.
Q3: What is the main advantage of this compound compared to other biotinylation reagents like Biotin-Phenol?
A3: this compound has been reported to be approximately 20-fold more reactive towards RNA than Biotin-Phenol, making it a more efficient probe for capturing the subcellular transcriptome. While Biotin-Phenol preferentially reacts with proteins, this compound shows strong reactivity with both RNA and DNA.
Q4: Can this compound be used for general cell surface protein labeling outside of proximity labeling systems?
A4: While the primary documented use of this compound is in conjunction with peroxidase enzymes for proximity labeling, the aniline group can theoretically participate in other chemical reactions. However, for general cell surface protein labeling targeting primary amines, N-hydroxysuccinimide (NHS) esters of biotin (e.g., Sulfo-NHS-Biotin) are more commonly used and well-established.
Q5: What is a good starting concentration for this compound in a proximity labeling experiment?
A5: For APEX2-mediated proximity labeling, a starting concentration of 0.5 mM this compound can be considered, though the optimal concentration may vary depending on the cell type and experimental conditions. It is crucial to perform a concentration titration to determine the optimal balance between labeling efficiency and potential cytotoxicity.
Troubleshooting Guide
Issue 1: High Background Staining
Q: I am observing high, non-specific background after labeling with this compound. What are the possible causes and solutions?
A: High background can obscure specific signals and is a common issue in biotinylation experiments. Here are the likely causes and how to address them:
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Cause: this compound concentration is too high.
-
Solution: Perform a titration experiment to determine the lowest effective concentration of this compound that provides a good signal-to-noise ratio. Start with a lower concentration and incrementally increase it.
-
-
Cause: In peroxidase-mediated labeling, the hydrogen peroxide (H₂O₂) concentration is too high or the incubation time is too long.
-
Solution: Titrate the H₂O₂ concentration, typically between 0.1 mM and 0.5 mM, to minimize oxidative stress and non-specific labeling. Reduce the labeling reaction time; for APEX labeling, this is often as short as one minute.
-
-
Cause: Inadequate washing steps.
-
Solution: Ensure thorough and gentle washing of cells after the labeling reaction to remove all unbound this compound and other reagents. Use an appropriate quenching solution, such as 100 mM glycine in PBS, to stop the reaction and quench any remaining reactive biotin.
-
-
Cause: Endogenous biotin.
-
Solution: Some tissues and cells, such as those from the kidney and liver, have high levels of endogenous biotin. If high background persists, consider using an avidin/biotin blocking kit prior to incubation with streptavidin conjugates.
-
-
Cause: Non-specific binding of streptavidin conjugates.
-
Solution: Block the sample with a protein-based blocking agent like Bovine Serum Albumin (BSA) before adding the streptavidin conjugate. Ensure the blocking buffer itself is not a source of biotin (e.g., avoid non-fat dry milk).
-
Issue 2: Weak or No Signal
Q: I am not seeing a signal, or the signal is very weak after my this compound labeling procedure. What should I check?
A: A weak or absent signal can be due to several factors throughout the experimental workflow:
-
Cause: this compound concentration is too low.
-
Solution: If you have already optimized for low background, you may need to cautiously increase the this compound concentration.
-
-
Cause: In peroxidase-mediated labeling, the H₂O₂ concentration is suboptimal.
-
Solution: The peroxidase reaction is dependent on H₂O₂. Titrate the H₂O₂ concentration to find the optimal level for your specific enzyme and cell system.
-
-
Cause: In proximity labeling, the peroxidase enzyme (e.g., APEX2) is not expressed or is inactive.
-
Solution: Verify the expression and localization of your peroxidase-fusion protein using methods like Western blotting or fluorescence microscopy.
-
-
Cause: The target protein is not expressed or is present at very low levels.
-
Solution: Confirm the expression of your target protein using a validated positive control.
-
-
Cause: Inefficient detection of the biotin label.
-
Solution: Ensure your streptavidin conjugate is active and used at the recommended dilution. Consider using a signal amplification system if the target is of low abundance.
-
Issue 3: Poor Cell Viability
Q: My cells are showing signs of stress or are dying after the labeling procedure. How can I improve cell viability?
A: Maintaining cell health is critical for obtaining meaningful results. Here are some common causes of poor cell viability and their solutions:
-
Cause: Cytotoxicity from this compound.
-
Solution: Determine the cytotoxic threshold of this compound for your specific cell line by performing a cell viability assay (e.g., MTT or resazurin assay) with a range of concentrations. Use the highest concentration that does not significantly impact viability.
-
-
Cause: Oxidative stress from H₂O₂ in peroxidase-mediated labeling.
-
Solution: Use the lowest possible concentration of H₂O₂ that still allows for efficient labeling. Minimize the exposure time of the cells to H₂O₂.
-
-
Cause: Harsh experimental conditions.
-
Solution: Perform all incubation and washing steps at 4°C (on ice) to minimize cellular processes like internalization of the labeling reagent and to reduce cellular stress. Ensure all buffers are isotonic and at the correct pH.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for peroxidase-mediated labeling, which is the primary application for this compound. Note that optimal conditions can vary significantly between cell types and experimental setups.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 0.5 mM - 2.5 mM | Titration is essential. Higher concentrations may be needed for some cell types but can increase background and cytotoxicity. |
| Hydrogen Peroxide (H₂O₂) Conc. | 0.1 mM - 0.5 mM | Lower concentrations are generally better for cell viability and reducing non-specific labeling. |
| Labeling Time | 1 minute | For APEX2-mediated labeling, a short reaction time is crucial to limit the labeling radius and minimize cell stress. |
| Incubation Temperature | 4°C (on ice) | Performing the labeling on ice helps to prevent the internalization of the labeling reagent and reduces cellular stress. |
| Quenching Solution | 100 mM Glycine in PBS | Used to stop the reaction by quenching unreacted biotinylation reagents. |
Experimental Protocols
Protocol: Optimizing this compound Concentration for Cell Surface Labeling (Peroxidase-Mediated)
This protocol provides a framework for determining the optimal this compound concentration for labeling cell surface proteins using a targeted peroxidase (e.g., HRP conjugated to an antibody against a cell surface protein).
Materials:
-
Cells expressing the target surface protein
-
Primary antibody targeting an extracellular domain of the protein of interest
-
HRP-conjugated secondary antibody
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30% stock)
-
Ice-cold PBS (pH 7.4)
-
Quenching solution (100 mM glycine in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Streptavidin-conjugated fluorophore (for microscopy or flow cytometry) or Streptavidin-HRP (for Western blotting)
-
Cell lysis buffer
-
Cell viability assay kit (e.g., MTT or resazurin)
Procedure:
-
Cell Preparation:
-
Plate cells and grow to the desired confluency.
-
Wash cells twice with ice-cold PBS.
-
-
Antibody Incubation:
-
Incubate cells with the primary antibody diluted in a suitable buffer for 1 hour on ice.
-
Wash cells three times with ice-cold PBS.
-
Incubate cells with the HRP-conjugated secondary antibody for 30 minutes on ice.
-
Wash cells three times with ice-cold PBS.
-
-
This compound Concentration Titration:
-
Prepare a series of this compound dilutions in ice-cold PBS (e.g., 0.1 mM, 0.5 mM, 1.0 mM, 2.5 mM, 5.0 mM). Include a "no this compound" control.
-
Add the this compound solutions to the cells and incubate for 30 minutes on ice to allow for diffusion.
-
-
Labeling Reaction:
-
Prepare a fresh dilution of H₂O₂ in PBS (e.g., to a final concentration of 0.5 mM).
-
Add the H₂O₂ solution to the cells and incubate for exactly 1 minute on ice.
-
Immediately stop the reaction by adding ice-cold quenching solution.
-
Wash the cells three times with quenching solution.
-
-
Analysis:
-
For Microscopy/Flow Cytometry:
-
Fix and permeabilize the cells if necessary.
-
Block with a suitable blocking buffer.
-
Incubate with a streptavidin-conjugated fluorophore.
-
Analyze the labeling efficiency and localization.
-
-
For Western Blotting:
-
Lyse the cells and collect the protein lysate.
-
Run the lysate on an SDS-PAGE gel and transfer to a membrane.
-
Block the membrane and probe with Streptavidin-HRP to visualize biotinylated proteins.
-
-
For Cell Viability:
-
In a parallel experiment, treat cells with the same range of this compound concentrations and H₂O₂.
-
Perform a cell viability assay according to the manufacturer's instructions.
-
-
-
Optimization:
-
Compare the results from the different this compound concentrations. Select the concentration that gives the best signal-to-noise ratio with minimal impact on cell viability.
-
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Peroxidase-mediated cell surface labeling mechanism.
References
Technical Support Center: Troubleshooting Biotin-Aniline Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background signals in their Biotin-Aniline experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background signal in this compound experiments?
High background signal in this compound experiments can primarily be attributed to several factors:
-
Non-specific binding: The this compound conjugate, or the detection reagents (e.g., streptavidin-HRP), may bind non-specifically to the solid phase (e.g., microplate wells, beads) or to other cellular components that are not the target of the assay.[1][2]
-
Endogenous biotin: Many biological samples contain endogenous biotin, which can be recognized by streptavidin-based detection systems, leading to a false positive signal.[3][4]
-
Suboptimal blocking: Incomplete or ineffective blocking of non-specific binding sites on the solid phase or within the sample can result in high background.[5]
-
Reagent quality and concentration: Poor quality of this compound, aniline, or detection reagents, as well as suboptimal concentrations, can contribute to increased background. Using too high a concentration of biotinylated antibody or streptavidin-HRP can also lead to higher background.
-
Inadequate washing: Insufficient or improper washing steps may not effectively remove unbound reagents, leading to a high background signal.
-
Hydrophobic interactions: Streptavidin itself can be hydrophobic and may bind non-specifically to surfaces.
Q2: How can I minimize non-specific binding of streptavidin?
Several strategies can be employed to reduce non-specific binding of streptavidin:
-
Optimize streptavidin concentration: Using the lowest effective concentration of streptavidin can significantly reduce non-specific binding. Titration of the streptavidin-HRP conjugate is recommended.
-
Use modified streptavidin: NeutrAvidin, a deglycosylated form of avidin, has a more neutral isoelectric point and exhibits lower non-specific binding compared to avidin and streptavidin.
-
Blocking with excess biotin: After the initial binding of the biotinylated molecule, incubating with a solution of free biotin can block any remaining unoccupied biotin-binding sites on the streptavidin tetramer.
-
Increase stringency of wash buffers: Adding detergents (e.g., Tween-20) and increasing the salt concentration in wash buffers can help disrupt non-specific interactions.
Q3: What is the best way to block for endogenous biotin?
A two-step blocking procedure is highly effective for mitigating interference from endogenous biotin:
-
Saturate endogenous biotin: Incubate the sample with an excess of unlabeled streptavidin or avidin. This will bind to the endogenous biotin present in the sample.
-
Block excess streptavidin/avidin binding sites: Wash away the unbound streptavidin/avidin and then incubate with a solution of free biotin. This will saturate the remaining biotin-binding sites on the streptavidin/avidin that is now bound to the endogenous biotin.
Q4: Can the quality of my this compound reagent affect the background?
Yes, the purity and stability of the this compound reagent are crucial. Impurities or degradation products could lead to non-specific reactions and increased background. It is recommended to:
-
Use high-purity this compound from a reputable supplier.
-
Store the reagent as recommended by the manufacturer, typically at -20°C or -80°C and protected from light, to prevent degradation.
-
Prepare fresh working solutions of this compound for each experiment.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background in all wells/samples, including negative controls | Ineffective blocking | Optimize the blocking buffer. Try different blocking agents (e.g., BSA, non-fat dry milk, commercial blockers). Increase the concentration of the blocking agent or the incubation time. |
| Non-specific binding of streptavidin-conjugate | Titrate the streptavidin-conjugate to determine the optimal concentration that gives a good signal-to-noise ratio. Consider using NeutrAvidin. | |
| Inadequate washing | Increase the number and duration of wash steps. Ensure sufficient wash buffer volume to completely cover the sample. Optimize the detergent and salt concentration in the wash buffer. | |
| Endogenous biotin | Implement an endogenous biotin blocking step using a sequential incubation with avidin/streptavidin and then free biotin. | |
| High background only in sample-containing wells | Non-specific binding of this compound to cellular components | Pre-clear the sample lysate by incubating with streptavidin beads before adding the this compound. Optimize the concentration of this compound used. |
| Presence of endogenous peroxidases (if using HRP-based detection) | Inactivate endogenous peroxidases by treating the sample with hydrogen peroxide (H₂O₂) before the blocking step. | |
| Inconsistent background between experiments | Reagent variability | Prepare fresh reagents for each experiment. Aliquot and store reagents properly to avoid repeated freeze-thaw cycles. |
| Procedural inconsistencies | Standardize all incubation times, temperatures, and washing procedures. |
Experimental Protocols
Protocol 1: Optimized Blocking Procedure
-
Initial Protein Block:
-
Prepare a blocking buffer (e.g., 5% BSA or non-fat dry milk in TBS-T).
-
Incubate the sample with the blocking buffer for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Endogenous Biotin Block (if necessary):
-
Prepare a solution of 0.1 mg/mL streptavidin in wash buffer (e.g., TBS-T).
-
Incubate the sample with the streptavidin solution for 15-30 minutes at room temperature.
-
Wash the sample three times with wash buffer for 5 minutes each.
-
Prepare a solution of 0.1 mg/mL free biotin in wash buffer.
-
Incubate the sample with the free biotin solution for 15-30 minutes at room temperature.
-
Wash the sample three times with wash buffer for 5 minutes each.
-
-
Proceed with the addition of the this compound reagent.
Protocol 2: High-Stringency Washing
-
Prepare High-Stringency Wash Buffer:
-
Tris-Buffered Saline (TBS) with 0.1-0.5% Tween-20.
-
Increase NaCl concentration to 250-500 mM.
-
-
Washing Steps:
-
After incubation with the streptavidin-conjugate, perform at least four to five washes.
-
For each wash, incubate the sample with the high-stringency wash buffer for 5-10 minutes with vigorous agitation.
-
Ensure complete removal of the wash buffer between each step.
-
Visualizations
Caption: General experimental workflow for a this compound pulldown experiment.
Caption: A logical workflow for troubleshooting high background signals.
Caption: Interactions leading to specific signal versus non-specific background.
References
Technical Support Center: Biotin-Aniline & Streptavidin Bead Binding
This guide provides troubleshooting advice and frequently asked questions for researchers using biotin-aniline chemistry, specifically aniline-catalyzed oxime ligation, to label glycoproteins and capture them with streptavidin beads.
Frequently Asked Questions (FAQs)
Q1: What is the core chemical reaction for labeling glycoproteins with this compound?
The most common and efficient method involves a two-step process. First, mild oxidation with sodium periodate (NaIO₄) selectively cleaves the sialic acid residues on glycoproteins, creating reactive aldehyde groups. Second, an aminooxy-biotin derivative forms a stable oxime bond with the newly formed aldehyde. This reaction is significantly accelerated by the use of an aniline catalyst, a technique often referred to as Periodate-oxidation and Aniline-catalyzed Ligation (PAL).[1][2]
Q2: Why is aniline used as a catalyst?
Aniline acts as a nucleophilic catalyst that dramatically speeds up the rate of oxime ligation, especially at or near neutral pH (6.5-7.4).[1][3][4] This is crucial for biological experiments as it allows for efficient labeling under physiological conditions, using lower concentrations of reagents and minimizing damage to cells or proteins.
Q3: What is the strength of the streptavidin-biotin interaction?
The bond between streptavidin and biotin is one of the strongest non-covalent interactions known in nature, with an extremely low dissociation constant (Kd) on the order of 10⁻¹⁴ to 10⁻¹⁵ M. This robust interaction ensures that once a biotinylated molecule is captured by streptavidin beads, it is very unlikely to dissociate during subsequent washing steps.
Q4: Can I use milk as a blocking agent for streptavidin-based assays?
No, it is highly recommended to avoid using non-fat dry milk or casein in blocking buffers for streptavidin-based assays. Milk contains endogenous biotin, which will bind to the streptavidin on your beads, block binding sites, and lead to high background signals. A suitable alternative is Bovine Serum Albumin (BSA).
Troubleshooting Guide
Problem 1: Low or No Binding of Biotinylated Protein to Streptavidin Beads
You've performed the labeling and pulldown, but your target protein is mostly in the flow-through, and very little is bound to the beads.
Caption: Troubleshooting flowchart for low/no binding issues.
| Possible Cause | Recommended Solution & Explanation |
| 1. Inefficient Biotinylation | Solution: Quantify the degree of biotinylation before proceeding to the pulldown. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method for this purpose. If labeling is inefficient, use fresh sodium periodate and aminooxy-biotin, and ensure the pH for the aniline-catalyzed ligation is optimal (around 6.7). |
| 2. Steric Hindrance | Solution: The biotin molecule might be inaccessible to the streptavidin binding pocket. Use a biotinylation reagent with a long spacer arm (e.g., Sulfo-NHS-LC-LC-Biotin for amine coupling, or an aminooxy-biotin with a PEG spacer). This extends the biotin moiety away from the protein surface, improving its accessibility. |
| 3. Inactive Streptavidin Beads | Solution: The binding capacity of the beads may have diminished due to improper storage or age. Test the beads by incubating them with a known concentration of free biotin and measuring the depletion from the supernatant. If they fail to bind free biotin, use a new lot of beads. |
| 4. Suboptimal Binding pH | Solution: The streptavidin-biotin interaction is optimal within a pH range of 7.2 to 8.0. Ensure your binding buffer falls within this range. |
| 5. Presence of Free Biotin | Solution: Ensure that all unreacted biotin from the labeling step has been removed by dialysis or desalting spin columns before adding the sample to the beads. Any residual free biotin will compete with your biotinylated protein for binding sites on the beads. |
Problem 2: High Background / Non-Specific Binding
You successfully pulled down your target protein, but the final eluate is contaminated with many other proteins that bind non-specifically to the beads.
| Possible Cause | Recommended Solution & Explanation |
| 1. Insufficient Bead Blocking | Solution: Before adding your sample, pre-incubate the streptavidin beads with a blocking buffer to saturate non-specific binding sites. A common and effective blocking buffer is PBS containing 1-3% BSA and 0.05-0.1% Tween-20. Incubate for at least 30-60 minutes at room temperature. |
| 2. Inadequate Washing Stringency | Solution: Increase the stringency of your wash steps to disrupt weak, non-specific interactions. This can be achieved by increasing the salt concentration (e.g., 500 mM to 1 M NaCl) and/or including detergents in the wash buffers (e.g., 0.1% to 2% SDS, 1% Triton X-100, or 0.5% SDC). Perform multiple, quick washes rather than one long one. |
| 3. Non-Specific Binding to Bead Matrix | Solution: "Pre-clear" your lysate before the pulldown. Incubate your protein sample with unconjugated beads (e.g., plain agarose or magnetic beads without streptavidin) for 30-60 minutes. Pellet these beads to remove proteins that stick non-specifically to the bead matrix itself, then transfer the supernatant to your prepared streptavidin beads. |
| 4. Hydrophobic or Ionic Interactions | Solution: Include non-ionic detergents like Tween-20 or Triton X-100 (0.05% - 0.1%) in all your binding and washing buffers to minimize hydrophobic interactions. Increasing the salt concentration also helps to disrupt non-specific ionic interactions. |
| Buffer Type | Component | Typical Concentration | Purpose |
| Blocking Buffer | BSA | 1 - 5% (w/v) | Blocks non-specific protein binding sites on beads. |
| Tween-20 | 0.05 - 0.1% (v/v) | Reduces non-specific hydrophobic interactions. | |
| High Stringency Wash Buffer 1 | NaCl | 500 mM - 1 M | Disrupts non-specific ionic interactions. |
| Triton X-100 | 1% (v/v) | Detergent to remove non-specifically bound proteins. | |
| High Stringency Wash Buffer 2 | SDS | 0.1 - 2% (w/v) | Strong ionic detergent for stringent washing. |
| Urea | 2 M | Mild denaturant to disrupt protein-protein interactions. |
Experimental Protocols & Visualizations
Visualizing the Chemical Pathway
Caption: Aniline-catalyzed oxime ligation for glycoprotein labeling.
Protocol 1: Glycoprotein Labeling via PAL Method
This protocol is adapted for labeling cell surface glycoproteins.
-
Cell Preparation: Wash 5-10 million cells with ice-cold, sterile PBS (pH 7.4) to remove any media components.
-
Oxidation: Resuspend cells in 1 mL of ice-cold PBS. Add sodium periodate (NaIO₄) to a final concentration of 1 mM. Incubate on ice for 20-30 minutes in the dark.
-
Quenching: Quench the reaction by adding glycerol to a final concentration of 1 mM. Wash the cells twice with ice-cold PBS (pH 6.7).
-
Ligation: Resuspend the cells in 1 mL of ice-cold PBS (pH 6.7). Add 10 mM aniline and 100-250 µM aminooxy-biotin.
-
Incubation: Incubate at 4°C for 90 minutes or at room temperature for 60 minutes with gentle rotation.
-
Final Wash: Wash the cells three times with ice-cold PBS (pH 7.4) to remove unreacted labeling reagents. The biotinylated cells are now ready for lysis and pulldown.
| Reagent | Stock Concentration | Final Concentration | Key Considerations |
| Sodium Periodate | 20 mM in PBS (pH 7.4) | 1 mM | Use fresh. Reaction is light-sensitive. |
| Aniline | 1 M in DMSO | 10 mM | Catalyst; essential for reaction speed at neutral pH. |
| Aminooxy-Biotin | 10-25 mM in DMSO | 100 - 250 µM | A reagent with a spacer arm is recommended. |
Protocol 2: Streptavidin Bead Pulldown
-
Bead Preparation: Transfer the required volume of streptavidin magnetic bead slurry to a new tube. Place on a magnetic rack, remove the storage buffer, and discard.
-
Equilibration: Wash the beads three times with PBS containing 0.05% Tween-20 (PBST).
-
Blocking: Resuspend beads in blocking buffer (PBST + 1% BSA) and incubate for 1 hour at room temperature with rotation.
-
Binding: Pellet the beads, remove the blocking buffer, and add your cell lysate containing the biotinylated protein. Incubate for 1-2 hours at 4°C with rotation.
-
Washing: Pellet the beads and remove the lysate (save a sample as "unbound"). Wash the beads sequentially with the following buffers:
-
2x with PBST.
-
2x with High Salt Wash Buffer (e.g., 10 mM Tris, 1 M NaCl, 1 mM EDTA).
-
2x with PBST.
-
-
Elution: Elute the bound proteins by boiling the beads for 5-10 minutes in SDS-PAGE sample buffer containing β-mercaptoethanol. The supernatant is now ready for analysis (e.g., Western Blot, Mass Spectrometry).
Visualizing the Experimental Workflow
Caption: Overall workflow from glycoprotein labeling to analysis.
References
Technical Support Center: Improving Biotin-Aniline Labeling Efficiency
Welcome to the technical support center for Biotin-Aniline labeling. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving the efficiency of their biotinylation experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to overcome common challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the this compound labeling process, which typically involves the aniline-catalyzed formation of a stable hydrazone bond between a biotin-hydrazide and an aldehyde-modified biomolecule.
| Symptom / Issue | Potential Cause | Recommended Solution |
| Low or No Biotin Labeling | Suboptimal pH: The aniline-catalyzed reaction is pH-dependent. The rate is often slow at neutral pH. | Adjust the reaction buffer to a slightly acidic pH, typically between 4.5 and 6.0, to enhance the rate of hydrazone formation.[1] |
| Presence of Primary Amines: Buffers like Tris or glycine contain primary amines that compete with the aniline catalyst. | Use amine-free buffers such as MES, HEPES, or Phosphate Buffered Saline (PBS) for the labeling reaction. | |
| Low Aniline Catalyst Concentration: Insufficient catalyst will result in a slow reaction rate. | Optimize the aniline concentration. A typical starting point is 10-100 mM. A titration may be necessary to find the optimal concentration for your specific system. | |
| Inactive Reagents: The biotin-hydrazide or the aldehyde on the target molecule may have degraded. | Ensure the freshness and proper storage of your reagents. Test the reactivity of the biotin-hydrazide with a control aldehyde-containing compound. | |
| Protein Precipitation During Labeling | Over-labeling: Excessive modification of the protein surface can alter its physicochemical properties, leading to aggregation. | Reduce the molar excess of the biotin-hydrazide reagent. Perform a titration to determine the optimal ratio that provides sufficient labeling without causing precipitation. |
| Hydrophobicity of Reagents: The biotinylation reagent may increase the overall hydrophobicity of the protein, promoting aggregation. | If possible, choose a biotin-hydrazide with a more hydrophilic spacer arm. Adding stabilizing excipients like glycerol (up to 5%) to the buffer can also help. | |
| Incorrect Buffer Conditions: Suboptimal pH or ionic strength can reduce protein stability. | Ensure the buffer pH is one at which your protein is known to be stable. Adjusting the salt concentration (e.g., 150 mM NaCl) can also improve solubility. | |
| High Background or Non-Specific Binding | Excess Unreacted Biotin: Residual biotin-hydrazide can lead to high background in downstream applications. | Purify the biotinylated protein thoroughly after the reaction using size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or spin filtration to remove all unreacted biotin. |
| Non-covalent Binding: The biotin reagent may be non-covalently associated with the protein. | Include a mild denaturant (e.g., 0.1% SDS) in the initial wash steps after the labeling reaction to disrupt non-covalent interactions before final purification. |
Frequently Asked Questions (FAQs)
Q1: What is the chemical principle behind this compound labeling?
A1: this compound labeling typically refers to the aniline-catalyzed hydrazone ligation. In this reaction, a biotin derivative containing a hydrazide group reacts with an aldehyde group on a target molecule (e.g., a protein or a carbohydrate). Aniline acts as a nucleophilic catalyst to significantly accelerate the formation of a stable hydrazone bond between the biotin and the target molecule.[1][2]
Q2: Why is aniline used as a catalyst?
A2: Aniline accelerates the reaction by forming a highly reactive protonated Schiff base intermediate with the aldehyde on the target molecule. This intermediate is more susceptible to nucleophilic attack by the hydrazide group of the biotin derivative than the original aldehyde, thus increasing the overall reaction rate, especially at mildly acidic pH.[2]
Q3: What is the optimal pH for the aniline-catalyzed reaction?
A3: The reaction is most efficient in a slightly acidic pH range, typically between 4.5 and 7.4.[1] The optimal pH can be protein-dependent, so it is advisable to perform a pH optimization experiment for your specific target molecule.
Q4: Can I use other catalysts besides aniline?
A4: Yes, substituted anilines with electron-donating groups, such as p-phenylenediamine, have been shown to be even more effective catalysts than aniline for oxime and hydrazone ligations at neutral pH.
Q5: How do I prepare my protein for labeling?
A5: If your protein does not have a native aldehyde group, you will need to introduce one. This can be done by periodate oxidation of glycosylated proteins to convert cis-diols on sugar residues to aldehydes. Alternatively, genetic encoding of an unnatural amino acid with an aldehyde- or ketone-containing side chain can be used for site-specific labeling.
Q6: How can I quantify the degree of biotinylation?
A6: The number of biotin molecules incorporated per protein molecule can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay relies on the displacement of HABA from avidin by the biotinylated protein, which results in a measurable change in absorbance at 500 nm.
Quantitative Data on Reaction Optimization
Optimizing reaction parameters is crucial for achieving high labeling efficiency. The following tables summarize the impact of pH and aniline concentration on the efficiency of hydrazone ligation.
Table 1: Effect of pH on Aniline-Catalyzed Antibody Immobilization
| pH | Relative Antibody Loading (with Aniline) | Improvement Factor (with Aniline vs. without) |
| 4.5 | High | 7.2x |
| 6.0 | Medium | 3.2x |
| 7.4 | Low | 14.8x |
| Data synthesized from studies on surface bioconjugation, where increased antibody loading correlates with higher reaction efficiency. |
Table 2: General Recommendations for Reagent Concentrations
| Reagent | Recommended Concentration Range | Notes |
| Aldehyde-modified Protein | 1-10 mg/mL (approx. 10-100 µM) | Higher protein concentrations generally lead to better labeling efficiency. |
| Biotin-Hydrazide | 10-50 molar excess over protein | The optimal ratio should be determined empirically to balance efficiency and risk of precipitation. |
| Aniline Catalyst | 10-100 mM | Higher concentrations can significantly increase the reaction rate, but may require subsequent removal. |
Experimental Protocols
Protocol 1: General Procedure for Aniline-Catalyzed Biotinylation of an Aldehyde-Modified Protein
This protocol provides a general workflow for the biotinylation of a protein that has been modified to contain aldehyde groups.
Materials:
-
Aldehyde-modified protein in an amine-free buffer (e.g., 100 mM MES buffer, 150 mM NaCl, pH 5.5)
-
Biotin-Hydrazide (e.g., Biotin-LC-Hydrazide)
-
Aniline
-
Reaction Buffer: 100 mM MES, 150 mM NaCl, pH 5.5
-
Quenching solution (optional, e.g., an aminooxy compound)
-
Purification column (e.g., Sephadex G-25 desalting column)
Procedure:
-
Prepare Protein Sample: Dissolve the aldehyde-modified protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Prepare Reagent Stocks:
-
Prepare a 100 mM stock solution of Biotin-Hydrazide in DMSO.
-
Prepare a 1 M stock solution of aniline in DMSO or an appropriate aqueous buffer.
-
-
Initiate the Labeling Reaction:
-
To the protein solution, add the Biotin-Hydrazide stock solution to achieve the desired molar excess (e.g., 20-fold molar excess). Mix gently.
-
Add the aniline stock solution to a final concentration of 50-100 mM. Mix gently by pipetting.
-
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle shaking. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight).
-
Quenching (Optional): To stop the reaction, a quenching reagent that reacts with any remaining aldehydes can be added.
-
Purification: Remove excess biotin-hydrazide and aniline by applying the reaction mixture to a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). Collect the protein-containing fractions.
-
Characterization: Determine the protein concentration and the degree of biotinylation using a HABA assay. Analyze the integrity of the labeled protein by SDS-PAGE.
Visualizations
References
- 1. Efficient bioconjugation of protein capture agents to biosensor surfaces using aniline-catalyzed hydrazone ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: APEX2 Labeling & H₂O₂-Induced Toxicity
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers minimize hydrogen peroxide (H₂O₂)-induced cell toxicity during APEX2 proximity labeling experiments.
Troubleshooting Guide
Here we address specific issues that may arise during your APEX2 labeling experiments.
Q: My cells are detaching and showing signs of death after H₂O₂ treatment. What should I do?
A: High cell death is a common issue and is typically a direct result of oxidative stress induced by H₂O₂. Here are several steps to mitigate this:
-
Reduce H₂O₂ Concentration: This is the most critical factor. The standard 1 mM H₂O₂ concentration may be too high for your cell type. Perform a titration experiment to find the lowest effective concentration (e.g., 0.1-0.5 mM) that still yields sufficient biotinylation.[1][2] Some cell lines are highly sensitive, with IC50 values (the concentration that inhibits 50% of cell growth) as low as 50 µM.[3]
-
Shorten H₂O₂ Incubation Time: The standard labeling time is 1 minute.[4][5] For sensitive cells, you can try reducing this to 30-45 seconds. The biotin-phenoxyl radicals generated by APEX2 are extremely short-lived, so a brief reaction can be sufficient.
-
Use a Quenching Solution Immediately: After H₂O₂ incubation, you must immediately stop the reaction. Use an ice-cold quenching solution containing antioxidants like Trolox, sodium ascorbate, and sodium azide to neutralize unreacted H₂O₂ and radicals.
-
Optimize Cell Health: Ensure your cells are healthy and not overly confluent before starting the experiment. Stressed cells are more susceptible to H₂O₂-induced toxicity.
Q: I've lowered the H₂O₂ concentration to improve viability, but now my biotinylation efficiency is too low. How can I improve my signal?
A: Balancing labeling efficiency and cell viability is key. If reducing H₂O₂ compromises your signal, consider the following:
-
Increase Biotin-Phenol (BP) Concentration: Poor membrane permeability of the BP substrate can limit labeling. Increasing the BP concentration (e.g., to 2.5 mM) can enhance intracellular availability and improve labeling efficiency, even with lower H₂O₂ concentrations. Always perform a titration to find the optimal BP concentration for your cell line, as very high concentrations can cause non-specific labeling.
-
Ensure APEX2 Expression Levels are Optimal: The APEX2 fusion protein should be expressed at levels comparable to the corresponding endogenous protein. Overexpression can lead to mislocalization and aggregation, while underexpression will result in a poor signal.
-
Improve Biotin Permeability: For cell lines with inherently low biotin permeability, a mild detergent can be briefly added during the biotin incubation step to improve uptake.
-
Check APEX2 Activity: Confirm that your APEX2 fusion protein is correctly localized and active using immunofluorescence and western blot analysis before proceeding to mass spectrometry.
Q: I am observing a high background of biotinylated proteins, even in my negative control (no H₂O₂). What is the cause?
A: H₂O₂-independent biotinylation can be caused by several factors:
-
Endogenous Peroxidases: Cells contain endogenous peroxidases that can use H₂O₂ to oxidize the biotin-phenol substrate, leading to non-specific labeling. This is why a "no APEX2" control is also important.
-
Biotin-Phenol Concentration is Too High: Excessively high concentrations of biotin-phenol can lead to non-specific, H₂O₂-independent labeling. It is crucial to titrate the BP concentration.
-
Insufficient Quenching: Failure to properly quench the reaction can allow residual labeling to occur after the intended time point. Ensure your quenching buffer is fresh and applied immediately.
Frequently Asked Questions (FAQs)
Q: What is the standard H₂O₂ concentration and labeling time for APEX2 experiments?
A: A commonly cited starting point is 1 mM H₂O₂ for 1 minute at room temperature. However, this is highly cell-type dependent. For sensitive cells or systems where toxicity is a concern, concentrations are often lowered to a range of 0.1-0.5 mM .
Q: How does H₂O₂ cause cell toxicity and death?
A: H₂O₂ is a reactive oxygen species (ROS) that induces oxidative stress. At high concentrations, this leads to cellular damage and programmed cell death (apoptosis) or necrosis. Key events in H₂O₂-induced apoptosis include:
-
Mitochondrial Pathway Activation: H₂O₂ can cause the translocation of pro-apoptotic proteins like Bax and Bad to the mitochondria. This leads to the release of cytochrome c, which in turn activates caspases (like caspase-3), the executioners of apoptosis.
-
MAPK Pathway Activation: Oxidative stress can activate mitogen-activated protein kinase (MAPK) pathways (Erk1/2, JNK, and p38), which contribute to neuronal apoptosis.
-
Endoplasmic Reticulum (ER) Stress: H₂O₂ can induce ER stress, leading to the activation of caspase-12, another pathway to apoptosis.
Q: What are quenching solutions and why are they essential?
A: A quenching solution is a buffer used to rapidly terminate the APEX2 biotinylation reaction. It is critical for achieving high temporal resolution and preventing further cell damage. The solution typically contains a cocktail of antioxidants. Common components include:
-
Trolox: A vitamin E analog.
-
Sodium Ascorbate (Vitamin C): A potent antioxidant.
-
Sodium Azide: An inhibitor of heme-containing enzymes like peroxidases.
These reagents work together to neutralize any remaining H₂O₂ and reactive biotin-phenoxyl radicals.
Q: What are some strategies to protect cells from H₂O₂ toxicity?
A: Besides optimizing H₂O₂ concentration and duration, you can try pretreating cells with antioxidants.
-
N-acetyl-L-cysteine (NAC): A precursor to the antioxidant glutathione, NAC can scavenge ROS and block the activation of cell death pathways.
-
Natural Compounds: Compounds like curcumin and rosmarinic acid have been shown to protect against H₂O₂-induced cytotoxicity by inhibiting lipid peroxidation and boosting the cell's natural antioxidant defenses.
-
Vitamin C and E: These vitamins are well-known antioxidants that can help alleviate oxidative stress.
Note: When using antioxidants, it is crucial to perform control experiments to ensure they do not interfere with the APEX2 labeling reaction itself.
Q: How can I quantitatively measure H₂O₂-induced cell toxicity?
A: A cell viability assay is recommended. The MTT assay is a common colorimetric method that measures the metabolic activity of living cells. A decrease in metabolic activity correlates with a decrease in cell viability. The MTS assay is a similar method to assess cell viability. Alternatively, direct cell counting using a hemocytometer with a viability dye like trypan blue can distinguish between live and dead cells.
Data Presentation: H₂O₂ Dose-Dependent Cytotoxicity
The following table summarizes the general trend of H₂O₂'s effect on cell viability, as observed across multiple studies. Specific IC50 values are highly dependent on the cell line and exposure time.
| H₂O₂ Concentration | Typical Exposure Time | Expected Effect on Cell Viability | References |
| < 50 µM | 2-24 hours | Minimal to low cytotoxicity. May not be sufficient for robust APEX2 labeling. | |
| 50 µM - 300 µM | 2-24 hours | Significant, dose-dependent decrease in cell viability. Apoptosis is often the primary mode of cell death. | |
| > 500 µM - 1 mM | 1-60 minutes | Rapid and severe cytotoxicity. Often used in APEX2 protocols but requires careful optimization. | |
| > 5 mM | Minutes | Induces rapid necrotic cell death rather than apoptosis. |
Experimental Protocols
Protocol 1: Optimizing H₂O₂ Concentration for APEX2 Labeling
This protocol helps determine the optimal balance between biotinylation efficiency and cell viability for your specific cell line.
-
Cell Seeding: Seed cells expressing your APEX2-fusion construct in a multi-well plate (e.g., 24-well plate). Include wells for a range of H₂O₂ concentrations and negative controls.
-
Biotin-Phenol Incubation: Once cells reach the desired confluency, replace the medium with fresh medium containing 500 µM Biotin-Phenol (BP). Incubate for 30 minutes at 37°C.
-
H₂O₂ Titration: Prepare a range of H₂O₂ dilutions in PBS or cell culture medium (e.g., 0 mM, 0.1 mM, 0.25 mM, 0.5 mM, 1 mM).
-
Labeling Reaction: Add the H₂O₂ solutions to the respective wells and incubate for exactly 1 minute at room temperature.
-
Quenching: Immediately aspirate the H₂O₂-containing medium and add ice-cold quenching solution (e.g., 10 mM sodium ascorbate, 10 mM sodium azide, 5 mM Trolox in PBS). Wash cells two more times with quenching solution.
-
Assessment:
-
For Viability: Proceed with a cell viability assay like the MTT or MTS assay (see Protocol 2).
-
For Labeling Efficiency: Lyse the cells in RIPA buffer. Run the lysates on an SDS-PAGE gel, transfer to a membrane, and probe with streptavidin-HRP to visualize the extent of protein biotinylation.
-
-
Analysis: Compare the streptavidin blot results with the viability data. Choose the highest H₂O₂ concentration that provides robust labeling without causing an unacceptable level of cell death.
Protocol 2: Cell Viability Assessment (MTT Assay)
This protocol is adapted from standard MTT assay procedures.
-
Experimental Setup: Perform your APEX2 labeling experiment in a 96-well plate, including appropriate controls (untreated cells, cells treated with H₂O₂ but no APEX2, etc.).
-
MTT Reagent Addition: After the final quenching step, add MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution. Add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well using a plate reader at a wavelength of ~570 nm.
-
Analysis: Normalize the absorbance values to the untreated control wells to calculate the percentage of cell viability for each condition.
Visualizations
Signaling Pathways & Workflows
Caption: H₂O₂-Induced Apoptotic Signaling Pathways.
Caption: General Experimental Workflow for APEX2 Proximity Labeling.
Caption: Troubleshooting Logic for Common APEX2 Labeling Issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. APEX2-Mediated Proximity Labeling of Wnt Receptor Interactors Upon Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spatially resolved proteomic mapping in living cells with the engineered peroxidase APEX2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Biotin-Aniline Pulldown Assays
This guide provides troubleshooting advice and answers to frequently asked questions regarding non-specific binding in Biotin-Aniline pulldown assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of a this compound pulldown assay?
A1: Non-specific binding refers to the adsorption of proteins or other molecules to the affinity resin (e.g., streptavidin beads) or the bait protein through interactions that are not the specific, intended binding event.[1][2] This results in the co-elution of unwanted contaminants, leading to high background noise and potentially false-positive results in downstream analyses like mass spectrometry or Western blotting.[3][4]
Q2: What are the primary causes of high background in my pulldown experiment?
A2: High background can stem from several factors:
-
Endogenous Biotinylated Proteins: Cells naturally contain biotinylated proteins, which will bind to streptavidin beads and co-elute.[5]
-
Hydrophobic and Ionic Interactions: Proteins can non-specifically adhere to the beads or the bait protein due to hydrophobic or electrostatic forces.
-
Insufficient Blocking: The surfaces of the beads may have unoccupied sites that can bind proteins from the cell lysate if not properly blocked.
-
Ineffective Washing: Wash steps that are not stringent enough may fail to remove weakly interacting, non-specific proteins.
-
Protein Aggregation: The bait or prey proteins may form aggregates that can trap other proteins non-specifically.
-
Contamination from Reagents: Using milk-based blockers can be problematic as milk contains biotin and phosphoproteins, which can interfere with the assay.
Q3: How can I minimize non-specific binding from the start?
A3: Proactive measures can significantly reduce background:
-
Pre-clear the Lysate: Before adding your biotinylated bait, incubate the cell lysate with streptavidin beads to capture endogenous biotinylated proteins and other bead-binding proteins.
-
Use a Blocking Agent: Block the streptavidin beads with a protein like Bovine Serum Albumin (BSA) or an unrelated protein to saturate non-specific binding sites.
-
Optimize Wash Buffers: Incorporate non-ionic detergents and adjust salt concentrations in your wash buffers to disrupt weak, non-specific interactions.
-
Include Appropriate Controls: Always run parallel control experiments, such as a "beads-only" control (no bait) and/or a pulldown with a non-relevant biotinylated bait protein, to identify proteins that bind non-specifically to the beads or the biotin tag itself.
Q4: What are the essential controls for a this compound pulldown assay?
A4: To ensure the validity of your results, the following controls are critical:
-
Beads-Only Control: Incubating streptavidin beads with the cell lysate without any biotinylated bait. This helps identify proteins that bind directly to the beads.
-
Unbiotinylated Bait Control: Using a version of your bait protein that has not been biotinylated to identify proteins that interact with the bait protein itself, independent of the biotin tag.
-
Empty Vector/Scrambled Probe Control: If using an expressed bait protein or an RNA/DNA probe, a control with an empty vector or a scrambled sequence helps differentiate specific interactors from background.
Troubleshooting Guides
This section addresses specific issues with non-specific binding.
Problem 1: High background is observed in the "beads-only" control lane.
This indicates that proteins are binding directly to the streptavidin resin.
Solution Pathway:
-
Pre-clear the Lysate: This is the most effective first step. Before introducing your biotinylated bait, incubate the cell lysate with a separate batch of streptavidin beads to remove proteins that have a high affinity for the resin.
-
Block the Beads: Ensure beads are thoroughly blocked after incubation with the bait and before adding the lysate. This saturates any remaining non-specific binding sites on the bead surface.
-
Increase Wash Stringency: Modify your wash buffers to be more stringent. This can involve increasing the salt concentration or adding a non-ionic detergent.
Problem 2: The "beads-only" control is clean, but my experimental sample has many non-specific bands.
This suggests the non-specific binding is related to the bait protein or interactions within the lysate.
Solution Pathway:
-
Optimize Wash Buffer Conditions: The interaction between your specific bait and prey might be strong, while non-specific interactions are weaker. Experiment with different wash buffer compositions to find a balance that removes contaminants without disrupting the specific interaction.
-
Adjust Detergent and Salt Concentrations: Systematically vary the concentration of non-ionic detergents and salts in your binding and wash buffers. This helps to disrupt hydrophobic and ionic interactions, respectively.
-
Block Endogenous Biotin: If not already performed, consider a biotin blocking step to mask any free biotin in the lysate that could interfere.
-
Reduce Lysate Concentration: Using a more dilute protein lysate can sometimes reduce the chances of protein aggregation and non-specific interactions.
Data Presentation: Buffer Optimization
The following table provides starting points for optimizing wash buffer additives to reduce non-specific binding.
| Additive | Typical Concentration Range | Purpose |
| Salt (NaCl, KCl) | 150 mM - 1 M | Disrupts ionic interactions. |
| Non-ionic Detergents | ||
| Tween-20 | 0.05% - 0.2% (v/v) | Reduces hydrophobic interactions. |
| Triton X-100 | 0.1% - 1% (v/v) | Reduces hydrophobic interactions. |
| NP-40 (Igepal CA-630) | 0.1% - 1% (v/v) | Reduces hydrophobic interactions. |
| Blocking Agents | ||
| Bovine Serum Albumin (BSA) | 0.1 - 1 mg/mL | Blocks non-specific sites on beads. |
| Other Additives | ||
| Glycerol | 5% - 10% (v/v) | Can help stabilize proteins and reduce non-specific binding. |
Experimental Protocols
Protocol 1: Pre-Clearing Cell Lysate
-
Prepare your cell lysate as per your standard protocol, ensuring protease and phosphatase inhibitors are included.
-
For every 1 mg of total protein in your lysate, add 25-30 µL of washed streptavidin bead slurry.
-
Incubate the lysate-bead mixture on a rotator for 1-2 hours at 4°C.
-
Centrifuge the mixture at a low speed (e.g., 2,000 x g) for 2 minutes at 4°C to pellet the beads.
-
Carefully transfer the supernatant (the pre-cleared lysate) to a new tube. This lysate is now ready for the main pulldown experiment.
Protocol 2: Optimizing Wash Buffer Stringency
-
After binding your biotinylated bait-protein complex to the streptavidin beads, wash away the unbound lysate.
-
Aliquot the beads into several tubes for parallel testing of different wash buffers.
-
Prepare a series of wash buffers with increasing stringency. For example:
-
Wash Buffer A (Low Stringency): 150 mM NaCl, 0.1% Tween-20 in TBS.
-
Wash Buffer B (Medium Stringency): 300 mM NaCl, 0.1% Tween-20 in TBS.
-
Wash Buffer C (High Stringency): 500 mM NaCl, 0.2% Tween-20 in TBS.
-
-
Wash each aliquot of beads 3-5 times with its corresponding buffer.
-
Elute the bound proteins from each condition and analyze the results by SDS-PAGE and Coomassie staining or Western blotting to determine which condition yields the best signal-to-noise ratio.
Protocol 3: Blocking Endogenous Biotin
This protocol is for applications where endogenous biotin is a significant concern.
-
After preparing your cell lysate, add an excess of free streptavidin or avidin to the lysate. Incubate for 15 minutes at room temperature. This step binds up all endogenous biotinylated molecules.
-
Wash the sample thoroughly to remove the unbound streptavidin/avidin.
-
Add an excess of free biotin to the sample and incubate for 15 minutes. This step is crucial to block the remaining biotin-binding sites on the streptavidin/avidin you just added.
-
Wash thoroughly again to remove excess free biotin.
-
The lysate is now ready for the pulldown assay with your biotinylated bait.
Visualizations
Caption: Experimental workflow for a this compound Pulldown Assay.
Caption: Common causes of non-specific binding in pulldown assays.
Caption: Decision tree for troubleshooting non-specific binding.
References
- 1. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. benchchem.com [benchchem.com]
- 4. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Biotin-Aniline Pulldown Experiments
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the washing steps in Biotin-Aniline pulldown experiments.
Troubleshooting Guide
High background and non-specific binding are common challenges in this compound pulldown assays. The following guide provides a structured approach to troubleshoot and optimize your washing steps.
Problem: High Background of Non-Specific Proteins in Eluate
High background can obscure the identification of true interaction partners. The goal of the washing steps is to remove proteins that non-specifically bind to the beads or the this compound probe itself, without disrupting specific interactions.
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps (e.g., from 3 to 5). Increase the duration of each wash step to allow for more effective removal of non-specific binders. |
| Inadequate Wash Buffer Stringency | Modify the wash buffer composition to disrupt weak, non-specific interactions. See the tables below for recommended starting concentrations and optimization strategies for salts and detergents. |
| Hydrophobic Interactions | The aniline moiety can contribute to hydrophobic non-specific binding. Incorporate non-ionic detergents (e.g., Tween-20, Triton X-100) or low concentrations of ionic detergents (e.g., SDS, deoxycholate) in your wash buffer. Adding glycerol (e.g., 15% v/v) can also help reduce hydrophobic interactions.[1] |
| Ionic Interactions | Increase the salt concentration (e.g., NaCl, KCl) in the wash buffer to disrupt electrostatic interactions. A gradient of salt concentrations can be tested to find the optimal stringency.[2][3] |
| Protein Aggregation | Ensure complete cell lysis and sample clarification before incubation with beads to prevent the pulldown of large protein aggregates. Sonication during lysis can help shear DNA and reduce viscosity.[4] |
| Binding to Streptavidin Beads | Pre-clear the lysate by incubating it with unconjugated beads before adding your biotinylated probe. This will remove proteins that have a natural affinity for the bead matrix. Also, blocking the beads with a solution of biotin can help saturate any unoccupied biotin-binding sites on the streptavidin that could non-specifically bind to endogenous biotinylated proteins. |
Problem: Loss of Specific Interactors During Washing
Overly stringent washing conditions can lead to the loss of true, but weaker or transient, interaction partners.
| Potential Cause | Recommended Solution |
| Wash Buffer is Too Stringent | Decrease the salt and/or detergent concentration in the wash buffer. If high stringency is required to reduce background, consider reducing the number of washes or the wash duration. |
| Interaction is Weak or Transient | Perform washing steps at a lower temperature (e.g., 4°C) to help stabilize weaker interactions. |
| pH of Wash Buffer is Disruptive | Ensure the pH of your wash buffer is within a range that maintains the stability of the specific protein-small molecule interaction. Typically, a physiological pH (7.2-7.6) is a good starting point. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a wash buffer in a this compound pulldown experiment?
A good starting point is a RIPA (Radioimmunoprecipitation assay) buffer, which contains a mixture of detergents to disrupt non-specific interactions. A typical RIPA buffer formulation is provided in the table below. However, the optimal buffer composition should be determined empirically for your specific system.[4]
Q2: How many wash steps should I perform?
A common starting point is three to five wash steps. If you are experiencing high background, you can increase the number of washes. Conversely, if you are losing your protein of interest, you might need to reduce the number of washes.
Q3: What is the recommended volume for each wash?
A general guideline is to use a wash volume that is at least 10 times the volume of the bead slurry. For example, for a 50 µL bead slurry, use at least 500 µL of wash buffer for each step.
Q4: Should I perform washes at room temperature or at 4°C?
Washing at 4°C can help to preserve weaker or transient interactions and maintain protein stability. However, some non-specific interactions can also be stabilized at lower temperatures. If you are targeting a very stable interaction, washing at room temperature can sometimes be more effective at removing non-specific binders.
Q5: Can I add other components to my wash buffer to improve specificity?
Yes, in addition to salts and detergents, you can consider adding blocking agents like BSA (Bovine Serum Albumin) to your wash buffer to reduce non-specific binding to the beads. However, be mindful that BSA can sometimes interfere with downstream mass spectrometry analysis.
Data Presentation: Wash Buffer Components
The following tables provide recommended starting concentrations and ranges for key components of your wash buffer. It is crucial to empirically test different combinations to find the optimal conditions for your specific this compound probe and target proteins.
Table 1: Common Salt Concentrations in Wash Buffers
| Salt | Starting Concentration | Optimization Range | Purpose |
| NaCl | 150 mM | 100 mM - 1 M | Disrupts ionic interactions. |
| KCl | 150 mM | 100 mM - 500 mM | Alternative to NaCl, can be gentler on some protein complexes. |
Table 2: Common Detergents in Wash Buffers
| Detergent | Type | Starting Concentration | Optimization Range | Purpose |
| Triton X-100 | Non-ionic | 1.0% | 0.1% - 2.0% | Solubilizes proteins and disrupts hydrophobic interactions. |
| Tween-20 | Non-ionic | 0.1% | 0.05% - 0.5% | A milder non-ionic detergent, good for reducing surface tension and non-specific binding. |
| NP-40 (Igepal CA-630) | Non-ionic | 1.0% | 0.1% - 2.0% | Similar to Triton X-100. |
| SDS | Anionic | 0.1% | 0.01% - 0.5% | Strong ionic detergent, very effective at disrupting interactions but can denature proteins. |
| Sodium Deoxycholate | Anionic | 0.5% | 0.1% - 1.0% | Anionic detergent, often used in combination with non-ionic detergents (e.g., in RIPA buffer). |
Table 3: Example Wash Buffer Formulations
| Buffer Name | Components | Purpose |
| RIPA Buffer (High Stringency) | 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 0.5% Sodium Deoxycholate, 0.1% SDS | A strong lysis and wash buffer effective at reducing background from non-specific interactions. |
| Modified RIPA Buffer (Medium Stringency) | 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 0.1% Sodium Deoxycholate | A less harsh version of RIPA buffer that may better preserve weaker interactions. |
| High Salt Wash Buffer | 50 mM Tris-HCl pH 7.4, 500 mM NaCl, 0.1% Tween-20 | Effective at disrupting ionic interactions while using a mild detergent. |
| Gentle Wash Buffer | 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.05% Tween-20 | Suitable for potentially weak or transient interactions where preserving the complex is the primary concern. |
Experimental Protocols
This section provides a detailed methodology for a this compound pulldown experiment with a focus on the washing steps. This protocol is a starting point and should be optimized for your specific experimental goals.
Protocol: this compound Pulldown for Identification of Protein Interactors
1. Cell Lysis a. Harvest cells and wash with ice-cold PBS. b. Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. c. Sonicate the lysate on ice to shear DNA and ensure complete lysis. d. Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. e. Collect the supernatant containing the soluble proteins.
2. Incubation with this compound Probe a. Add the this compound probe to the clarified cell lysate. The optimal concentration of the probe should be determined empirically. b. Incubate the lysate with the probe for a predetermined time (e.g., 1-4 hours) at 4°C with gentle rotation.
3. Affinity Capture a. Add pre-washed streptavidin-coated magnetic beads to the lysate-probe mixture. b. Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated probe and its interacting proteins to bind to the beads.
4. Washing Steps (Crucial for Optimization) a. Place the tube on a magnetic stand and carefully remove the supernatant. b. Add 1 mL of your chosen ice-cold wash buffer (see Table 3 for examples) to the beads. c. Resuspend the beads and incubate for 5 minutes at 4°C with gentle rotation. d. Place the tube on the magnetic stand and discard the supernatant. e. Repeat the wash steps (4b-4d) for a total of 3-5 times. For the final wash, use a buffer without detergent to prevent interference with mass spectrometry.
5. Elution a. After the final wash, remove all residual wash buffer. b. Elute the bound proteins from the beads. Common elution methods include:
- Competitive Elution: Incubate the beads with a high concentration of free biotin (e.g., 2-10 mM) in a suitable buffer.
- Denaturing Elution: Resuspend the beads in SDS-PAGE sample buffer and heat at 95-100°C for 5-10 minutes. This method is suitable for subsequent analysis by western blot but may not be ideal for all mass spectrometry workflows.
- On-bead Digestion: Perform tryptic digestion of the bound proteins directly on the beads for mass spectrometry analysis.
6. Downstream Analysis a. Analyze the eluted proteins by SDS-PAGE and silver staining or western blotting to confirm the pulldown of known or expected interactors. b. For unbiased identification of interaction partners, proceed with mass spectrometry analysis of the eluate or on-bead digest.
Visualizations
The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting the washing steps in a this compound pulldown experiment.
Caption: Experimental workflow for this compound pulldown.
Caption: Troubleshooting decision tree for optimizing washing steps.
References
Technical Support Center: Troubleshooting Low Yield of Biotinylated Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during protein biotinylation, particularly focusing on resolving low yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low yield of biotinylated protein?
A1: Low yields in protein biotinylation can stem from several factors, including:
-
Suboptimal Molar Coupling Ratio: An incorrect ratio of biotin reagent to protein can lead to either incomplete labeling (too low) or protein precipitation and loss of activity (too high).[1]
-
Presence of Interfering Substances: Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for the biotinylation reagent, significantly reducing labeling efficiency.[2][3]
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Incorrect Reaction pH: The optimal pH for NHS-ester based biotinylation is typically between 7.2 and 8.5.[3] Deviations from this range can lead to inefficient labeling or hydrolysis of the biotin reagent.[4]
-
Inactive Biotinylation Reagent: NHS-ester reagents are moisture-sensitive and can hydrolyze over time, leading to a loss of reactivity.
-
Protein Precipitation: Over-biotinylation can alter the isoelectric properties of the protein, leading to precipitation and loss of soluble, functional protein.
-
Steric Hindrance: The target functional groups on the protein may not be readily accessible to the biotinylation reagent.
Q2: How do I choose the right biotinylation reagent for my protein?
A2: The choice of biotinylation reagent depends on several factors:
-
Target Functional Group: The most common targets are primary amines (lysine residues and the N-terminus). However, reagents targeting sulfhydryls (cysteines), carboxyl groups, or carbohydrates are also available.
-
Solubility: The solubility of the biotinylation reagent can affect the reaction environment and the solubility of the final biotinylated protein.
-
Spacer Arm Length: A longer spacer arm can reduce steric hindrance and improve the accessibility of the biotin for binding to avidin or streptavidin.
-
Cleavability: Some applications require the release of the captured protein. Cleavable biotin reagents contain a linker that can be broken under specific conditions.
Q3: What is the recommended molar coupling ratio of biotin reagent to protein?
A3: The optimal molar coupling ratio (MCR) depends on the protein concentration and the desired degree of labeling. For proteins at a concentration of 2-10 mg/mL, a starting MCR of 12:1 (biotin:protein) is often recommended. For protein concentrations ≤ 2 mg/mL, a higher MCR of ≥ 20:1 may be necessary. It is always advisable to empirically optimize the MCR for your specific protein and application.
Q4: How can I determine the efficiency of my biotinylation reaction?
A4: The degree of biotinylation can be quantified using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay estimates the number of biotin molecules incorporated per protein molecule. Other methods include mass spectrometry and gel-shift assays with streptavidin.
Q5: My protein precipitated after the biotinylation reaction. What can I do?
A5: Protein precipitation is often a result of over-biotinylation. To address this, you can:
-
Reduce the Molar Coupling Ratio: Use a lower molar excess of the biotin reagent in subsequent experiments.
-
Adjust the pH: Sometimes, adjusting the pH of the solution can help to redissolve the precipitated protein.
-
Perform the reaction at a lower temperature: Incubating the reaction at 4°C may help to maintain protein stability.
Troubleshooting Guides
Guide 1: Low Biotinylation Efficiency
This guide will help you troubleshoot experiments where the final yield of biotinylated protein is lower than expected.
Caption: Troubleshooting workflow for low biotinylation yield.
-
Problem: Very low or no biotin incorporation detected.
-
Possible Cause: Inactive biotinylation reagent due to hydrolysis.
-
Solution: Use a fresh vial of the NHS-ester biotinylation reagent. Always allow the reagent to equilibrate to room temperature before opening to prevent moisture condensation.
-
-
Problem: Biotinylation efficiency is consistently low across multiple experiments.
-
Possible Cause: Presence of primary amines (e.g., Tris, glycine) in the protein buffer.
-
Solution: Perform a buffer exchange into an amine-free buffer such as PBS or HEPES before starting the biotinylation reaction.
-
-
Problem: The degree of biotinylation is lower than desired.
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Possible Cause: The molar coupling ratio of biotin reagent to protein is too low.
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Solution: Increase the molar excess of the biotinylation reagent. It is recommended to perform a titration to find the optimal ratio for your specific protein.
-
-
Problem: The reaction seems to be inefficient even with a high molar coupling ratio.
-
Possible Cause: The pH of the reaction buffer is not optimal.
-
Solution: Ensure the pH of the reaction buffer is between 7.2 and 8.5 for efficient labeling of primary amines with NHS esters.
-
Guide 2: Protein Precipitation During/After Biotinylation
This guide addresses the issue of protein precipitation, which can lead to a significant loss of functional, biotinylated protein.
Caption: Troubleshooting workflow for protein precipitation.
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Problem: My protein precipitates out of solution during the biotinylation reaction.
-
Possible Cause: Over-modification of the protein is changing its isoelectric properties and solubility.
-
Solution: Decrease the molar coupling ratio of the biotin reagent to the protein.
-
-
Problem: The protein seems to precipitate immediately after adding the biotin reagent dissolved in an organic solvent.
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Possible Cause: High concentration of the organic solvent (e.g., DMSO, DMF) is causing the protein to denature and precipitate.
-
Solution: Keep the volume of the added biotin stock solution as low as possible, ideally less than 10% of the total reaction volume.
-
-
Problem: The protein is known to be unstable.
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Possible Cause: The reaction conditions (e.g., temperature) are too harsh for the protein.
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Solution: Perform the biotinylation reaction at a lower temperature, such as 4°C, to help maintain protein stability.
-
Quantitative Data Summary
The efficiency of protein biotinylation is influenced by several factors. The tables below provide a summary of how different experimental parameters can affect the degree of biotinylation.
Table 1: Effect of Molar Coupling Ratio (MCR) on Molar Incorporation Ratio (MIR)
| Protein Concentration | Molar Coupling Ratio (Biotin:Protein) | Molar Incorporation Ratio (Biotin:Protein) |
| 1.0 mg/mL | 5:1 | 1.6 |
| 1.0 mg/mL | 10:1 | 2.6 |
| 1.0 mg/mL | 20:1 | 4.2 |
| 1.0 mg/mL | 40:1 | 5.0 |
| 0.5 mg/mL | 20:1 | 4.2 |
| 0.25 mg/mL | 20:1 | 3.6 |
| 0.1 mg/mL | 20:1 | 2.7 |
Data adapted from a study on murine IgG labeled with Biotin Label. The Molar Incorporation Ratio represents the average number of biotin molecules per protein molecule.
Table 2: Effect of pH on NHS-Ester Biotinylation Efficiency
| Reaction pH | Relative Biotinylation Efficiency | Notes |
| 6.0 | Low | NHS esters show reduced reactivity with protonated primary amines. |
| 7.0 - 7.5 | Moderate to Good | A good starting point for many proteins. |
| 7.2 - 8.5 | Optimal | Maximizes the reactivity of deprotonated primary amines while minimizing hydrolysis of the NHS ester. |
| > 8.5 | Decreasing | The rate of hydrolysis of the NHS-ester biotin reagent increases significantly, reducing its availability to react with the protein. |
Table 3: Effect of Temperature on NHS-Ester Biotinylation
| Reaction Temperature | Incubation Time | General Recommendation |
| 4°C (on ice) | 2 hours | Recommended for cell surface biotinylation to minimize internalization of the biotin reagent and for labeling temperature-sensitive proteins. |
| Room Temperature (20-25°C) | 30-60 minutes | Standard condition for biotinylating purified proteins in solution, offering a good balance between reaction rate and protein stability. |
| 37°C | 15-30 minutes | May increase the reaction rate but also increases the risk of protein denaturation and reagent hydrolysis. Generally not recommended unless empirically determined to be optimal. |
Experimental Protocols
Protocol 1: NHS-Ester Biotinylation of Purified Proteins
This protocol describes a general method for biotinylating proteins with an amine-reactive NHS-ester biotin reagent.
Materials:
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Purified protein in an amine-free buffer (e.g., PBS, HEPES) at 1-10 mg/mL.
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NHS-ester biotinylation reagent (e.g., EZ-Link™ Sulfo-NHS-LC-Biotin).
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Anhydrous DMSO or DMF (for non-sulfated NHS esters).
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Quenching buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.
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Desalting column or dialysis cassette for buffer exchange and removal of excess biotin.
Procedure:
-
Prepare the Protein Sample:
-
Ensure the protein is in an amine-free buffer at a pH between 7.2 and 8.0. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Determine the protein concentration.
-
-
Prepare the Biotin Reagent Stock Solution:
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Allow the vial of NHS-ester biotin to warm to room temperature before opening.
-
Immediately before use, dissolve the reagent in anhydrous DMSO or DMF (for non-sulfated versions) or an aqueous buffer (for sulfo-NHS versions) to a concentration of 10 mM.
-
-
Biotinylation Reaction:
-
Calculate the required volume of the 10 mM biotin stock solution to achieve the desired molar coupling ratio (e.g., 20-fold molar excess).
-
Add the calculated volume of the biotin stock solution to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
-
Quench the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris-HCl to a 1 mL reaction).
-
Incubate for an additional 15 minutes at room temperature.
-
-
Remove Excess Biotin:
-
Purify the biotinylated protein from the excess, unreacted biotin reagent and the quenching buffer using a desalting column or by dialysis against an appropriate storage buffer.
-
Protocol 2: HABA Assay for Determining the Degree of Biotinylation
This protocol allows for the colorimetric determination of the number of moles of biotin per mole of protein.
Materials:
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Biotinylated protein sample (with excess biotin removed).
-
HABA/Avidin Premixed Solution or individual HABA and Avidin reagents.
-
Spectrophotometer capable of measuring absorbance at 500 nm.
-
Cuvettes or a microplate reader.
Procedure:
-
Prepare HABA/Avidin Solution:
-
If using individual reagents, prepare a solution containing HABA and Avidin according to the manufacturer's instructions. Typically, this involves dissolving HABA in a suitable buffer and then adding a known amount of avidin.
-
-
Measure Baseline Absorbance:
-
Pipette a known volume (e.g., 900 µL) of the HABA/Avidin solution into a cuvette.
-
Measure the absorbance at 500 nm (A₅₀₀). This is the A₅₀₀ of the HABA/Avidin complex.
-
-
Add Biotinylated Sample:
-
Add a known volume (e.g., 100 µL) of your purified biotinylated protein sample to the cuvette containing the HABA/Avidin solution and mix well.
-
-
Measure Final Absorbance:
-
Incubate for a few minutes to allow the biotin to displace the HABA from the avidin.
-
Measure the absorbance at 500 nm again. This is the A₅₀₀ of the HABA/Avidin/Biotin sample.
-
-
Calculate the Degree of Biotinylation:
-
The change in absorbance (ΔA₅₀₀) is proportional to the amount of biotin in your sample.
-
Use the following formula to calculate the moles of biotin per mole of protein:
Moles of Biotin / Mole of Protein = (ΔA₅₀₀ × V_reaction) / (ε × V_sample × [Protein])
Where:
-
ΔA₅₀₀ = A₅₀₀ (HABA/Avidin) - A₅₀₀ (HABA/Avidin/Biotin)
-
V_reaction = Total volume in the cuvette
-
ε = Molar extinction coefficient of the HABA/Avidin complex at 500 nm (typically ~34,000 M⁻¹cm⁻¹)
-
V_sample = Volume of the biotinylated protein sample added
-
[Protein] = Molar concentration of the protein in the sample
-
-
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide biotinylation with amine-reactive esters: differential side chain reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Biotin-Aniline Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for quenching strategies in Biotin-Aniline reactions.
Frequently Asked Questions (FAQs)
Q1: Why is a quenching step crucial after a this compound reaction?
A quenching step is essential to stop the reaction and deactivate any excess, unreacted biotinylation reagent. If not quenched, this excess reagent can continue to react with other molecules in subsequent experimental steps. This leads to non-specific signals, high background noise, and ultimately, inaccurate and unreliable results.[1]
Q2: What are the most common reagents used to quench reactions with amine-reactive biotinylation agents?
The most common quenching agents are small molecules containing primary amines. These readily react with the excess biotinylation reagent, rendering it inert. Commonly used quenchers include Tris (tris(hydroxymethyl)aminomethane), glycine, and hydroxylamine.[2][3]
Q3: How does a quenching reagent stop the biotinylation reaction?
Quenching reagents work by providing a high concentration of primary amines that compete with the aniline-containing target molecule. The primary amine of the quenching agent attacks the reactive group (e.g., an NHS ester) of the excess biotinylation reagent, forming a stable, inert amide bond.[2] This effectively consumes the remaining reactive biotin, preventing it from binding to other desired or undesired molecules.
Q4: Besides adding a chemical quencher, are there other ways to stop the reaction and remove excess reagents?
Yes. An alternative to chemical quenching is the physical removal of the unreacted biotinylation reagent and aniline from the reaction mixture. This is often done if the presence of a quenching agent could interfere with downstream applications. Common purification methods include:
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Size-Exclusion Chromatography (SEC): Methods like using spin desalting columns or gel filtration can separate the larger biotinylated product from smaller molecules like unreacted biotin and aniline.[1]
-
Dialysis: This technique uses a semi-permeable membrane to separate molecules based on size and is effective for removing small molecules from solutions of larger proteins or biomolecules.
-
Acidic Extraction: To specifically remove unreacted aniline, the reaction mixture can be washed with a dilute acid (e.g., 1M HCl). The acid protonates the basic aniline, forming a water-soluble salt that can be extracted into the aqueous phase.
Troubleshooting Guide
Problem: High background signal in a downstream assay (e.g., ELISA, Western Blot).
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Possible Cause: Incomplete quenching of the biotinylation reagent, leading to non-specific binding of avidin/streptavidin conjugates.
-
Recommended Solution: Ensure the quenching reagent is added at a sufficient final concentration (typically 20-50 mM) to outcompete any remaining reactive sites. Allow the quenching reaction to proceed for an adequate amount of time (e.g., 15-30 minutes at room temperature). After quenching, use a purification method like a desalting column to remove the quenched biotin reagent and other small molecules.
Problem: Low or no biotinylation of the target aniline-containing molecule.
-
Possible Cause 1: The buffer used for the biotinylation reaction contained primary amines (e.g., Tris, glycine). These buffer components act as quenching agents and compete with your target molecule from the start.
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Recommended Solution 1: Always use an amine-free buffer such as Phosphate-Buffered Saline (PBS) or HEPES for the conjugation reaction.
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Possible Cause 2: The biotinylation reagent (e.g., NHS-ester) was hydrolyzed. NHS-esters are moisture-sensitive and will hydrolyze in aqueous solutions, rendering them non-reactive.
-
Recommended Solution 2: Prepare the stock solution of the biotinylation reagent in an anhydrous organic solvent like DMSO or DMF immediately before use. Avoid prolonged storage of the reagent in aqueous buffers.
Problem: The final product precipitates out of solution.
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Possible Cause: Over-modification of the target molecule with hydrophobic biotin may have altered its solubility properties.
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Recommended Solution: Decrease the molar excess of the biotinylation reagent relative to the target molecule. You can also explore using a more water-soluble biotinylation reagent, such as one containing a PEG spacer (e.g., NHS-PEG4-Biotin).
Problem: Difficulty removing unreacted aniline from the final product.
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Possible Cause: Aniline has similar chromatographic properties to your biotinylated product, making separation by standard column chromatography difficult.
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Recommended Solution: If your final product is stable in acidic conditions, perform a liquid-liquid extraction with a dilute aqueous acid solution (e.g., 10% HCl). The acid will convert the aniline into its water-soluble hydrochloride salt, which will partition into the aqueous layer, leaving your product in the organic layer.
Data Presentation
Table 1: Common Quenching Reagents for Amine-Reactive Biotinylation
| Quenching Reagent | Typical Final Concentration | Notes |
| Tris (tris(hydroxymethyl)aminomethane) | 20-50 mM | A very common and effective quenching agent. Prepare as a stock solution (e.g., 1M, pH 8.0). |
| Glycine | 20-100 mM | Another effective primary amine-containing quencher. |
| Hydroxylamine | 10-50 mM | Can also be used to cleave certain ester linkages if applicable. |
Table 2: Comparison of Methods for Removing Excess Reagents
| Method | Principle | Best For | Considerations |
| Chemical Quenching | Chemical reaction | Rapidly stopping the reaction in situ. | Introduces another chemical (the quencher) into the mixture. |
| Size-Exclusion Chromatography | Size separation | Quickly removing small molecules from larger biotinylated products. | Requires a significant size difference between product and contaminants. |
| Dialysis | Size separation | Removing small molecules from high molecular weight products (e.g., proteins). | Can be time-consuming (24-48 hours with buffer changes). |
| Acidic Extraction | Partitioning | Specifically removing basic contaminants like aniline. | The product must be stable under acidic conditions. |
Visualizations
Caption: Workflow for this compound conjugation with a quenching step.
Caption: Logical diagram of the chemical quenching process.
Experimental Protocols
Protocol 1: General Quenching of Biotin-NHS Ester Reaction
This protocol describes the standard procedure for stopping a biotinylation reaction using a primary amine-based quenching reagent.
Materials:
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Biotinylation reaction mixture
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
Procedure:
-
Following the completion of the biotinylation incubation period (e.g., 2 hours at room temperature), prepare the quenching buffer.
-
Add the quenching buffer to the reaction mixture to achieve a final concentration of 20-50 mM. For example, add 20-50 µL of 1 M Tris-HCl to every 1 mL of reaction mixture.
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Mix gently by vortexing or inverting the tube.
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Incubate the mixture for 15-30 minutes at room temperature to ensure all excess biotinylation reagent is deactivated.
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Proceed immediately to a purification step (e.g., Protocol 2) to remove the quenched biotin and other byproducts.
Protocol 2: Removal of Excess Reagents via Size-Exclusion Chromatography (Spin Column)
This protocol is suitable for the rapid purification of biotinylated molecules with a molecular weight significantly greater than that of the unreacted biotin and quenching reagents.
Materials:
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Quenched biotinylation reaction mixture
-
Spin Desalting Column (with appropriate molecular weight cutoff, e.g., 7K MWCO)
-
Collection tubes
-
Buffer for buffer exchange (e.g., PBS)
Procedure:
-
Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer and equilibrating the column with the desired final buffer.
-
Centrifuge the column to remove the equilibration buffer.
-
Carefully apply the quenched biotinylation reaction mixture from Protocol 1 to the center of the packed resin bed.
-
Place the column into a clean collection tube.
-
Centrifuge the column according to the manufacturer's specifications. The purified, biotinylated product will be collected in the eluate.
-
The unreacted biotin, quenched biotin, and excess aniline will be retained in the column resin.
-
Store the purified product at the appropriate temperature (e.g., 4°C or -20°C).
Protocol 3: Removal of Unreacted Aniline via Acidic Extraction
This protocol is designed to remove residual, unreacted aniline from a reaction mixture, assuming the desired biotinylated product is stable in acid and preferentially soluble in an organic solvent.
Materials:
-
Crude reaction mixture (post-biotinylation, pre-purification)
-
Organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane)
-
1 M Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M HCl to the funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Allow the layers to separate. The aniline will be protonated to aniline hydrochloride and move into the aqueous (bottom) layer.
-
Drain and discard the aqueous layer.
-
To neutralize any remaining acid, wash the organic layer with a saturated sodium bicarbonate solution, followed by a wash with brine.
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter or decant the dried organic solution and remove the solvent under reduced pressure to obtain the product, now free of aniline.
References
Validation & Comparative
Biotin-Aniline vs. Biotin-Phenol for RNA Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of labeling reagent is critical for the success of proximity-dependent RNA labeling experiments. This guide provides an objective comparison of Biotin-Aniline and Biotin-Phenol, focusing on their performance in APEX2-mediated RNA labeling, supported by experimental data and detailed protocols.
Introduction to Proximity Labeling of RNA
Proximity labeling techniques, such as APEX-seq, have emerged as powerful tools for mapping the spatial transcriptome within living cells. These methods utilize an engineered peroxidase, APEX2, which is targeted to a specific subcellular location or fused to a protein of interest. In the presence of hydrogen peroxide (H₂O₂) and a biotin-conjugated substrate, APEX2 generates highly reactive, short-lived radicals that covalently label nearby biomolecules, including RNA. The choice of the biotin substrate is a key determinant of the labeling efficiency and specificity. Biotin-Phenol has been the conventional substrate, while this compound is a more recent innovation designed to improve RNA capture.
Mechanism of Action
Both this compound and Biotin-Phenol are activated by the APEX2 enzyme in the presence of H₂O₂ to form reactive radical species. However, their chemical properties lead to differences in their labeling efficiency and target preference.
Biotin-Phenol: Upon oxidation by APEX2, Biotin-Phenol forms a phenoxyl radical. This radical is highly reactive and can label electron-rich amino acid residues, such as tyrosine, on proteins, as well as guanosine residues in RNA.[1][2] However, it has been observed that phenoxyl radicals preferentially react with proteins over RNA.[1]
This compound: this compound, an arylamine-containing probe, was developed as a novel substrate for APEX2.[3][4] It also forms a reactive radical upon APEX2 activation, but this species exhibits a significantly higher reactivity towards nucleic acids compared to the phenoxyl radical generated from Biotin-Phenol. This increased reactivity is attributed to the chemical nature of the arylamine radical.
Performance Comparison: this compound vs. Biotin-Phenol
Experimental evidence, primarily from the study by Zhou et al. (2019), demonstrates the superior performance of this compound for RNA labeling in the context of APEX2-mediated proximity labeling.
| Feature | This compound | Biotin-Phenol | Reference |
| RNA Labeling Efficiency | ~3-fold higher than Biotin-Phenol | Standard | |
| Biomolecule Preference | Higher reactivity towards nucleic acids (RNA and DNA) | Preferentially labels proteins | |
| Spatial Resolution | High (~20 nm radical diffusion radius) | Lower (~300 nm radical diffusion radius) | |
| Primary Target on RNA | Guanosine residues | Guanosine residues | |
| DNA Co-labeling | Yes, requires DNase treatment | Yes, requires DNase treatment |
Experimental Data Summary
The enhanced RNA labeling efficiency of this compound has been demonstrated through quantitative experiments. In APEX2-mediated labeling, this compound consistently yields a higher amount of biotinylated RNA compared to Biotin-Phenol under similar experimental conditions. One study reported an approximately 20-fold higher reactivity of this compound towards RNA. In direct comparisons for APEX2-mediated RNA labeling, this compound has been shown to be about 3 times more effective than Biotin-Phenol.
Signaling Pathways and Experimental Workflows
Chemical Reaction Pathways
Caption: APEX2-catalyzed activation of this compound and Biotin-Phenol.
Comparative Experimental Workflow for APEX-seq
Caption: Generalized workflow for APEX-seq using either this compound or Biotin-Phenol.
Experimental Protocols
The following are generalized protocols for APEX2-mediated RNA labeling. Researchers should optimize concentrations and incubation times for their specific cell type and experimental setup.
Protocol: APEX2-mediated RNA Labeling in Mammalian Cells
Materials:
-
Mammalian cells expressing the APEX2-fusion protein of interest.
-
This compound or Biotin-Phenol stock solution (e.g., 50 mM in DMSO).
-
Hydrogen peroxide (H₂O₂), 30% (w/w).
-
Quenching solution: 10 mM sodium azide, 10 mM sodium ascorbate, and 5 mM Trolox in PBS.
-
Cell lysis buffer.
-
DNase I.
-
Streptavidin magnetic beads.
-
RNA extraction kit.
Procedure:
-
Cell Culture: Plate cells expressing the APEX2-fusion protein to the desired confluency.
-
Substrate Incubation:
-
Prepare a fresh solution of this compound or Biotin-Phenol in cell culture medium at a final concentration of 500 µM.
-
Replace the existing medium with the substrate-containing medium and incubate for 30 minutes at 37°C.
-
-
Labeling Reaction:
-
Prepare a fresh 100 mM H₂O₂ solution in PBS.
-
Add H₂O₂ to the cells to a final concentration of 1 mM.
-
Incubate for exactly 1 minute at room temperature.
-
-
Quenching:
-
Immediately aspirate the reaction medium and wash the cells three times with ice-cold quenching solution to stop the reaction.
-
-
Cell Lysis and RNA Extraction:
-
Lyse the cells using a suitable lysis buffer.
-
Treat the lysate with DNase I to remove contaminating DNA.
-
Proceed with total RNA extraction using a standard kit-based or phenol-chloroform method.
-
-
Enrichment of Biotinylated RNA:
-
Incubate the purified total RNA with streptavidin magnetic beads to capture the biotinylated RNA.
-
Perform stringent washes to remove non-specifically bound RNA.
-
-
Elution and Downstream Analysis:
-
Elute the biotinylated RNA from the beads.
-
The enriched RNA is now ready for downstream applications such as RT-qPCR or library preparation for next-generation sequencing.
-
Conclusion
For researchers aiming to map the subcellular transcriptome using proximity labeling, this compound presents a clear advantage over the traditional Biotin-Phenol substrate. Its enhanced reactivity towards RNA leads to a significantly higher yield of labeled transcripts, improving the sensitivity and coverage of APEX-seq experiments. While both methods require careful optimization and controls, the superior efficiency of this compound makes it the recommended choice for robust and comprehensive spatial transcriptomic studies.
References
- 1. Molecular Spatiomics by Proximity Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. APEX2-Mediated Proximity Labeling of Wnt Receptor Interactors Upon Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanding APEX2 Substrates for Proximity-Dependent Labeling of Nucleic Acids and Proteins in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zoulab.org [zoulab.org]
Validating Biotin-Aniline Proximity Labeling: A Comparative Guide for Robust Interactome Mapping
For researchers, scientists, and drug development professionals venturing into the landscape of proximity labeling, the validation of experimental results is paramount to ensure the accuracy and reliability of identified protein-protein interactions. This guide provides a comprehensive comparison of methods to validate Biotin-Aniline proximity labeling results, supported by experimental data and detailed protocols.
This compound has emerged as a valuable probe in proximity labeling workflows, particularly in conjunction with enzymes like APEX2. While its enhanced reactivity towards nucleic acids is well-documented, its application in mapping protein interactomes requires rigorous validation to distinguish true proximal partners from background contaminants. This guide outlines key validation strategies, including Western Blotting, Mass Spectrometry, and Immunofluorescence, and compares their utility in confirming the fidelity of this compound-based proximity labeling.
Comparative Analysis of Validation Techniques
To ensure confidence in your proximity labeling results, a multi-pronged validation approach is recommended. The following table summarizes the key techniques and their specific applications in validating this compound labeling.
| Validation Technique | Purpose | Key Considerations | Throughput |
| Western Blot | Confirms the biotinylation of the bait protein and known interactors. Validates the specificity of the labeling reaction. | Requires specific antibodies for bait and known interactors. Semi-quantitative. | Low to Medium |
| Mass Spectrometry (MS) | Global identification and quantification of biotinylated proteins. Provides a comprehensive view of the proximal proteome. | Requires sophisticated instrumentation and data analysis pipelines. Can distinguish between direct and indirect interactors through quantitative analysis. | High |
| Immunofluorescence (IF) | Visualizes the subcellular localization of the bait protein and confirms co-localization with identified proximal proteins. | Requires high-quality antibodies and advanced microscopy. Provides spatial context to the interaction data. | Low to Medium |
Experimental Protocols for Validation
Detailed methodologies are crucial for reproducible and reliable validation of your this compound proximity labeling experiments.
Western Blot Validation of Biotinylation
This protocol verifies the successful biotinylation of your bait protein and known or expected proximal proteins.
Materials:
-
Cell lysates from this compound labeling experiment (including negative controls)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against the bait protein and known interactors)
-
Streptavidin-HRP conjugate (for detection of biotinylated proteins)
-
HRP-conjugated secondary antibody (for detection of primary antibodies)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of your cell lysates.
-
SDS-PAGE: Load equal amounts of protein from your experimental and control lysates onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody/Streptavidin Incubation:
-
To detect total biotinylated proteins, incubate the membrane with Streptavidin-HRP (typically 1:1000 to 1:10,000 dilution) in blocking buffer for 1 hour at room temperature.
-
To confirm biotinylation of specific proteins, incubate separate membranes with primary antibodies against your bait protein or a known interactor overnight at 4°C.
-
-
Washing: Wash the membranes three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation (for primary antibody blots): If using primary antibodies, incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically 1:2000 to 1:10,000 dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Expected Results:
-
A smear of biotinylated proteins in the lane corresponding to the experimental sample when probed with Streptavidin-HRP, indicating successful proximity labeling.
-
A specific band for your bait protein in both the anti-bait protein blot and the streptavidin blot, confirming it is biotinylated.
-
Bands for known interactors in the streptavidin blot, validating their proximity to the bait.
-
Minimal to no signal in the negative control lanes (e.g., cells not expressing the APEX2 fusion, or cells not treated with this compound and H₂O₂).[1]
Mass Spectrometry for Global Interactome Analysis
Mass spectrometry provides a global and quantitative profile of the proteins biotinylated in your experiment.
Sample Preparation:
-
Lysis and Denaturation: Lyse cells in a buffer containing detergents (e.g., RIPA buffer) and protease/phosphatase inhibitors. Denature the proteins by heating.
-
Enrichment of Biotinylated Proteins: Use streptavidin-coated beads to capture biotinylated proteins from the lysate.
-
Washing: Perform stringent washes to remove non-specifically bound proteins.
-
On-bead Digestion: Digest the captured proteins into peptides using trypsin while they are still bound to the beads.
-
Peptide Elution and Desalting: Elute the peptides and desalt them using C18 spin columns before MS analysis.
Data Acquisition and Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer (e.g., Orbitrap).
-
Use a data-dependent or data-independent acquisition (DDA or DIA) method.
-
Process the raw data using software such as MaxQuant or FragPipe to identify and quantify peptides and proteins.
-
Perform statistical analysis to identify proteins that are significantly enriched in your experimental samples compared to controls. Tools like SAINT (Significance Analysis of INTeractome) can be used to score protein-protein interactions.[2]
Immunofluorescence for Co-localization
Immunofluorescence allows for the visualization of the subcellular localization of your bait protein and its potential interactors.
Materials:
-
Cells grown on coverslips from your proximity labeling experiment
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBST)
-
Primary antibodies (against your bait protein and a candidate interactor)
-
Fluorescently labeled secondary antibodies with distinct colors
-
Streptavidin conjugated to a fluorescent dye
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Fixation: Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with Triton X-100 for 10 minutes.
-
Blocking: Block with 5% BSA for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies against the bait and the candidate interactor overnight at 4°C. In a separate sample, incubate with a fluorescently labeled streptavidin to visualize the location of biotinylation.
-
Washing: Wash three times with PBST.
-
Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstaining: Stain the nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips on slides and image using a confocal microscope.
Expected Results:
-
Co-localization of the fluorescent signals from the bait protein and the candidate interactor, providing visual evidence of their proximity within the cell.
-
The fluorescent streptavidin signal should overlap with the localization of the bait protein, confirming that biotinylation occurred in the expected subcellular compartment.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context of the findings, graphical representations are invaluable.
This compound Proximity Labeling and Validation Workflow
References
A Comparative Guide to APEX2 Proximity Labeling Probes: Alternatives to Biotin-Aniline
For Researchers, Scientists, and Drug Development Professionals
Proximity labeling (PL) coupled with mass spectrometry has emerged as a powerful technique for mapping the spatial organization of biomolecules within their native cellular environment. The engineered ascorbate peroxidase APEX2 is a cornerstone of this methodology, offering high temporal resolution for capturing transient and stable interactions. While Biotin-Aniline has gained prominence for its enhanced reactivity towards nucleic acids, a selection of alternative probes offers distinct advantages for various experimental contexts. This guide provides an objective comparison of this compound and its key alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal probe for your research needs.
Probe Performance Comparison
The choice of probe significantly impacts the efficiency and specificity of APEX2-mediated labeling. The following table summarizes the key characteristics and performance metrics of this compound and its primary alternatives: Biotin-Phenol, Biotin-Naphthylamine, and Alkyne-Phenol.
| Feature | Biotin-Phenol (BP) | This compound (Btn-An) | Biotin-Naphthylamine (Btn-Nap) | Alkyne-Phenol (Alk-Ph) |
| Primary Target | Proteins (Tyrosine residues) | RNA, Proteins | DNA, Proteins | Proteins, RNA |
| Labeling Efficiency | Standard for proteins | ~20-fold higher for RNA than BP[1] | Highest for DNA[1][2] | High, especially in yeast[3] |
| Cell Permeability | Moderate, can be limited in some cell types and organisms (e.g., yeast)[4] | Good | Good | Excellent, readily crosses cell walls (e.g., yeast) |
| Downstream Detection | Streptavidin-based enrichment | Streptavidin-based enrichment | Streptavidin-based enrichment | Click chemistry with azide-biotin, followed by streptavidin enrichment |
| Key Advantages | Well-established for proteomics | Superior for RNA labeling (APEX-seq) | Most efficient for DNA labeling | Overcomes cell permeability barriers, enables two-step detection |
| Considerations | Lower efficiency for nucleic acids | Less efficient for proteins compared to BP | Less efficient for proteins compared to BP | Requires an additional click chemistry step |
Experimental Workflows and Mechanisms
The fundamental principle of APEX2-mediated proximity labeling involves the generation of short-lived, reactive radicals that covalently tag nearby biomolecules. The choice of probe influences the properties of this radical and, consequently, its labeling preference.
Caption: General workflow for APEX2-mediated proximity labeling.
The chemical differences between the probes are central to their distinct labeling profiles. Upon oxidation by APEX2 in the presence of hydrogen peroxide, each probe forms a unique radical species with differential reactivity towards proteins and nucleic acids.
Caption: Activation of different probes by APEX2 to form distinct reactive radicals.
A key advantage of Alkyne-Phenol is the two-step detection process, which involves a bioorthogonal click chemistry reaction. This can potentially reduce background from endogenously biotinylated proteins.
Caption: Comparison of downstream processing for biotin- and alkyne-based probes.
Experimental Protocols
The following are generalized protocols for APEX2-mediated proximity labeling with this compound, Biotin-Naphthylamine, and Alkyne-Phenol in mammalian cells. Optimization of probe concentration, incubation times, and H₂O₂ concentration may be required for specific cell types and experimental goals.
1. Cell Culture and APEX2 Expression:
-
Culture mammalian cells expressing the APEX2-fusion protein of interest to the desired confluency.
2. Probe Incubation:
-
For this compound or Biotin-Naphthylamine:
-
Prepare a stock solution of the probe in DMSO.
-
Incubate cells with 500 µM this compound or Biotin-Naphthylamine in pre-warmed culture medium for 30-60 minutes at 37°C.
-
-
For Alkyne-Phenol:
-
Prepare a stock solution of Alkyne-Phenol in DMSO.
-
Incubate cells with 500 µM - 2.5 mM Alkyne-Phenol in pre-warmed culture medium for 30 minutes at 37°C.
-
3. Labeling Reaction:
-
Add H₂O₂ to a final concentration of 1 mM.
-
Incubate for exactly 1 minute at room temperature.
4. Quenching:
-
Immediately aspirate the medium and wash the cells three times with ice-cold quenching solution (e.g., 10 mM sodium ascorbate, 10 mM sodium azide, and 5 mM Trolox in PBS).
5. Cell Lysis and Downstream Processing:
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors, as well as the quenching solution components.
-
Clarify the lysate by centrifugation.
-
For this compound and Biotin-Naphthylamine labeled samples:
-
Proceed directly to streptavidin bead-based enrichment of biotinylated molecules.
-
-
For Alkyne-Phenol labeled samples:
-
Perform a copper-catalyzed or copper-free click chemistry reaction to attach an azide-biotin tag to the alkyne-labeled molecules.
-
Following the click reaction, proceed to streptavidin bead-based enrichment.
-
-
Elute the enriched biomolecules and prepare them for downstream analysis by mass spectrometry (for proteins) or next-generation sequencing (for RNA and DNA).
Chemical Structures of APEX2 Probes
Caption: Chemical structures of this compound, Biotin-Naphthylamine, and Alkyne-Phenol.
References
Proximity Labeling Showdown: A Comparative Guide to BioID and Biotin-Aniline for Protein Interaction Studies
In the intricate world of cellular biology, understanding the transient and dynamic interactions between proteins is paramount to unraveling complex signaling pathways and disease mechanisms. Proximity-dependent biotinylation techniques have emerged as powerful tools for mapping these interactions within the native cellular environment. This guide provides a comprehensive comparison of two key players in this field: the established BioID method and the more recent advancements involving Biotin-Aniline probes, clarifying their distinct roles and applications for researchers, scientists, and drug development professionals.
This compound: A Probe for APEX, Not a Standalone Method
It is crucial to first clarify a common point of confusion. This compound is not a standalone proximity labeling method comparable to BioID. Instead, it is a chemical probe used in conjunction with peroxidase-based proximity labeling methods, most notably APEX2.[1][2] The APEX2 enzyme, when activated by hydrogen peroxide, catalyzes the oxidation of biotin-phenol or its derivatives, like this compound, into highly reactive radicals. These radicals then covalently label nearby biomolecules, including proteins and RNA.[1][2] The development of this compound has been shown to significantly improve the efficiency of RNA labeling in a technique known as APEX-Seq.[1]
Therefore, a direct comparison of "this compound vs. BioID" is not appropriate as they are not analogous technologies. A more relevant and informative comparison for researchers choosing a proximity labeling strategy lies between the different enzymatic systems. This guide will focus on a comparison between BioID and its direct successor, TurboID , which represents a significant advancement in biotin ligase-based proximity labeling.
BioID vs. TurboID: A Head-to-Head Comparison
BioID (proximity-dependent biotin identification) and TurboID are both methods that utilize a promiscuous biotin ligase fused to a protein of interest to label proximal proteins in living cells. The core principle involves the enzymatic generation of reactive biotinoyl-5'-AMP (bioAMP) which then diffuses and covalently attaches to primary amines (such as lysine residues) on neighboring proteins. These biotinylated proteins can then be captured using streptavidin affinity purification and identified by mass spectrometry.
The key difference between BioID and TurboID lies in the engineered biotin ligase. TurboID was developed through directed evolution of the E. coli biotin ligase BirA, resulting in a significantly more active enzyme. This enhanced catalytic efficiency is the primary driver of the differences in their performance and applications.
Quantitative Data Summary
The following table summarizes the key quantitative differences between BioID and TurboID, providing a clear overview for experimental design.
| Feature | BioID | TurboID | References |
| Enzyme | Mutated E. coli biotin ligase (BirA R118G) | Engineered E. coli biotin ligase | |
| Labeling Time | 16 - 24 hours | ~10 minutes | |
| Temporal Resolution | Low | High | |
| Catalytic Efficiency | Lower | Significantly Higher | |
| Signal-to-Noise Ratio | Generally lower than TurboID | Generally higher | |
| Toxicity | Generally low | Potential for toxicity with long-term expression due to high activity | |
| In Vivo Applicability | Established in various model organisms | Broader applicability due to shorter labeling times | |
| Labeling Radius | ~10 nm | Potentially larger labeling radius observed | |
| Biotin Requirement | Requires supplemental biotin (typically 50 µM) | Can utilize endogenous biotin, but supplemental biotin enhances labeling |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of proximity labeling experiments. Below are generalized protocols for both BioID and TurboID.
BioID Experimental Protocol
This protocol outlines the key steps for a typical BioID experiment in cultured mammalian cells.
-
Vector Construction: The cDNA of the protein of interest is cloned into an expression vector in-frame with the BioID (BirA*) sequence. A control vector expressing BioID alone is also prepared.
-
Cell Line Generation: The expression vectors are transfected into the desired cell line. For long-term studies, stable cell lines with low and homogenous expression are recommended to avoid mislocalization and artifacts.
-
Validation of Fusion Protein Expression and Localization: The expression and correct subcellular localization of the BioID-fusion protein are verified using techniques such as Western blotting and immunofluorescence microscopy.
-
Biotin Labeling: The culture medium is supplemented with 50 µM biotin for 16-24 hours to induce biotinylation of proximal proteins.
-
Cell Lysis: After the labeling period, cells are harvested and lysed under denaturing conditions to stop the enzymatic reaction and solubilize all proteins.
-
Affinity Purification: Biotinylated proteins are captured from the cell lysate using streptavidin-coated beads.
-
Washing: The beads are extensively washed to remove non-specifically bound proteins.
-
Elution and Sample Preparation: The captured proteins are eluted from the beads. For mass spectrometry analysis, on-bead tryptic digestion is commonly performed.
-
Mass Spectrometry and Data Analysis: The resulting peptides are analyzed by LC-MS/MS. The identified proteins are then filtered against the control (BioID alone) to identify specific proximity partners of the protein of interest.
TurboID Experimental Protocol
The protocol for TurboID is similar to BioID, with the key difference being the significantly shorter labeling time.
-
Vector Construction: The cDNA of the protein of interest is cloned into an expression vector in-frame with the TurboID sequence. A TurboID-only control is also necessary.
-
Cell Line Generation: Stable or transient expression systems can be used. Due to the high activity of TurboID, inducible expression systems are often preferred to control the timing of biotinylation and mitigate potential toxicity.
-
Validation of Fusion Protein Expression and Localization: As with BioID, validation of expression and localization is a critical step.
-
Biotin Labeling: The culture medium is supplemented with biotin (typically 50 µM), and labeling is allowed to proceed for approximately 10 minutes. It's important to note that TurboID can exhibit significant labeling even without supplemental biotin due to its high affinity for endogenous biotin.
-
Quenching and Cell Lysis: The labeling reaction is quenched, and cells are lysed under denaturing conditions.
-
Affinity Purification: Biotinylated proteins are captured using streptavidin-coated beads.
-
Washing: Rigorous washing steps are performed to minimize background.
-
Elution and Sample Preparation: Proteins are prepared for mass spectrometry, typically via on-bead digestion.
-
Mass Spectrometry and Data Analysis: LC-MS/MS analysis is performed, and data is analyzed to identify specific proximity interactors.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for BioID and TurboID.
Caption: Experimental workflow for BioID.
Caption: Experimental workflow for TurboID.
The following diagram illustrates the core mechanistic principle of biotin ligase-based proximity labeling.
Caption: Mechanism of proximity labeling.
Conclusion: Choosing the Right Tool for the Job
Both BioID and TurboID are powerful techniques for mapping protein-protein interactions in a cellular context. The choice between them largely depends on the specific biological question being addressed.
BioID remains a robust and well-validated method, particularly for identifying stable and long-term interaction partners. Its slower kinetics can be advantageous for capturing a history of interactions over a longer period.
TurboID , with its rapid labeling kinetics, offers a significant advantage in temporal resolution, making it the preferred choice for studying dynamic and transient interactions, as well as for in vivo applications where long labeling times are not feasible. However, its high activity requires careful control to minimize background and potential toxicity.
References
Specificity of Biotin-Aniline Labeling in Cells: A Comparative Guide
Unveiling the Precision of Proximity Labeling with Biotin-Aniline
In the dynamic landscape of cellular biology, understanding the spatial organization of biomolecules is paramount to elucidating their function. Proximity labeling (PL) has emerged as a powerful technique to map molecular neighborhoods within the native cellular environment. Among the various PL methods, the use of the engineered ascorbate peroxidase APEX2 in conjunction with specific substrates has gained significant traction. This guide provides a comprehensive comparison of this compound labeling, a novel and highly efficient substrate for APEX2, with other alternative biotinylation methods, supported by experimental data.
This compound has demonstrated superior performance, particularly in the context of RNA and DNA labeling, offering researchers a tool with enhanced reactivity and specificity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the latest advancements in proximity labeling for their studies.
Quantitative Comparison of APEX2 Substrates
The choice of substrate is critical for the efficiency and specificity of APEX2-mediated proximity labeling. This compound (Btn-An) has been identified as a superior substrate, especially for nucleic acid labeling, when compared to the more traditional Biotin-Phenol (Btn-Ph).
| Substrate | Target Biomolecule | Relative Labeling Efficiency | Reference |
| This compound (Btn-An) | RNA | ~20-fold higher than Biotin-Phenol | [1] |
| Biotin-Phenol (Btn-Ph) | RNA | Baseline | [1] |
| This compound (Btn-An) | DNA | High | [1] |
| Biotin-Phenol (Btn-Ph) | DNA | Moderate | [1] |
| This compound (Btn-An) | Proteins | High | [2] |
| Biotin-Phenol (Btn-Ph) | Proteins | High |
Specificity and Labeling Radius: this compound in Context
A key determinant of the utility of a proximity labeling method is its specificity – the ability to label only the molecules in the immediate vicinity of the enzyme. The APEX2/Biotin-Aniline system exhibits a high degree of spatial resolution.
| Method | Enzyme | Substrate | Labeling Radius | Key Features | References |
| APEX2 | Engineered Ascorbate Peroxidase | This compound | ~20 nm | High efficiency for nucleic acids, rapid labeling kinetics (1 min) | |
| TurboID | Engineered Biotin Ligase | Biotin | ~10 nm | Faster kinetics than BioID, labels lysine residues | |
| BioID | Promiscuous Biotin Ligase | Biotin | ~10-15 nm | Longer labeling times (hours), labels lysine residues |
A compelling demonstration of the specificity of this compound labeling comes from studies where APEX2 was targeted to the mitochondrial matrix. In these experiments, all 13 mitochondrial messenger RNAs (mRNAs) were successfully labeled, with a striking absence of labeling of abundant cytoplasmic RNAs. This remarkable specificity underscores the ability of the APEX2/Biotin-Aniline system to confine its labeling activity to a highly defined subcellular compartment.
Experimental Protocols
General APEX2-Mediated this compound Labeling Protocol (APEX-seq)
This protocol is adapted from established APEX-seq procedures and optimized for the use of this compound for RNA labeling.
1. Cell Culture and Transfection:
-
Culture cells of interest to ~70-80% confluency.
-
Transfect cells with a plasmid encoding the APEX2 enzyme fused to a protein of interest or a localization signal. Stable cell line generation is recommended for reproducibility.
2. This compound Labeling:
-
Prepare a 500 mM stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium to a final concentration of 500 µM.
-
Incubate the cells with the this compound containing medium for 30 minutes at 37°C.
-
Prepare a fresh 100 mM stock solution of hydrogen peroxide (H₂O₂) in PBS.
-
To initiate the labeling reaction, add H₂O₂ to the cell culture medium to a final concentration of 1 mM.
-
Incubate for exactly 1 minute at room temperature.
3. Quenching and Cell Lysis:
-
Immediately quench the reaction by aspirating the medium and washing the cells three times with an ice-cold quenching solution (e.g., 10 mM sodium azide, 10 mM sodium ascorbate, and 5 mM Trolox in PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., TRIzol) for RNA extraction or a RIPA buffer for protein analysis.
4. Enrichment of Biotinylated Molecules:
-
For RNA (APEX-seq): Extract total RNA from the cell lysate. Purify biotinylated RNA using streptavidin-coated magnetic beads. Elute the captured RNA for downstream applications like RT-qPCR or RNA-sequencing.
-
For Proteins: Perform a pulldown of biotinylated proteins using streptavidin-coated magnetic beads. Elute the proteins for analysis by Western blotting or mass spectrometry.
Alternative Protocol: TurboID Labeling
1. Cell Culture and Transfection:
-
Transfect cells with a plasmid encoding the TurboID enzyme fused to the protein of interest.
2. Biotin Labeling:
-
Add biotin to the cell culture medium to a final concentration of 50 µM.
-
Incubate for 10 minutes at 37°C.
3. Cell Lysis and Protein Enrichment:
-
Wash the cells with PBS and lyse them in a suitable lysis buffer.
-
Perform a pulldown of biotinylated proteins using streptavidin-coated magnetic beads.
-
Elute the proteins for downstream analysis.
Visualizing the Workflow and Mechanism
To better understand the processes involved in this compound labeling, the following diagrams illustrate the experimental workflow and the underlying enzymatic mechanism.
Caption: APEX2 enzymatic mechanism with this compound.
Caption: APEX-seq experimental workflow.
Conclusion
This compound emerges as a highly specific and efficient substrate for APEX2-mediated proximity labeling, particularly for the study of RNA and DNA in their native cellular context. Its superior labeling efficiency compared to Biotin-Phenol and its high spatial resolution make it an invaluable tool for researchers aiming to unravel the intricate molecular organization of the cell. While methods like TurboID offer a smaller labeling radius, the APEX2/Biotin-Aniline system provides a compelling balance of high efficiency, rapid kinetics, and proven specificity, making it a powerful choice for a wide range of applications in cellular and molecular biology.
References
A Researcher's Guide to Quantitative Mass Spectrometry for Biotin-Aniline Proteomics
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of quantitative mass spectrometry techniques for Biotin-Aniline proteomics. It includes supporting experimental data, detailed protocols, and visual workflows to aid in experimental design and execution.
This compound and similar phenolic biotin probes are instrumental in proximity labeling (PL) techniques like APEX (engineered ascorbate peroxidase) and HRP (horseradish peroxidase)-based methods. These approaches allow for the spatially and temporally resolved mapping of proteomes within living cells. The biotinylated proteins are subsequently enriched and identified by mass spectrometry (MS). To move beyond simple protein identification to understanding dynamic changes in protein localization or interaction, robust quantitative MS strategies are essential. This guide compares the three most common quantitative proteomics workflows—Tandem Mass Tags (TMT), Stable Isotope Labeling by Amino acids in Cell culture (SILAC), and Label-Free Quantification (LFQ)—in the context of a this compound proteomics experiment.
Comparison of Quantitative Proteomics Techniques
The choice of a quantitative strategy depends on the specific biological question, sample type, and available resources. Each method presents a unique set of advantages and limitations.
| Feature | Tandem Mass Tags (TMT) | Stable Isotope Labeling by Amino acids in Cell culture (SILAC) | Label-Free Quantification (LFQ) |
| Principle | Chemical labeling of peptides with isobaric tags. Quantification is based on reporter ions in MS/MS spectra. | Metabolic labeling of proteins in vivo with "heavy" amino acids. Quantification by comparing peptide peak intensities in MS1 spectra. | Quantification based on the signal intensity or spectral counts of peptides in separate MS runs. |
| Multiplexing | High (up to 18 samples per run with TMTpro).[1] | Low to medium (typically 2-5 samples).[2] | No inherent multiplexing; samples are run sequentially.[3] |
| Precision & Accuracy | High precision due to simultaneous analysis of samples.[1] Susceptible to ratio compression, though MS3 methods can mitigate this.[4] | Very high accuracy and precision as samples are mixed early in the workflow. | Lower precision due to run-to-run variability. Requires more replicates for statistical power. |
| Proteome Coverage | Generally lower than LFQ due to increased sample complexity from labeling. | High, but limited to cell culture models that allow for metabolic labeling. | Highest proteome coverage as no chemical modifications are introduced that might hinder identification. |
| Sample Type | Applicable to virtually all sample types, including tissues and biofluids. | Primarily limited to cell lines. Not suitable for tissue or clinical samples. | Applicable to all sample types. |
| Cost | High due to the cost of TMT reagents. | High due to the cost of isotopically labeled amino acids and specialized media. | Lower, as no labeling reagents are required. |
| Experimental Complexity | Moderately complex, with additional labeling and sample mixing steps post-digestion. | Complex initial setup for complete metabolic labeling of cell cultures. | Simpler sample preparation, but requires highly consistent LC-MS performance. |
| Data Analysis | Complex, requiring specialized software to interpret reporter ion intensities. | Relatively straightforward, based on peptide intensity ratios. | Can be complex, requiring sophisticated algorithms for alignment and normalization across multiple runs. |
Experimental Protocols
A successful quantitative this compound proteomics experiment involves several critical steps, from cell labeling to data analysis. Below is a generalized, comprehensive protocol.
Key Experimental Protocol: APEX-mediated this compound Labeling and Quantitative MS
1. Cell Culture and APEX Expression:
-
Culture cells expressing the APEX2-fusion protein of interest. For SILAC, cells are cultured for at least five passages in media containing heavy isotopes of lysine and arginine to ensure complete incorporation.
2. Proximity Labeling with this compound:
-
Incubate cells with this compound (or Biotin-Phenol) at a final concentration of 500 µM for 30-60 minutes at 37°C.
-
Initiate the biotinylation reaction by adding hydrogen peroxide (H₂O₂) to a final concentration of 1 mM for exactly 1 minute.
-
Quench the reaction by adding an excess of quenching buffer (e.g., 10 mM sodium ascorbate, 10 mM sodium azide, and 5 mM Trolox in PBS).
3. Cell Lysis and Protein Quantification:
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
4. Enrichment of Biotinylated Proteins:
-
Incubate the protein lysate with streptavidin-coated magnetic beads to capture biotinylated proteins. The amount of beads and lysate should be optimized to avoid saturation.
-
Wash the beads extensively to remove non-specifically bound proteins. A series of washes with high salt, detergent, and urea-containing buffers is recommended.
5. On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., 100 mM Tris-HCl, pH 8.5).
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Digest the proteins overnight with a suitable protease, such as trypsin.
6. Peptide Preparation for Mass Spectrometry:
-
For TMT Labeling:
-
Elute the digested peptides from the beads.
-
Label the peptides from each condition with the respective TMTpro isobaric tags according to the manufacturer's protocol.
-
Combine the labeled peptide samples in a 1:1 ratio.
-
Desalt the combined sample using a C18 StageTip.
-
-
For SILAC:
-
Combine the lysates from "heavy" and "light" labeled cells before the streptavidin enrichment step.
-
After on-bead digestion, the eluted peptides are desalted using a C18 StageTip.
-
-
For Label-Free Quantification:
-
Elute the digested peptides from the beads.
-
Desalt each sample individually using a C18 StageTip.
-
7. LC-MS/MS Analysis:
-
Analyze the prepared peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The specific instrument parameters will vary depending on the platform used.
8. Data Analysis:
-
Process the raw MS data using appropriate software (e.g., MaxQuant, Proteome Discoverer).
-
For TMT data, quantify proteins based on the reporter ion intensities.
-
For SILAC data, quantify proteins based on the intensity ratios of heavy and light peptide pairs.
-
For LFQ data, use algorithms like MaxLFQ for protein quantification across different runs after aligning the chromatograms.
-
Perform statistical analysis to identify proteins with significant changes in abundance between conditions.
Visualizing the Workflow and a Potential Application
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.
References
Confirming Protein-Protein Interactions: A Comparative Guide to Proximity Labeling and Traditional Methods
For researchers, scientists, and drug development professionals, the accurate confirmation of protein-protein interactions (PPIs) is a critical step in elucidating cellular signaling pathways and identifying potential therapeutic targets. This guide provides an objective comparison of APEX2-mediated proximity labeling, a modern technique for mapping protein interactomes, with other widely used methods such as TurboID, BioID, and the gold-standard Co-Immunoprecipitation (Co-IP).
Proximity labeling (PL) techniques, including APEX2, TurboID, and BioID, have emerged as powerful tools for identifying weak and transient interactions in a cellular context. These methods utilize an enzyme fused to a "bait" protein to biotinylate nearby "prey" proteins, which are then identified by mass spectrometry. While the topic of interest, "Biotin-Aniline," is a probe primarily utilized with the APEX2 enzyme for enhanced RNA labeling, this guide will focus on the broader application of APEX2 in proteomics for PPI analysis and its comparison with other prevalent techniques.
Comparative Analysis of PPI Confirmation Methods
The choice of method for confirming PPIs depends on various factors, including the nature of the interaction, the subcellular localization of the proteins of interest, and the experimental goals. Proximity labeling methods are excellent for screening potential interactors in a native cellular environment, while Co-IP is often used for the validation of direct and stable interactions.
| Feature | APEX2 | TurboID | BioID | Co-Immunoprecipitation (Co-IP) |
| Principle | Engineered ascorbate peroxidase that generates biotin-phenoxyl radicals to label proximal proteins. | Engineered promiscuous biotin ligase with rapid kinetics. | Promiscuous E. coli biotin ligase (BirA*) that releases reactive biotin-AMP. | Antibody-based pull-down of a target protein and its stable binding partners. |
| Labeling Time | ~1-5 minutes | ~10 minutes | 18-24 hours | Not applicable (in vitro binding) |
| Substrate Toxicity | Biotin-phenol and H₂O₂ can be toxic to cells.[1] | Non-toxic biotin substrate. | Non-toxic biotin substrate. | Not applicable |
| Interaction Type | Captures transient and weak interactions, as well as stable complexes.[2] | Captures transient and weak interactions, as well as stable complexes.[3] | Captures transient and weak interactions, as well as stable complexes. | Primarily identifies stable and direct interactions.[4] |
| Cellular Context | In vivo labeling in living cells. | In vivo labeling in living cells. | In vivo labeling in living cells. | Interactions are captured from cell lysates, which may lead to post-lysis artifacts.[2] |
| Number of Interactors Identified (Example: TDP-43) | 423 high-confidence interactors. | 136 high-confidence interactors (using miniTurbo). | Varies depending on bait protein and cell type. | Typically identifies a smaller number of high-confidence, direct interactors. |
| Overlap with other PL methods (Example: TDP-43) | ~11% overlap with miniTurbo. | ~35% overlap with APEX2. | Moderate overlap with APEX2, with only 13-26% of APEX-mediated interactions found in BioID. | N/A |
| Bias | Enriches for proteins involved in metabolic pathways. | Identifies more membrane proteins and those associated with RNA processing and protein localization. | Can have a larger labeling radius, potentially leading to less specific datasets. | Biased towards high-affinity interactions that survive cell lysis and washing steps. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and success of PPI experiments. Below are generalized protocols for APEX2-mediated proximity labeling and Co-Immunoprecipitation.
APEX2-Mediated Proximity Labeling Protocol
-
Construct Generation: Clone the gene of interest and fuse it to the APEX2 gene in a suitable expression vector.
-
Cell Transfection and Expression: Transfect the APEX2-fusion construct into the desired cell line. Select for stable expression if necessary.
-
Biotin-Phenol Labeling: Incubate the cells with biotin-phenol (500 µM) for 30-60 minutes.
-
Initiation of Labeling: Add hydrogen peroxide (H₂O₂) to a final concentration of 1 mM and incubate for 1 minute to initiate the biotinylation reaction.
-
Quenching: Quench the reaction by adding a quenching solution (e.g., sodium azide, sodium ascorbate, and Trolox).
-
Cell Lysis: Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Streptavidin Affinity Purification: Incubate the cell lysate with streptavidin-coated beads to capture biotinylated proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Sample Preparation: Elute the biotinylated proteins from the beads and prepare them for mass spectrometry analysis.
Co-Immunoprecipitation (Co-IP) Protocol
-
Cell Lysis: Lyse cells expressing the bait protein with a non-denaturing lysis buffer to preserve protein interactions.
-
Pre-clearing: Incubate the cell lysate with beads (e.g., Protein A/G) to reduce non-specific binding.
-
Antibody Incubation: Incubate the pre-cleared lysate with an antibody specific to the bait protein.
-
Immunoprecipitation: Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complex.
-
Washing: Wash the beads several times with lysis buffer to remove unbound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry to identify interacting partners.
Visualizing Workflows and Pathways
Diagrams are essential for understanding complex biological processes and experimental procedures. The following visualizations were created using the DOT language.
Caption: A simplified workflow for identifying protein-protein interactions using APEX2-mediated proximity labeling.
Caption: Key protein interactions in the EGFR signaling cascade leading to cell proliferation.
Conclusion
The confirmation of protein-protein interactions is a multifaceted process that often requires the use of complementary techniques. Proximity labeling methods like APEX2 and TurboID are invaluable for generating a comprehensive list of potential interactors, including transient and weak binders, within a native cellular environment. Traditional methods such as Co-Immunoprecipitation remain the gold standard for validating direct and stable interactions. By understanding the strengths and limitations of each approach, researchers can design robust experimental strategies to confidently map the intricate networks of protein interactions that govern cellular function.
References
advantages of Biotin-Aniline over other biotinylation reagents
In the landscape of molecular biology and drug development, the precise and efficient labeling of biomolecules is paramount. Biotinylation, the process of covalently attaching biotin to proteins, nucleic acids, and other molecules, is a cornerstone technique for detection, purification, and immobilization. While several reagents are available for this purpose, Biotin-Aniline emerges as a superior choice for specific applications, particularly in the targeted labeling of glycoproteins. This guide provides a comprehensive comparison of this compound with other common biotinylation reagents, supported by experimental data and detailed protocols.
Unveiling the Chemical Advantage: Aniline-Catalyzed Oxime Ligation
The primary advantage of this compound lies in its unique reaction chemistry. It participates in an aniline-catalyzed oxime ligation , a highly efficient and specific reaction. This process involves two key steps:
-
Generation of a Reactive Carbonyl Group: In the case of glycoproteins, the carbohydrate moieties (sugars) are first mildly oxidized using sodium periodate (NaIO₄). This reaction specifically converts cis-diols present in sialic acids and other sugars into reactive aldehyde groups.
-
Aniline-Catalyzed Oximation: this compound, which contains an aminooxy group, then reacts with the newly formed aldehydes. The presence of aniline as a catalyst dramatically accelerates this reaction, leading to the formation of a stable oxime bond.[1][2]
This mechanism offers a significant advantage over traditional methods by targeting a distinct functional group (aldehydes on carbohydrates) that is less abundant than the targets of other reagents, thereby ensuring higher specificity.
Head-to-Head Comparison: this compound vs. The Alternatives
The choice of biotinylation reagent significantly impacts experimental outcomes. Here, we compare this compound to two widely used alternatives: NHS-Biotin and Biotin-Hydrazide.
| Feature | This compound | NHS-Biotin | Biotin-Hydrazide |
| Target Moiety | Aldehydes and ketones (primarily on oxidized carbohydrates) | Primary amines (Lysine residues and N-terminus) | Aldehydes and ketones (primarily on oxidized carbohydrates) |
| Reaction Type | Aniline-catalyzed oxime ligation | Acylation (Amide bond formation) | Hydrazone formation |
| Specificity | High (targets less common functional groups) | Moderate to Low (primary amines are abundant on most proteins)[3][4] | High (targets less common functional groups) |
| Reaction pH | 6.5 - 7.5 | 7.0 - 9.0[5] | 4.0 - 6.0 |
| Reaction Speed | Very fast (dramatically accelerated by aniline catalyst) | Fast | Moderate |
| Bond Stability | Highly stable oxime bond | Stable amide bond | Reversible hydrazone bond (can be stabilized by reduction) |
| Primary Application | Glycoprotein and carbohydrate labeling | General protein labeling | Glycoprotein and carbohydrate labeling |
The Aniline Advantage: A Closer Look at Efficiency
The presence of aniline as a catalyst is the game-changer for this compound. Studies have shown that aniline catalysis can increase the rate of oxime ligation by up to 40-fold at neutral pH. This dramatic acceleration allows for the use of lower concentrations of the biotinylation reagent and shorter reaction times, which in turn minimizes potential damage to sensitive biological samples and improves cell viability in live-cell labeling experiments.
One study demonstrated that in the presence of 10 mM aniline, the biotinylation of glycoproteins on living cells was 8-10 times greater than without the catalyst. This high efficiency ensures a higher yield of biotinylated molecules, which is crucial for downstream applications such as affinity purification and detection.
Visualizing the Chemistry: Reaction Mechanisms
To better understand the chemical principles discussed, the following diagrams illustrate the reaction pathways for each biotinylation reagent.
Caption: Aniline-catalyzed oxime ligation using this compound.
Caption: Amine-reactive labeling using NHS-Biotin.
Caption: Hydrazone formation using Biotin-Hydrazide.
Experimental Protocols
To facilitate the practical application of this knowledge, detailed experimental protocols for key biotinylation procedures are provided below.
Protocol 1: Glycoprotein Labeling on Live Cells using this compound
This protocol is adapted for labeling cell surface glycoproteins on living cells.
Materials:
-
Cells in suspension or adherent culture
-
Phosphate-Buffered Saline (PBS), pH 6.5 and pH 7.4, ice-cold
-
Sodium periodate (NaIO₄) solution (freshly prepared 10 mM in PBS, pH 6.5)
-
Quenching solution (e.g., 15 mM glycerol in PBS)
-
This compound (Aminooxy-biotin) solution (1-2 mM in PBS, pH 6.7)
-
Aniline solution (100 mM in PBS, pH 6.7)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Cell Preparation: Wash cells twice with ice-cold PBS, pH 6.5.
-
Oxidation: Resuspend or cover the cells with the 10 mM NaIO₄ solution and incubate for 15-30 minutes on ice in the dark.
-
Quenching: Remove the NaIO₄ solution and add an equal volume of quenching solution. Incubate for 5 minutes on ice.
-
Washing: Wash the cells three times with ice-cold PBS, pH 7.4.
-
Labeling: Prepare the labeling solution by adding aniline to the this compound solution to a final concentration of 10 mM. Add this solution to the cells and incubate for 30-90 minutes at 4°C or room temperature.
-
Final Washes: Remove the labeling solution and wash the cells three times with ice-cold PBS, pH 7.4.
-
Downstream Processing: The biotinylated cells are now ready for lysis and subsequent analysis, such as western blotting or mass spectrometry.
Protocol 2: General Protein Biotinylation using NHS-Biotin
This protocol describes a general method for labeling proteins in solution.
Materials:
-
Protein solution (2-10 mg/mL in an amine-free buffer like PBS or HEPES, pH 7.2-8.0)
-
NHS-Biotin (dissolved in DMSO or DMF to 10-50 mM)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation: Prepare the NHS-Biotin solution immediately before use.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-Biotin solution to the protein solution. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.
-
Quench Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin using a desalting column or dialysis.
Protocol 3: Glycoprotein Labeling using Biotin-Hydrazide
This protocol is for the biotinylation of glycoproteins via their carbohydrate moieties.
Materials:
-
Glycoprotein solution (5 mg/mL in 100 mM sodium acetate, pH 5.5)
-
Sodium periodate (NaIO₄) solution (freshly prepared 100 mM in distilled water)
-
Biotin-Hydrazide (dissolved in DMSO to 50 mg/mL)
-
Gel filtration column or dialysis cassette
Procedure:
-
Oxidation: Add the NaIO₄ solution to the glycoprotein solution to a final concentration of approximately 10 mM. Incubate in the dark for 20-30 minutes at room temperature.
-
Purification: Separate the oxidized glycoprotein from excess NaIO₄ using a gel filtration column equilibrated with 100 mM sodium acetate buffer, pH 5.5.
-
Labeling: Add the Biotin-Hydrazide solution to the oxidized glycoprotein solution. Incubate for 2 hours to overnight at room temperature.
-
Final Purification: Remove unreacted Biotin-Hydrazide by gel filtration or dialysis.
Conclusion: Making the Right Choice for Your Research
This compound, with its aniline-catalyzed oxime ligation chemistry, offers a powerful tool for the specific and efficient biotinylation of glycoproteins and other molecules containing accessible carbohydrate moieties. Its high specificity, rapid reaction kinetics, and the stability of the resulting bond make it a superior choice for applications where targeted labeling is critical. While NHS-Biotin remains a workhorse for general protein labeling, and Biotin-Hydrazide provides an alternative for carbohydrate targeting, the distinct advantages of this compound position it as a premier reagent for researchers in the fields of glycobiology, cell biology, and drug development. By understanding the principles and protocols outlined in this guide, researchers can make an informed decision to best suit their experimental needs.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Peptide biotinylation with amine-reactive esters: differential side chain reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Unveiling Cellular Neighborhoods: A Comparative Guide to APEX2-seq and its Cross-Validation
For researchers, scientists, and drug development professionals navigating the intricate world of cellular interactions, APEX2-seq has emerged as a powerful tool to map the spatial transcriptome and proteome. This guide provides an objective comparison of APEX2-seq with alternative and complementary methods, supported by experimental data, detailed protocols, and visual workflows to aid in experimental design and data interpretation.
At a Glance: APEX2-seq in the Landscape of Proximity Labeling
APEX2-seq is a proximity labeling technique that utilizes an engineered ascorbate peroxidase (APEX2) to biotinylate nearby RNA and protein molecules within a nanometer-scale radius in living cells. This allows for the subsequent identification of these molecules by sequencing (APEX2-seq) or mass spectrometry (APEX-MS), providing a snapshot of the molecular environment of a specific subcellular compartment or protein of interest.
To ensure the accuracy and reliability of APEX2-seq data, it is crucial to cross-validate the findings with other established methodologies. This guide delves into the comparison of APEX2-seq with prominent techniques such as TurboID-MS for proteomics and single-molecule Fluorescence In Situ Hybridization (smFISH) and subcellular fractionation with RNA-seq for transcriptomics.
Quantitative Comparison of Proximity Labeling Methods for Proteomics
Proximity labeling proteomics has been revolutionized by enzymes like APEX2 and the biotin ligase variant, TurboID. While both aim to map protein-protein interactions and subcellular proteomes, they differ in their labeling chemistry, kinetics, and potential biases.
| Feature | APEX2-MS | TurboID-MS |
| Enzyme | Engineered ascorbate peroxidase (APEX2) | Engineered promiscuous biotin ligase (TurboID) |
| Labeling Reaction | H₂O₂-dependent oxidation of biotin-phenol | ATP-dependent activation of biotin |
| Labeling Time | ~1 minute[1] | ~10 minutes |
| Labeled Residues | Primarily tyrosine | Primarily lysine |
| Strengths | Fast labeling kinetics, suitable for dynamic processes. | High catalytic activity, does not require potentially toxic H₂O₂. |
| Limitations | Requires addition of H₂O₂, which can induce oxidative stress. | Longer labeling time compared to APEX2. |
Table 1. Comparison of APEX2-MS and TurboID-MS.
A direct comparison of APEX2 and TurboID in identifying the proteome of different subcellular compartments revealed both overlapping and unique protein identifications, highlighting the distinct biases of each method. For instance, in one study, TurboID identified more membrane proteins, while APEX2 enriched for proteins involved in metabolic pathways.
| Subcellular Compartment | Unique to APEX2 | Unique to TurboID | Shared |
| Cytosol | 150 | 663 | 1184 |
| Nucleus | 93 | 269 | 599 |
| Membrane | 127 | 451 | 876 |
Table 2. Number of proteins identified by APEX2 and TurboID in different subcellular compartments of HEK293 cells. This data highlights that while a significant portion of the proteome is identified by both methods, each enzyme also captures a unique set of proteins.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are summarized protocols for APEX2-seq and its key validation methods.
APEX2-seq Protocol
-
Construct Generation and Expression: The protein of interest is genetically fused to APEX2 and expressed in the cell line of choice.
-
Cell Culture and Treatment: Cells are cultured to the desired confluency. For labeling, cells are incubated with biotin-phenol (500 µM) for 30 minutes.
-
Labeling Reaction: The labeling is initiated by adding H₂O₂ (1 mM) for 1 minute. The reaction is quenched with a solution of sodium ascorbate, Trolox, and sodium azide.
-
Cell Lysis and RNA/Protein Extraction: Cells are lysed, and total RNA or protein is extracted.
-
Streptavidin Pulldown: Biotinylated molecules are enriched using streptavidin-coated magnetic beads.
-
Library Preparation and Sequencing/Mass Spectrometry: For APEX2-seq, the enriched RNA is used for library preparation and next-generation sequencing. For APEX-MS, the enriched proteins are digested, and the resulting peptides are analyzed by mass spectrometry.
TurboID-MS Protocol
-
Construct Generation and Expression: The protein of interest is fused to TurboID and expressed in cells.
-
Cell Culture and Biotin Incubation: Cells are incubated with biotin (50 µM) for 10 minutes to 24 hours, depending on the experimental goals.
-
Cell Lysis and Protein Extraction: Cells are lysed in a suitable buffer containing protease inhibitors.
-
Streptavidin Pulldown: Biotinylated proteins are enriched using streptavidin beads.
-
Mass Spectrometry: Enriched proteins are eluted, digested, and analyzed by LC-MS/MS.
Affinity Purification-Mass Spectrometry (AP-MS) Protocol
-
Construct Generation and Expression: The protein of interest is tagged with an affinity tag (e.g., FLAG, HA, or GFP) and expressed in cells.
-
Cell Lysis: Cells are lysed in a gentle lysis buffer to maintain protein-protein interactions.
-
Immunoprecipitation: The tagged protein and its interacting partners are captured using antibodies against the affinity tag immobilized on beads.
-
Washing and Elution: The beads are washed to remove non-specific binders, and the protein complexes are eluted.
-
Mass Spectrometry: The eluted proteins are identified by mass spectrometry.
Single-Molecule Fluorescence In Situ Hybridization (smFISH) Protocol for Validation
-
Probe Design and Synthesis: A set of fluorescently labeled oligonucleotide probes targeting the RNA of interest is designed and synthesized.
-
Cell Fixation and Permeabilization: Cells are fixed with formaldehyde and permeabilized with ethanol or detergents.
-
Hybridization: The cells are incubated with the fluorescent probes in a hybridization buffer.
-
Washing: Unbound probes are washed away.
-
Imaging: The localization of the fluorescently labeled RNA molecules is visualized using fluorescence microscopy.
-
Image Analysis: The number and subcellular location of RNA molecules are quantified.
Subcellular Fractionation and RNA-seq Protocol for Validation
-
Cell Harvesting and Lysis: Cells are harvested and lysed to release the cytoplasm.
-
Nuclear Isolation: Nuclei are separated from the cytoplasm by centrifugation.
-
Fraction Purity Assessment: The purity of the cytoplasmic and nuclear fractions is assessed by Western blotting for marker proteins.
-
RNA Extraction: RNA is extracted from each fraction.
-
RNA-seq: The RNA from each fraction is used for library preparation and sequencing to determine the relative abundance of transcripts in the nucleus and cytoplasm.
Visualizing Cellular Processes with APEX2-seq
APEX2-seq can be instrumental in elucidating complex cellular signaling pathways by identifying the spatial organization of key protein and RNA molecules.
Experimental Workflow for APEX2-seq
The following diagram illustrates the general workflow of an APEX2-seq experiment, from construct design to data analysis.
References
Safety Operating Guide
Proper Disposal of Biotin-Aniline: A Comprehensive Guide for Laboratory Professionals
The safe and compliant disposal of Biotin-Aniline is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to ensure the proper handling and disposal of this compound. Adherence to these protocols is imperative to minimize health risks and prevent environmental contamination. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].
Immediate Safety and Hazard Information
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to use appropriate Personal Protective Equipment (PPE). The compound is an aniline derivative and should be handled with caution.
Personal Protective Equipment (PPE)
| Protective Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[2] | Protects eyes from splashes or contact with the powder. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[2][3] | Prevents skin contact with the chemical. |
| Body Protection | A flame-resistant or standard laboratory coat should be worn.[2] | Provides a barrier against accidental spills. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is necessary if there is a risk of generating dust or aerosols. | Prevents inhalation of harmful particles. |
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Step 1: Waste Segregation
Proper segregation is the foundational step in safe chemical waste disposal.
-
Solid Waste:
-
Unused or expired this compound powder should be kept in its original container or transferred to a clearly labeled, sealed container for solid chemical waste.
-
Contaminated materials such as weighing papers, pipette tips, and gloves must be collected in a designated, sealed hazardous waste container labeled "Solid waste contaminated with this compound".
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene bottle).
-
The container must be clearly labeled as "Hazardous Waste" and "Liquid waste containing this compound," and all solvent components must be listed.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.
-
Step 2: Container Labeling
Accurate and clear labeling of waste containers is mandatory for safety and regulatory compliance. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
Associated hazards (e.g., "Toxic," "Harmful if Swallowed," "Aquatic Hazard").
Step 3: Waste Storage
Proper storage of the collected waste is crucial to prevent accidents until it is collected for disposal.
-
Store waste containers in a designated and secure satellite accumulation area for hazardous waste.
-
Use secondary containment, such as a larger, chemically resistant bin, to prevent spills.
-
Ensure the storage area is well-ventilated and away from incompatible chemicals.
-
Keep all waste containers securely sealed to prevent leaks or evaporation.
Step 4: Waste Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and contamination.
-
Small Spills:
-
Evacuate the immediate area and alert colleagues.
-
Ensure you are wearing the appropriate PPE.
-
Absorb the spill with an inert, dry material such as vermiculite, sand, or earth.
-
Carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Clean the spill area with an appropriate solvent and decontaminate it.
-
-
Large Spills:
-
Immediately evacuate the area and secure it to prevent entry.
-
Contact your institution's EHS department or emergency response team immediately.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Biotin-Aniline
For Immediate Implementation: This document provides essential safety protocols, operational procedures, and disposal plans for the handling of Biotin-Aniline. Developed for researchers, scientists, and drug development professionals, this guide offers step-by-step instructions to ensure the safe and effective use of this compound in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed (Acute toxicity, Oral, Category 4) and very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity, Category 1; Chronic aquatic toxicity, Category 1).[1] Due to the presence of the aniline moiety, it should be handled with the same precautions as other aniline compounds, which are known to be toxic if inhaled, ingested, or absorbed through the skin, and may cause skin and eye irritation.[2]
A comprehensive personal protective equipment (PPE) strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, Viton). Nitrile gloves are NOT recommended for prolonged contact with aniline compounds. | To prevent skin contact and absorption. Aniline is readily absorbed through the skin. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes of the powder or solutions. |
| Skin and Body Protection | A fully buttoned laboratory coat, long pants, and closed-toe shoes. | To prevent accidental skin contact. |
| Respiratory Protection | All work with this compound should be performed in a certified chemical fume hood. | To minimize the inhalation of any dust or aerosols. |
Operational Plan: Safe Handling and Storage
Adherence to strict operational procedures is critical for minimizing risk and ensuring the integrity of your experiments.
Engineering Controls
-
Ventilation: Always handle solid this compound and its solutions in a properly functioning chemical fume hood.[2]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[2]
Work Practices
-
Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.[2]
-
Aerosol Prevention: Avoid creating dust or aerosols when handling the solid compound.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, before breaks, and at the end of the workday. Do not eat, drink, or smoke in the laboratory.
-
Labeling: Ensure all containers of this compound are clearly labeled with the chemical name and associated hazards.
Storage
-
Container: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.
-
Incompatibilities: Keep away from strong oxidizing agents.
-
Light and Moisture: Protect from light and moisture.
Experimental Protocol: APEX2-Mediated Proximity Labeling
This compound is a substrate for APEX2-mediated proximity labeling of nucleic acids and proteins in living cells. The following is a general protocol for its use. Researchers should optimize concentrations and incubation times for their specific cell type and experimental setup.
Materials:
-
Cells expressing the APEX2 enzyme targeted to the subcellular location of interest.
-
This compound solution (stock solution typically prepared in DMSO).
-
Hydrogen peroxide (H₂O₂) solution.
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Quenching solution (e.g., sodium azide, sodium ascorbate in PBS).
Procedure:
-
Cell Preparation: Culture cells expressing the APEX2 fusion protein to the desired confluency.
-
This compound Incubation:
-
Prepare the this compound working solution by diluting the stock solution in cell culture medium to the final desired concentration (e.g., 0.5 mM).
-
Remove the existing cell culture medium and replace it with the this compound containing medium.
-
Incubate the cells for a specific period (e.g., 30-60 minutes) at 37°C to allow for cellular uptake.
-
-
Labeling Reaction:
-
Prepare a fresh solution of hydrogen peroxide in PBS at the desired concentration (e.g., 1 mM).
-
Add the hydrogen peroxide solution to the cells and incubate for a short duration (e.g., 1 minute) at room temperature. This initiates the APEX2-catalyzed biotinylation of nearby molecules.
-
-
Quenching:
-
Immediately stop the reaction by removing the labeling solution and washing the cells three times with the quenching solution.
-
-
Cell Lysis and Downstream Analysis:
-
Lyse the cells using a suitable lysis buffer.
-
The biotinylated proteins or nucleic acids can now be enriched using streptavidin-coated beads for subsequent analysis by mass spectrometry or sequencing.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Unused this compound should be disposed of as hazardous chemical waste. Contact your institution's environmental health and safety (EHS) office for specific guidelines.
-
Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, gloves, and empty containers, should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed waste container.
-
Spill Cleanup: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact your institution's EHS office.
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the safe handling workflow, the following diagram illustrates the key steps from preparation to disposal.
Caption: A flowchart outlining the key stages of safely working with this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
